Nereistoxin
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyldithiolan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2/c1-6(2)5-3-7-8-4-5/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOOGBGKEWZRIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CSSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1631-52-3 (monooxalate), 71057-75-5 (HCl) | |
| Record name | Nereistoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0075104 | |
| Record name | N,N-Dimethyl-1,2-dithiolan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-58-9 | |
| Record name | Nereistoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nereistoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-1,2-dithiolan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEREISTOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7BQ8TC6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Elucidation of Nereistoxin: A Neurotoxin from the Sea
A Technical Guide on the History, Mechanism, and Experimental Analysis of a Potent Natural Insecticide
Executive Summary
Nereistoxin, a potent neurotoxin, was first isolated from the marine annelid Lumbriconereis heteropoda. Its discovery was prompted by observations of its paralytic effects on insects and mild toxicity in humans.[1][2] First isolated in 1934 and structurally identified in 1962, this compound has a unique N,N-dimethyl-1,2-dithiolan-4-amine structure.[3][4] It functions as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) in the central nervous system, leading to paralysis and death in insects.[1][3] This discovery paved the way for the development of a class of synthetic insecticides, known as this compound analogs, including Cartap, Bensultap, and Thiocyclam.[3] These compounds, often used as pro-insecticides that convert to this compound in the target organism, have been primarily utilized in rice cultivation in Asia.[1][3] This document provides a detailed overview of the history, chemical properties, mechanism of action, and key experimental protocols related to this compound.
Historical Timeline and Discovery
The journey of this compound from an anecdotal observation to a lead compound for insecticides is a fascinating chapter in natural product chemistry.
-
Early Observations: The story begins with Japanese fishermen who used the marine worm Lumbriconereis heteropoda as bait.[1] They observed that flies and other insects that fed on the dead worms would become paralyzed and die.[1][2] Fishermen handling the worms also reported adverse effects such as headaches, nausea, and respiratory difficulties, sparking initial scientific curiosity.[1][2]
-
1922: The first scientific investigation into the toxic principle of the marine annelid was initiated by Nitta. He was intrigued by a patient who experienced respiratory abnormalities, headaches, and vomiting after handling the worms.[5]
-
1934: Nitta successfully isolated a crystalline form of the toxin, which he named "this compound".[5][6]
-
1962: Decades later, researchers Okaichi and Hashimoto accomplished the synthesis of the toxin and definitively determined its chemical structure as N,N-dimethyl-1,2-dithiolan-4-amine.[1] This structural elucidation was a pivotal moment, enabling further research into its mode of action and potential applications.[1]
-
1960s: Researchers at Takeda Chemical Industries in Japan began investigating this compound as a potential insecticide.[3][4] They synthesized the active compound and developed several derivatives to improve its properties for agricultural use.[3][4]
Chemical and Physical Properties
This compound is a unique natural compound characterized by a 1,2-dithiolane ring, which is uncommon in natural products.[1][5]
| Property | Value | Source |
| Molecular Formula | C5H11NS2 | [1][7] |
| Molar Mass | 149.27 g/mol | [1][3][7] |
| IUPAC Name | N,N-Dimethyl-1,2-dithiolan-4-amine | [3][7] |
| CAS Number | 1631-58-9 | [3][7] |
| Synonyms | NTX, 4-N,N-dimethylamino-1,2-dithiolane | [3][7] |
Mechanism of Action: Nicotinic Acetylcholine Receptor Blockade
Initially, it was thought that this compound might act by interfering with acetylcholinesterase, given its chemical similarity to acetylcholine.[3] However, later electrophysiological studies revealed its true mechanism of action.[3] this compound acts as a non-competitive antagonist at the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[1][3]
By blocking the nAChR ion channel complex, this compound prevents the binding of the neurotransmitter acetylcholine.[3][5] This disruption of neuromuscular transmission leads to a cessation of nerve signaling, resulting in paralysis and ultimately, the death of the insect.[1][5] This targeted action on the insect's central nervous system contributes to its effectiveness as an insecticide.[8]
Experimental Protocols
Isolation from Lumbriconereis heteropoda
The initial isolation of this compound by Nitta in 1934, while not extensively detailed in modern literature, would have followed a general protocol for natural product extraction.
Objective: To isolate this compound from the marine annelid Lumbriconereis heteropoda.
Materials:
-
Specimens of Lumbriconereis heteropoda
-
Methanol or Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvents (e.g., ether, chloroform)
-
Chromatography apparatus (e.g., column chromatography with silica gel or alumina)
-
Crystallization solvents
Methodology:
-
Extraction: The worms are homogenized and extracted with an acidic aqueous alcohol (e.g., methanol or ethanol with hydrochloric acid). This protonates the amine group of this compound, increasing its solubility in the polar solvent.
-
Solvent Partitioning: The crude extract is concentrated, and the pH is adjusted to be basic with a solution like sodium hydroxide. This deprotonates the this compound, making it more soluble in nonpolar organic solvents. The aqueous solution is then partitioned with an organic solvent (e.g., ether or chloroform) to separate the this compound from water-soluble impurities.
-
Purification: The organic extract is concentrated and subjected to chromatographic techniques, such as column chromatography, to separate this compound from other lipid-soluble compounds.
-
Crystallization: The purified this compound fraction is then crystallized from a suitable solvent to obtain the pure crystalline compound.
Synthesis of this compound and its Analogs
The first synthesis of this compound was achieved by researchers at Takeda Chemical Industries in the 1960s.[1] A common strategy in the synthesis of this compound and its derivatives involves the use of 1,3-dichloro-2-propanamine derivatives.[1] For example, the pro-insecticide Bensultap was synthesized by reacting the sodium salt of benzenethiolsulfonate with N,N-dimethyl 1,3-dichloro-2-propylamine.[3] Bensultap can then be converted to this compound by treatment with an alkali.[3]
References
- 1. This compound|1631-58-9|Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. wikiwand.com [wikiwand.com]
- 5. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 6. This compound - Killing pests and protecting crops – Kingelong Việt Nam [kingelong.com.vn]
- 7. This compound | C5H11NS2 | CID 15402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of Lumbriconeris heteropoda Insecticide - Lifeasible [lifeasible.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of N,N-dimethyl-1,2-dithiolan-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethyl-1,2-dithiolan-4-amine, also known as nereistoxin (NTX), is a naturally occurring neurotoxin first isolated from the marine annelid Lumbriconereis heteropoda.[1] Its potent insecticidal activity and unique mode of action as a nicotinic acetylcholine receptor (nAChR) antagonist have established it as a critical lead compound in the development of a class of synthetic insecticides, including cartap, bensultap, and thiocyclam.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N,N-dimethyl-1,2-dithiolan-4-amine, along with its mechanism of action. Detailed experimental protocols for its synthesis are provided, and key pathways are visualized to facilitate a deeper understanding for researchers in drug development and crop protection.
Chemical Structure and Properties
N,N-dimethyl-1,2-dithiolan-4-amine is a heterocyclic compound featuring a five-membered dithiolane ring with a dimethylamino group attached to the fourth carbon. The presence of the disulfide bond within the strained five-membered ring is a key structural feature.
Chemical Identity
| Identifier | Value |
| IUPAC Name | N,N-Dimethyl-1,2-dithiolan-4-amine |
| Synonyms | This compound, NTX |
| CAS Number | 1631-58-9 |
| Molecular Formula | C₅H₁₁NS₂ |
| Molecular Weight | 149.27 g/mol |
| SMILES | CN(C)C1CSSC1 |
| InChI | InChI=1S/C5H11NS2/c1-6(2)5-3-7-8-4-5/h5H,3-4H2,1-2H3 |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Pale yellow oil | [3] |
| Hydrogen Oxalate Salt M.P. | 92-95 °C (decomposed) | [3] |
Synthesis of N,N-dimethyl-1,2-dithiolan-4-amine
An improved synthesis of N,N-dimethyl-1,2-dithiolan-4-amine has been achieved through a multi-step process starting from 1,3-bis(benzylthio)-2-propanone.[3] The general strategy involves the formation of a primary amine, followed by N,N-dimethylation, and subsequent debenzylation and oxidative cyclization to form the dithiolane ring.
Synthesis Workflow
Experimental Protocols
The following protocols are based on established chemical transformations relevant to the synthesis of N,N-dimethyl-1,2-dithiolan-4-amine and its intermediates.[3]
Synthesis of 2-Amino-1,3-bis(benzylthio)propane
-
Oxime Formation: 1,3-bis(benzylthio)-2-propanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux to drive the formation of 1,3-bis(benzylthio)-2-propanone oxime.
-
Reduction to Primary Amine: The crude oxime is then reduced to the corresponding primary amine, 2-amino-1,3-bis(benzylthio)propane. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF) is used. The reaction is performed under an inert atmosphere and at low temperatures, followed by a careful workup to quench the excess reducing agent.
Synthesis of 2-(Dimethylamino)-1,3-bis(benzylthio)propane via Eschweiler-Clarke Methylation
-
Reaction Setup: To the crude 2-amino-1,3-bis(benzylthio)propane, an excess of formic acid and aqueous formaldehyde (37%) are added.[4]
-
Reaction Conditions: The mixture is heated, typically at 80-100 °C, for several hours.[4] The reaction progress is monitored by the cessation of carbon dioxide evolution.
-
Workup: After cooling, the reaction mixture is made basic with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude 2-(dimethylamino)-1,3-bis(benzylthio)propane.
Synthesis of N,N-dimethyl-1,2-dithiolan-4-amine
-
Debenzylation: The crude 2-(dimethylamino)-1,3-bis(benzylthio)propane is dissolved in a suitable alcohol, such as n-butanol. Metallic sodium is added portion-wise to the refluxing solution to effect the cleavage of the benzyl thioethers, forming the dithiol, 2-(dimethylamino)-1,3-propanedithiol.[3]
-
Oxidative Cyclization: The resulting dithiol is not isolated. The reaction mixture is neutralized, and the dithiol is oxidized to form the 1,2-dithiolane ring. This can be achieved by bubbling air through the solution in the presence of a catalytic amount of an oxidizing agent like ferric chloride (FeCl₃).[5]
-
Purification: The final product, N,N-dimethyl-1,2-dithiolan-4-amine, is a pale yellow oil.[3] It can be purified by distillation under reduced pressure. For characterization and handling, it is often converted to its stable hydrogen oxalate salt by treatment with oxalic acid in a suitable solvent.[3]
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
N,N-dimethyl-1,2-dithiolan-4-amine exerts its neurotoxic effects by acting as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1][6] The nAChR is a ligand-gated ion channel crucial for synaptic transmission in the insect central nervous system.[1]
Signaling Pathway
Under normal physiological conditions, the binding of the neurotransmitter acetylcholine (ACh) to the nAChR triggers a conformational change, opening the ion channel and allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the postsynaptic membrane and the propagation of a nerve impulse.
This compound acts as a non-competitive blocker of the nAChR/ion channel complex.[1][7] It is believed to bind to a site within the ion channel pore, physically obstructing the flow of ions even when acetylcholine is bound to the receptor's active site.[2][7] This blockade prevents depolarization of the postsynaptic membrane, leading to a failure of synaptic transmission and resulting in paralysis and death of the insect.
References
- 1. This compound and cartap neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Action of this compound on recombinant neuronal nicotinic acetylcholine receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Nereistoxin's Enigmatic Dance with Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nereistoxin (NTX), a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, has long been a subject of intense scientific scrutiny due to its potent insecticidal properties and its intricate interactions with the nervous system.[1] This technical guide delves into the core of its mechanism of action, focusing specifically on its effects on nicotinic acetylcholine receptors (nAChRs). We will explore the nuanced antagonistic properties of this compound, present quantitative data from key studies, detail the experimental protocols used to elucidate its function, and visualize the complex signaling pathways and experimental workflows. This document aims to provide a comprehensive resource for researchers and professionals engaged in the study of neurotoxins, insecticides, and the development of novel therapeutics targeting nAChRs.
Introduction: The Molecular Battlefield - this compound and nAChRs
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems of both vertebrates and invertebrates. Their activation by the endogenous neurotransmitter acetylcholine (ACh) mediates fast excitatory neurotransmission. This compound emerges as a formidable player on this molecular battlefield, primarily acting as an antagonist of nAChRs.[2][3] However, the precise nature of this antagonism is a subject of ongoing investigation, with evidence pointing towards a complex mechanism that may involve both competitive and non-competitive interactions.
Some studies suggest that this compound acts as a non-competitive blocker of the nAChR channel.[1][4] This mode of action involves the toxin binding to a site within the ion channel pore, physically obstructing the flow of ions and thereby inhibiting receptor function, irrespective of agonist binding. Conversely, other research indicates that this compound can also interact with the agonist binding site, suggesting a competitive component to its antagonism.[5] This dual-faceted interaction highlights the complexity of this compound's pharmacology and underscores the importance of utilizing a range of experimental approaches to fully characterize its effects.
Quantitative Analysis of this compound's Interaction with nAChRs
The potency of this compound and its analogues varies across different nAChR subtypes. This section summarizes the quantitative data from radioligand binding assays and electrophysiological studies, providing a comparative overview of their inhibitory activity.
Table 1: Inhibitory Potency (IC50) of this compound and its Analogs on Various nAChR Subtypes (Radioligand Binding Assays)
| Compound | nAChR Subtype | Radioligand | Tissue/Cell Line | IC50 (µM) | Reference |
| This compound | Apis mellifera (honeybee) head membranes | [3H]Thienylcyclohexylpiperidine | Apis mellifera | Potent displacer | |
| This compound | Rat brain membranes (α4β2*) | [3H]-Cytisine | Rat | ~100 | [6] |
| This compound | Rat brain membranes (α7) | [125I]-α-Bungarotoxin | Rat | >100 | [6][7] |
| This compound | Torpedo electric organ (muscle-type) | [125I]-α-Bungarotoxin | Torpedo californica | ~10 | [6][7] |
| Cartap | Apis mellifera (honeybee) head membranes | [3H]Thienylcyclohexylpiperidine | Apis mellifera | Equally potent to NTX | [5] |
Note: IC50 values are approximate and can vary depending on experimental conditions.
Table 2: Electrophysiological Effects of this compound on nAChR Function
| nAChR Subtype | Preparation | Effect | Concentration | Reference |
| Chicken α7 | Xenopus laevis oocytes | Non-competitive block | 0.1-100 µM | [1] |
| Chicken α4β2 | Xenopus laevis oocytes | Non-competitive block | 0.1-100 µM | [1] |
| Drosophila/chicken hybrid (SAD/β2) | Xenopus laevis oocytes | Non-competitive block | 0.1-100 µM | [1] |
| Drosophila/chicken hybrid (ALS/β2) | Xenopus laevis oocytes | Non-competitive block | 0.1-100 µM | [1] |
Experimental Protocols: Unraveling the Mechanism
The characterization of this compound's action on nAChRs relies on a combination of sophisticated experimental techniques. This section provides a detailed overview of the key methodologies employed in the cited research.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for studying ligand-receptor interactions. These assays quantify the binding of a radiolabeled ligand to its receptor, allowing for the determination of binding affinity (Kd) and the inhibitory potency (Ki or IC50) of unlabeled compounds.
General Protocol:
-
Membrane Preparation: Tissues (e.g., rat brain, Torpedo electric organ) or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate the membrane fraction containing the receptors.[2][8]
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-cytisine for α4β2, [125I]-α-bungarotoxin for α7 and muscle-type nAChRs) and varying concentrations of the unlabeled test compound (this compound or its analogues).[2][8]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand.
Diagram of Radioligand Binding Assay Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and cartap neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of this compound and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins [escholarship.org]
Elucidating the Nereistoxin Biosynthesis Pathway in Marine Annelids: A Field Awaiting Discovery
A comprehensive review of existing scientific literature reveals that the biosynthetic pathway of nereistoxin in the marine annelid, Lumbriconereis heteropoda, remains an uncharted area of natural product chemistry. Despite the toxin's long history of study since its isolation in 1934 and the successful synthesis of its analogues for insecticidal applications, the enzymatic steps and genetic underpinnings of its natural production are yet to be elucidated.[1] Consequently, this guide will summarize the current knowledge surrounding this compound and highlight the conspicuous absence of data on its biosynthesis, a critical knowledge gap for researchers, scientists, and drug development professionals.
This compound, chemically identified as N,N-dimethyl-1,2-dithiolan-4-amine, is a potent neurotoxin produced by the marine annelid Lumbriconereis heteropoda.[2] Its discovery was prompted by observations of toxic effects in fishermen who used the worm as bait.[1][3] This natural product has served as a pivotal lead compound for the development of a class of insecticides, including cartap, bensultap, and thiocyclam.[2] These synthetic derivatives are pro-insecticides that are metabolized into the active this compound molecule within the target insect.[1]
Current State of Knowledge
While the chemical synthesis of this compound and its analogues is well-documented, the natural de novo biosynthetic pathway within the marine annelid is largely speculative.[1] The scientific literature is replete with studies on the mode of action of this compound and the chemical synthesis of its derivatives, but there is a profound lack of information on the following aspects of its natural biosynthesis:
-
Precursor Molecules: The initial building blocks for the carbon skeleton and the origin of the dimethylamino group are unknown.
-
Enzymatic Machinery: The specific enzymes responsible for the assembly of the this compound molecule, particularly the formation of the characteristic 1,2-dithiolane ring, have not been identified.
-
Genetic Basis: The biosynthetic gene cluster encoding the putative enzymes for this compound synthesis has not been discovered.
-
Regulatory Pathways: There is no information on the signaling pathways or environmental cues that regulate the production of this compound in Lumbriconereis heteropoda.
The primary ecological role of this compound in the annelid is presumed to be defensive.[1]
Mechanism of Action
This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[1][2] This blockage of the nAChR ion channel complex disrupts neuromuscular transmission, leading to paralysis and death of the insect.[1][3] While it shares some chemical similarity with acetylcholine, its primary mode of action is not through the inhibition of acetylcholinesterase.[2][3]
Chemical Synthesis and Derivatives
The first chemical synthesis of this compound was achieved in the 1960s by researchers at Takeda Chemical Industries.[1][2] A common strategy in the synthesis of this compound and its precursors involves the use of 1,3-dichloro-2-propanamine derivatives.[1] For instance, the insecticide bensultap can be synthesized from the sodium salt of benzenethiolsulfonate and N,N-dimethyl 1,3-dichloro-2-propylamine, and can subsequently be converted to this compound.[2] The development of this compound analogues was driven by the goal of creating compounds with improved insecticidal efficacy and reduced mammalian toxicity.[2]
Future Research Directions
The elucidation of the this compound biosynthetic pathway presents a significant opportunity for research. Uncovering the enzymes and genes involved in its synthesis could pave the way for several advancements:
-
Biocatalysis: The discovery of novel enzymes, particularly those involved in the formation of the 1,2-dithiolane ring, could provide new tools for synthetic chemistry.
-
Metabolic Engineering: Understanding the biosynthetic pathway could enable the heterologous expression of the gene cluster in microbial hosts for sustainable and scalable production of this compound and its derivatives.
-
Drug Discovery: A deeper understanding of the biosynthesis of this neurotoxin could inform the design and development of new insecticides or other pharmacologically active compounds.
Conclusion
The biosynthesis of this compound in marine annelids is a black box in the field of natural product chemistry. While the toxin's pharmacology and chemical synthesis have been extensively studied, the natural pathway remains to be discovered. The lack of data on precursor molecules, enzymes, and the genetic basis for its production means that a detailed technical guide on its biosynthesis cannot be provided at this time. This knowledge gap, however, represents a promising frontier for future research, with the potential for significant discoveries in enzymology, metabolic engineering, and drug development.
Due to the absence of data on the biosynthesis pathway of this compound in marine annelids, the core requirements for quantitative data tables, detailed experimental protocols, and Graphviz diagrams of signaling pathways or experimental workflows related to its natural synthesis cannot be fulfilled. The information required to generate these elements is not available in the current body of scientific literature.
References
Early Research on the Insecticidal Properties of Nereistoxin: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, represents a significant milestone in insecticide development. Its discovery and subsequent investigation in the 1960s and 1970s paved the way for a novel class of insecticides. This technical guide provides a comprehensive overview of the seminal research into the insecticidal properties of this compound and its early derivatives, focusing on its mode of action, insecticidal spectrum, and the experimental methodologies employed during this foundational period.
Core Finding: A Novel Mode of Action
Early research quickly established that this compound's insecticidal activity stemmed from a distinct mode of action compared to the prevalent organophosphates and chlorinated hydrocarbons of the time. Electrophysiological studies on the cockroach, Periplaneta americana, revealed that this compound acts as a blocker of the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[1][2] This antagonistic action at the postsynaptic membrane disrupts cholinergic neurotransmission, leading to paralysis and death of the insect.[1] Unlike organophosphates, its inhibitory action on cholinesterases is not significant enough to be the primary cause of its insecticidal effect.[1]
Quantitative Data: Insecticidal Activity
The following table summarizes the known insecticidal spectrum from early research, noting that specific quantitative data from the 1960s is limited in the available literature.
| Compound | Target Insect(s) | Application Method(s) | Observed Effect(s) | Source(s) |
| This compound | Rice stem borer (Chilo suppressalis), Common cabbage worm, Diamond-back moth, Houseflies, German cockroaches | Topical, Oral (via spraying) | High killing effect, particularly with oral administration. Knockdown followed by revival in some cases. | [3] |
| Aphids, Mites | Not specified | Considerable tolerance observed. | [3] | |
| Cartap | Rice stem borer (Chilo suppressalis) | Not specified | Effective control. | [2] |
| Bensultap | Coleopterous and Lepidopterous insects | Not specified | Excellent efficacy. | |
| Thiocyclam | Rice stem borer (Chilo suppressalis) | Not specified | Significant control. |
Experimental Protocols
The foundational research on this compound employed a range of in vivo and in vitro techniques to elucidate its insecticidal properties and mode of action.
Insect Bioassays
-
Test Organisms: A variety of insect species were used to determine the insecticidal spectrum, including:
-
Houseflies (Musca domestica)
-
German cockroaches (Blattella germanica)
-
Azuki bean weevils (Callosobruchus chinensis)
-
Rice stem borers (Chilo suppressalis)
-
Soybean aphids (Aphis glycines)
-
Spider mites (Tetranychus urticae)
-
Mulberry mealybugs (Pseudococcus comstocki)
-
Various leaf-chewing insects.[3]
-
-
Application Methods:
-
Topical Application: A defined dose of this compound (often dissolved in a suitable solvent) was applied directly to the insect's cuticle, typically on the thorax or abdomen. This method was used to assess contact toxicity.[3]
-
Oral Administration (Spray Tests): Plants or artificial diets were sprayed with a solution of this compound, and insects were allowed to feed on the treated material. This was crucial in determining the higher oral toxicity of the compound.[3]
-
-
Observation and Data Collection:
Electrophysiological Studies
-
Preparation: The central nervous system of the American cockroach (Periplaneta americana) was a key model system. Experiments often focused on the abdominal nerve cord and cercal-afferent, giant-interneurone synapses.
-
Methodology:
-
The insect was dissected to expose the desired nerve tissue.
-
The preparation was bathed in a saline solution (Ringer's solution) to maintain its viability.
-
Extracellular electrodes were used to record nerve impulses (action potentials).
-
This compound was introduced into the saline bath at varying concentrations.
-
The effects on synaptic transmission, including the suppression of postsynaptic potentials, were recorded and analyzed.
-
-
Key Findings: These studies demonstrated that this compound blocked synaptic transmission in the central nervous system, providing direct evidence for its action on neuronal communication.[1]
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound's Action
The following diagram illustrates the mechanism of this compound as a nicotinic acetylcholine receptor (nAChR) antagonist.
Caption: this compound blocks the nicotinic acetylcholine receptor, preventing signal transmission.
Experimental Workflow for Insect Bioassay
The following diagram outlines a typical workflow for assessing the insecticidal activity of this compound in early research.
Caption: A generalized workflow for evaluating the insecticidal efficacy of this compound.
Conclusion
The early research on this compound in the 1960s was pivotal in identifying a new target for insecticides—the nicotinic acetylcholine receptor. While specific quantitative data from this era is not exhaustively documented in currently accessible literature, the qualitative findings and the methodologies employed laid the critical groundwork for the development of a new class of synthetic insecticides. The work of researchers like Sakai and Konishi demonstrated the potent efficacy of this compound and its derivatives against key agricultural pests and unraveled its unique mode of action, distinguishing it from other insecticides of the time. This foundational knowledge continues to be relevant for the ongoing development of novel and selective pest control agents.
References
The Ecological Significance of Nereistoxin: A Neurotoxic Defense in the Marine Environment
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Nereistoxin (NTX), a potent neurotoxin produced by the marine annelid Lumbriconereis heteropoda, serves as a compelling example of chemical defense in the natural world. This technical guide delves into the core ecological role of this compound, its mechanism of action as a nicotinic acetylcholine receptor (nAChR) antagonist, and the experimental methodologies used to elucidate its function. Anecdotal evidence, such as the paralysis and death of flies that feed on the worm and adverse effects in fishermen handling them, first hinted at its potent biological activity.[1][2] Subsequent research has confirmed its primary role as a chemical defense mechanism. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows to support further research and potential applications in drug development.
Introduction: The Ecological Context of this compound
This compound (NTX), chemically identified as 4-dimethylamino-1,2-dithiolane, is a natural toxin isolated from the marine annelid Lumbriconereis heteropoda.[3] This worm, found in marine sediments, utilizes NTX as a powerful chemical defense mechanism against predators. The discovery of this compound was prompted by observations of its toxic effects on insects and even humans who came into contact with the worm, highlighting its potent biological activity.[1] The primary ecological function of this compound is believed to be defensive, repelling or incapacitating potential predators and competitors in its environment.[2] Its effectiveness as a neurotoxin has also led to its use as a lead compound for the synthesis of commercial insecticides, such as cartap, bensultap, and thiocyclam, which are pro-insecticides that metabolize into this compound.[3]
Mechanism of Action: Blockade of Nicotinic Acetylcholine Receptors
This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[2][3] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the central nervous system of many organisms, including insects.[3]
The binding of the neurotransmitter acetylcholine (ACh) to nAChRs typically triggers the opening of an ion channel, allowing an influx of cations and subsequent neuronal depolarization. This compound disrupts this process by blocking the nAChR channel, thereby preventing ion flow and inhibiting nerve signal transmission.[1] This blockade leads to paralysis and, at high enough concentrations, death in susceptible organisms.[1] While early studies suggested a possible interference with acetylcholinesterase, later electrophysiological research on cockroach synapses confirmed that the primary target is the nAChR/ion channel complex.[3]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of this compound's antagonism at the nicotinic acetylcholine receptor.
Quantitative Data
While the ecological role of this compound as a chemical defense is well-established, quantitative data on its concentration in Lumbriconereis heteropoda and its toxicity to natural marine predators are limited in the available scientific literature. Most toxicological studies have focused on insects and mammals due to the development of this compound-based insecticides.
Table 1: Toxicity of this compound in Vertebrates
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Mouse | Intravenous | 30 | [1] |
| Mouse | Subcutaneous | 1000 | [1] |
| Mouse | Oral | 118 | [1] |
Table 2: this compound Concentration in Biological Samples from a Fatal Human Intoxication Case (from Cartap ingestion)
| Sample | This compound Concentration (mg/L) | Reference(s) |
| Heart Blood | 2.58 | [4] |
| Femoral Blood | 3.36 | [4] |
| Stomach Liquid Content | 1479.7 | [4] |
Note: This data is from a human poisoning case involving the pro-insecticide Cartap, which metabolizes to this compound. It provides an indication of the levels of this compound that can be found in biological tissues following exposure.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Extraction and Quantification of this compound from Biological Samples
This protocol is adapted from methods used for the analysis of this compound and its derivatives in various matrices.[4][5]
Objective: To extract and quantify this compound from biological tissues.
Materials:
-
Homogenizer
-
Centrifuge and centrifuge tubes
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cationic exchange)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
-
This compound analytical standard
-
Solvents (e.g., acetonitrile, methanol, ethyl acetate)
-
Buffers (e.g., ammonium formate)
-
Acid (e.g., formic acid) and Base (e.g., ammonium hydroxide)
Procedure:
-
Sample Homogenization: Weigh a known amount of tissue and homogenize it in an appropriate extraction solvent (e.g., acidic acetonitrile or a buffered solution).
-
Extraction: Vortex the homogenate for a specified time (e.g., 10 minutes) and then centrifuge at a high speed (e.g., 10,000 x g for 10 minutes) to separate the supernatant.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a solvent to remove interfering substances (e.g., methanol).
-
Elute the this compound with an appropriate solvent (e.g., ammoniated methanol).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent for analysis.
-
GC-MS or LC-MS/MS Analysis:
-
Inject the reconstituted sample into the GC-MS or LC-MS/MS system.
-
Develop a suitable chromatographic method to separate this compound from other compounds.
-
Use mass spectrometry to identify and quantify this compound based on its specific mass-to-charge ratio and fragmentation pattern.
-
Prepare a calibration curve using the this compound analytical standard to quantify the concentration in the sample.
-
Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for nAChRs.
Objective: To measure the binding affinity of this compound to a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific tissues like Torpedo electric organ).
-
Radiolabeled ligand with known affinity for the nAChR (e.g., [³H]-epibatidine, [¹²⁵I]-α-bungarotoxin).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter and scintillation fluid (for radiolabeled ligands).
-
Filter plates and vacuum manifold.
Procedure:
-
Receptor Preparation: Prepare a membrane fraction from cells or tissues expressing the target nAChR.
-
Assay Setup: In a microplate, combine a constant concentration of the radiolabeled ligand, the receptor preparation, and varying concentrations of unlabeled this compound in the assay buffer. Include control wells with no competitor (total binding) and wells with a high concentration of a known nAChR ligand to determine non-specific binding.
-
Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 2-4 hours at 4°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate using a vacuum manifold. This traps the membranes with bound radioligand on the filter while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification:
-
For radiolabeled ligands, place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation.
-
Experimental Workflow: nAChR Competitive Binding Assay
The following diagram outlines the key steps in a typical nAChR competitive binding assay.
Conclusion
This compound plays a crucial ecological role as a potent neurotoxic defense for the marine annelid Lumbriconereis heteropoda. Its mechanism of action, the blockade of nicotinic acetylcholine receptors, is well-characterized and forms the basis of its insecticidal properties, which have been exploited in agriculture. While quantitative data on its ecological impact in the marine environment, particularly concerning its effects on natural predators, remains an area for further investigation, the available evidence strongly supports its function as a key survival tool for its producer. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the fascinating biology of this compound and its interactions with nicotinic acetylcholine receptors, which may lead to the development of novel therapeutic agents or more selective and environmentally benign pesticides.
References
- 1. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 2. This compound|1631-58-9|Research Chemical [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Advanced analytical method of this compound using mixed-mode cationic exchange solid-phase extraction and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Toxin from the Depths: A Technical Guide to the Initial Isolation and Purification of Nereistoxin
For Researchers, Scientists, and Drug Development Professionals
Nereistoxin, a potent neurotoxin naturally produced by the marine annelid Lumbriconereis heteropoda, has garnered significant interest in the scientific community for its unique structure and mode of action as a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2][3] Its discovery was spurred by observations of its insecticidal properties by Japanese fishermen, leading to its eventual isolation and characterization.[1][2][3] This guide provides a comprehensive overview of the initial isolation and purification techniques for this compound from its natural source, drawing from historical accounts and modern analytical methodologies that can be adapted for preparative-scale work.
Sourcing and Initial Extraction of this compound
The foundational step in the isolation of this compound is the collection of its natural producer, the marine worm Lumbriconereis heteropoda.[1][2] Following collection, a multi-step extraction process is employed to liberate the toxin from the biological matrix.
Experimental Protocol: Initial Solvent Extraction
A generalized protocol for the initial extraction, adapted from principles of natural product chemistry, is as follows:
-
Homogenization: Freshly collected specimens of Lumbriconereis heteropoda are homogenized in a suitable solvent. Given this compound's polarity, an initial extraction with an acidified aqueous buffer is often employed to ensure the protonation and subsequent solubility of the amine-containing toxin.[4][5]
-
Solvent Partitioning: The homogenate is then subjected to liquid-liquid extraction (LLE) to separate the target compound from lipids and other non-polar components.[1][4] Common organic solvents used for the extraction of this compound and its analogues in analytical settings include ethyl acetate and dichloromethane.[4]
-
pH-Dependent Partitioning: A crucial step in the purification process involves adjusting the pH of the aqueous extract.[4][5] By increasing the pH to make the solution alkaline (e.g., pH 9), the this compound amine is deprotonated, rendering it more soluble in organic solvents.[4][5][6] This allows for its selective transfer from the aqueous phase to an organic phase, leaving behind water-soluble impurities. Conversely, adjusting the pH back to acidic conditions (e.g., pH 5) can be used to transfer the this compound back into an aqueous phase, further purifying it from neutral and acidic organic-soluble compounds.[4][5][6]
-
Concentration: The organic extracts containing the this compound are then combined and concentrated under reduced pressure to yield a crude extract.
Purification Techniques for this compound
The crude extract, while enriched with this compound, still contains a mixture of other compounds. Therefore, further purification using chromatographic techniques is essential.
Column Chromatography
For preparative-scale purification, column chromatography is a standard method. While specific details from the original isolation are scarce, a typical approach would involve:
-
Stationary Phase: Alumina or silica gel are common choices for the separation of amine-containing compounds. Alumina column chromatography has been noted as a necessary purification step in some analytical methods for this compound.[7]
-
Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds from the column. A common starting point would be a non-polar solvent like hexane, with a gradual increase in the proportion of a more polar solvent like ethyl acetate or methanol.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the purified this compound.
Solid-Phase Extraction (SPE)
Modern analytical methods frequently employ solid-phase extraction (SPE) for the cleanup and concentration of this compound, a technique that can be scaled up for preparative purposes.[1][8] Mixed-mode cationic exchange SPE has been shown to be effective.[8]
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Column Conditioning: An SPE cartridge with a suitable stationary phase (e.g., mixed-mode cationic exchange) is conditioned according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: The crude extract, dissolved in an appropriate solvent, is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with a series of solvents to remove impurities. A common approach is to use a non-polar solvent to remove lipids, followed by a solvent of intermediate polarity.
-
Elution: The purified this compound is then eluted from the cartridge using a solvent that disrupts the interaction between the analyte and the stationary phase. For a cationic exchange resin, this would typically involve a solvent containing a counter-ion or a change in pH.
-
Analysis: The eluted fraction is analyzed for the presence and purity of this compound.
Quantitative Data and Yields
| Parameter | Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Extraction Efficiency | Acidic Cysteine & Formate Buffer | Foods of Animal Origin | 85.4 - 108.4 | Not Specified | [4] |
| Recovery | pH-Dependent Acid-Base Partitioning & LLE | Foods of Animal Origin | 89.2 - 109.9 | < 10 | [4][5] |
| Recovery | Alumina Column Chromatography | Cabbage, Chinese Cabbage, Radish | 76 - 95 | Not Specified | [7] |
| Recovery | Mixed-Mode Cationic Exchange SPE | Blood Samples | 97 ± 14 | Not Specified | [8] |
| Recovery | Hydrochloric Acid with Cysteine Hydrochloride | Plant Foods | 72 - 108 | 0.3 - 14.7 | [6][7] |
Visualizing the Process and Mechanism
To better understand the workflow and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the isolation and purification of this compound.
References
- 1. This compound|1631-58-9|Research Chemical [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Interactions of this compound and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of this compound insecticides in foods of animal origins by combining pH-dependent reversible partitioning with hydrophilic interaction chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advanced analytical method of this compound using mixed-mode cationic exchange solid-phase extraction and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Nereistoxin: A Marine Neurotoxin Paving the Way for Novel Insecticides
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nereistoxin, a potent neurotoxin isolated from the marine annelid Lumbriconereis heteropoda, has served as a pivotal lead compound in the development of a unique class of insecticides. Its distinct mode of action, targeting the nicotinic acetylcholine receptor (nAChR) ion channel, has provided a valuable alternative to conventional insecticides and a foundation for the synthesis of commercially successful analogues. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their mechanism of action, structure-activity relationships, toxicological profiles, and the experimental methodologies integral to their research and development.
Introduction: From Fisherman's Bait to Insecticide Blueprint
The journey of this compound from a natural toxin to a lead compound for insecticide development began with an intriguing observation. Japanese fishermen noted that insects that came into contact with the marine worm Lumbriconereis heteropoda, used as bait, would exhibit paralysis and subsequently perish[1][2]. This anecdotal evidence spurred scientific inquiry, leading to the isolation of the active compound, N,N-dimethyl-1,2-dithiolan-4-amine, in 1934, which was later named this compound[2][3].
Initial investigations into its biological activity revealed potent insecticidal properties, particularly against the rice stem borer, a significant agricultural pest[1][3]. Recognizing its potential, researchers at Takeda Chemical Industries in Japan initiated a program in the 1960s to synthesize derivatives of this compound[2]. The primary goal was to create analogues with improved insecticidal efficacy, enhanced safety for non-target organisms, and better physicochemical properties for agricultural application. This research endeavor led to the successful commercialization of several this compound-based insecticides, including cartap, bensultap, thiocyclam, and thiosultap[2]. These compounds, often referred to as this compound analogues, have been primarily utilized in rice and vegetable cultivation in several Asian countries[1].
Mechanism of Action: A Unique Blockade of Nicotinic Acetylcholine Receptors
This compound and its analogues exert their insecticidal effect by targeting the nicotinic acetylcholine receptor (nAChR), a crucial component of the insect central nervous system[2]. Unlike neonicotinoid insecticides, which act as agonists of the nAChR, this compound functions as a non-competitive antagonist[1][4][5].
The primary mode of action involves the blockade of the ion channel associated with the nAChR[1][2]. In a resting state, the nAChR ion channel is closed. Upon binding of the neurotransmitter acetylcholine (ACh), the channel opens, allowing an influx of cations and subsequent nerve impulse transmission. This compound interferes with this process by binding to a site within the ion channel, physically obstructing the flow of ions. This blockade prevents the depolarization of the postsynaptic membrane, leading to a disruption of nerve signal transmission, paralysis, and ultimately, the death of the insect[1][2].
Several of the commercialized analogues, such as cartap and bensultap, are considered pro-insecticides. This means they are metabolized within the insect's body into the active form, this compound[1][5]. This metabolic conversion is a key aspect of their design, influencing their toxicity and selectivity.
dot
Caption: this compound's mechanism of action on the nAChR signaling pathway.
From Lead Compound to Commercial Insecticides: Structure-Activity Relationships
The development of this compound analogues involved systematic modifications of the parent molecule to optimize its insecticidal properties and reduce mammalian toxicity. The core structure of this compound, a 1,2-dithiolane ring with a dimethylamino group, was the primary focus of these modifications[1].
Key Structural Modifications and Their Impact:
-
Opening of the Dithiolane Ring: A crucial modification was the cleavage of the disulfide bond in the 1,2-dithiolane ring. This led to the creation of linear analogues, which often act as pro-insecticides, being converted back to the cyclic this compound in vivo.
-
Modification of the Sulfur Moieties: The sulfur atoms were derivatized with various functional groups, such as carbamoyl (in cartap) or benzenesulfonate (in bensultap). These modifications influence the compound's stability, solubility, and metabolic fate.
-
Alterations to the Amino Group: Changes to the N,N-dimethylamino group were also explored, although this moiety was found to be important for activity.
These structural changes significantly impact the electronic and lipophilic properties of the molecules, which in turn affect their ability to penetrate the insect cuticle, interact with the nAChR, and be metabolized[6]. For instance, the introduction of carbamoyl groups in cartap enhances its systemic properties, allowing it to be absorbed and translocated within the plant, providing protection against a wider range of pests[7][8].
Quantitative Data: Efficacy and Toxicity Profiles
The following tables summarize the available quantitative data on the toxicity of this compound and its key analogues to various insect pests and non-target organisms.
Table 1: Insecticidal Activity of this compound and its Analogues (LC50/LD50)
| Compound | Target Pest | Value | Units | Reference |
| This compound | Mythimna separata (larvae) | 150.71 | µg/mL | [9] |
| Thiocyclam | Tuta absoluta (larvae) | 32.80 | ppm | [10] |
| Thiocyclam | Tuta absoluta (larvae) | 65.17 | mg a.i./L | [11] |
| Thiocyclam | Tuta absoluta (eggs) | 154.98 | mg a.i./L | [11] |
| Thiocyclam | Tuta absoluta (pupae) | 105.66 | mg a.i./L | [11] |
| Cartap | Azuki bean weevil | ~7 | µg/Petri dish | [12] |
| This compound Derivative (7f) | Mythimna separata | 136.86 | µg/mL | [9] |
| This compound Derivative (7f) | Myzus persicae | 138.37 | µg/mL | [9] |
| This compound Derivative (7f) | Rhopalosiphum padi | 131.64 | µg/mL | [9] |
| This compound Derivative (7b) | Myzus persicae | 42.93 | µg/mL | [9] |
| This compound Derivative (7b) | Rhopalosiphum padi | 58.19 | µg/mL | [9] |
| This compound Derivative (5b) | Rhopalosiphum padi | 17.14 | µg/mL | [13] |
| This compound Derivative (6a) | Rhopalosiphum padi | 18.28 | µg/mL | [13] |
| This compound Derivative (9g) | Rhopalosiphum padi | 23.98 | µg/mL | [13] |
Table 2: Toxicity of this compound and its Analogues to Non-Target Organisms (LD50/LC50)
| Compound | Organism | Value | Units | Route | Reference |
| This compound | Mice | 30 | mg/kg | Intravenous | [3] |
| This compound | Mice | 118 | mg/kg | Oral | [3] |
| This compound | Mice | 1,000 | mg/kg | Subcutaneous | [3] |
| Cartap Hydrochloride | Male Rats | 345 | mg/kg | Oral | [14] |
| Cartap Hydrochloride | Female Rats | 325 | mg/kg | Oral | [14] |
| Cartap Hydrochloride | Mice | 192 | mg/kg | Oral | [14] |
| Cartap Hydrochloride | Carp | 1.0 | mg/L (48h) | - | |
| Cartap Hydrochloride | Moina macrocopa | 12.5-25 | mg/L (24h) | - | |
| Thiocyclam | Male Rats | 399 | mg/kg | Oral | [15][16] |
| Thiocyclam | Female Rats | 370 | mg/kg | Oral | [16] |
| Thiocyclam | Male Mice | 273 | mg/kg | Oral | [16] |
| Bensultap (50% WP) | Male/Female Rabbit | >2000 | mg/kg | Dermal | [17] |
| Bisultap (18% AS) | Honeybee | >100 | µ g/bee | - | [18] |
| Bisultap (18% AS) | Fish | 12.8 | mg/L (96h) | - | [18] |
Experimental Protocols: Methodologies for Evaluation
The development and characterization of this compound-based insecticides rely on a suite of specialized experimental protocols. Below are outlines of the key methodologies employed.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assays
These assays are crucial for determining the affinity of a compound for the nAChR.
-
Objective: To quantify the binding of this compound or its analogues to the nAChR.
-
General Procedure:
-
Preparation of Receptor Source: Membranes rich in nAChRs are isolated from a suitable source, such as the electric organ of the Torpedo ray or insect head homogenates[19][20].
-
Radioligand Binding: The receptor preparation is incubated with a radiolabeled ligand that is known to bind to the nAChR (e.g., [³H]-cytisine or [¹²⁵I]-α-bungarotoxin)[19].
-
Competitive Binding: The assay is performed in the presence of varying concentrations of the test compound (this compound or its analogue). The test compound will compete with the radioligand for binding to the receptor.
-
Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.
-
Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is indicative of the compound's binding affinity.
-
Electrophysiological Studies
Electrophysiological techniques, such as the two-electrode voltage-clamp, are used to study the functional effects of this compound on the nAChR ion channel.
-
Objective: To measure the effect of this compound on the ion flow through the nAChR channel.
-
General Procedure:
-
Expression of nAChRs: Oocytes from the frog Xenopus laevis or cultured cells are engineered to express the specific nAChR subtype of interest[21].
-
Voltage-Clamp Recording: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a desired level.
-
Application of Agonist: An nAChR agonist, such as acetylcholine, is applied to the oocyte, causing the nAChR channels to open and generating an inward current.
-
Application of this compound: this compound is then applied, and the change in the agonist-induced current is measured. A reduction in the current indicates a blocking effect on the ion channel.
-
Data Analysis: The dose-response relationship can be determined to quantify the potency of the blocking effect.
-
Insecticidal Activity Bioassays
These assays are essential for determining the efficacy of the compounds against target insect pests.
-
Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of the insecticide.
-
Common Methods:
-
Topical Application: A known amount of the insecticide dissolved in a suitable solvent is directly applied to the insect's body[9].
-
Leaf-Dip Method: Leaves of a host plant are dipped in a solution of the insecticide and then fed to the insects[9].
-
Slide-Dip Method: Small insects, such as aphids, are placed on a microscope slide and dipped into the insecticide solution[9].
-
-
General Procedure:
-
Insect Rearing: A healthy and uniform population of the target insect species is reared under controlled laboratory conditions.
-
Preparation of Insecticide Solutions: A series of dilutions of the insecticide are prepared.
-
Treatment: Insects are exposed to the different concentrations of the insecticide using one of the methods described above. A control group is treated with the solvent only.
-
Observation: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 or LD50 value, which is the concentration or dose that causes 50% mortality in the test population.
-
dot
Caption: A generalized workflow for this compound-based insecticide development.
Conclusion and Future Perspectives
This compound stands as a remarkable example of a natural product that has successfully guided the development of a distinct class of insecticides. Its unique mode of action as a non-competitive antagonist of the nAChR provides a valuable tool for insecticide resistance management programs. The journey from the observation of paralyzed insects by Japanese fishermen to the synthesis and commercialization of effective agricultural products underscores the importance of natural product discovery in the quest for novel bioactive compounds.
Future research in this area could focus on several key aspects:
-
Discovery of Novel Analogues: Continued exploration of the this compound scaffold could lead to the discovery of new insecticides with improved efficacy, selectivity, and environmental safety profiles.
-
Understanding Resistance Mechanisms: As with any insecticide, the potential for resistance development exists. Research into the molecular mechanisms of resistance to this compound analogues is crucial for their long-term sustainability.
-
Exploring New Applications: While primarily used in agriculture, the unique neurotoxic properties of this compound could be explored for other applications, such as in veterinary medicine or as pharmacological tools for studying nAChRs.
References
- 1. This compound|1631-58-9|Research Chemical [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN113200897B - Novel cyanidation process for synthesizing cartap - Google Patents [patents.google.com]
- 8. orientjchem.org [orientjchem.org]
- 9. Synthesis, Bioactivity and Molecular Docking of this compound Derivatives Containing Phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiocyclam | 31895-21-3 | Benchchem [benchchem.com]
- 11. entomol.org [entomol.org]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. Synthesis, biological evaluation and molecular docking of novel this compound derivatives containing phosphonates as insecticidal/AChE inhibitory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cartap Hydrochloride 50 Sp: Leading Manufacturer In China | Agrogreat Group [agrogreat.com]
- 15. This compound ANALOGUES – PoisonSense [poisonsense.co.ke]
- 16. Professional manufacturer Thiocyclam Hydrogen oxalate 50%SP insecticide_Greenriver Industry Co., Ltd [greenrivercn.com]
- 17. pssj2.jp [pssj2.jp]
- 18. Bisultap 18% AS – this compound-Analog Insecticide for Rice Pest Management [smagrichem.com]
- 19. Interactions of this compound and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins [escholarship.org]
- 20. repository.library.noaa.gov [repository.library.noaa.gov]
- 21. Local application of drugs to study nicotinic acetylcholine receptor function in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Nereistoxin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory synthesis, biological activity, and mechanism of action of Nereistoxin and its derivatives. The protocols and data presented are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel insecticides and other pharmacologically active compounds.
Introduction
This compound is a natural toxin isolated from the marine annelid Lumbriconereis heteropoda. Its potent insecticidal properties have led to the development of a range of synthetic derivatives, which are now used commercially as insecticides. These compounds primarily act as non-competitive antagonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. This document outlines the synthesis protocols for several classes of this compound derivatives, summarizes their biological activities, and illustrates their mechanism of action.
Quantitative Data Summary
The following tables summarize the biological activity of various this compound derivatives, providing a comparative overview of their efficacy.
Table 1: Insecticidal Activity (LC50) of this compound Derivatives Against Various Pests
| Compound/Derivative | Target Pest | LC50 (µg/mL) | Reference |
| Phosphonate Derivatives | |||
| 5b | Rhopalosiphum padi | 17.14 | [1] |
| 6a | Rhopalosiphum padi | 18.28 | [1] |
| 9g | Rhopalosiphum padi | 23.98 | [1] |
| 7f | Mythimna separata | 136.86 | [2] |
| Commercial Derivatives | |||
| Cartap Hydrochloride | Data not available in specific format | - | |
| Thiocyclam Hydrogenoxalate | Data not available in specific format | - | |
| Bensultap | Data not available in specific format | - | |
| Thiosultap-disodium | Data not available in specific format | - |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity (IC50) of this compound Derivatives
| Compound/Derivative | IC50 (µmol/L) | Reference |
| Phosphonate Derivatives | ||
| 5a-9h (range) | 0.3506 - 871 | [3] |
| This compound | Weak inhibitor | [3][4] |
Table 3: Toxicological Data (NOAEL) for Commercial this compound Derivatives
| Compound | NOAEL (mg/kg bw/day) | Study |
| Cartap Hydrochloride | 3.0 | 2-year chronic toxicity, monkeys |
| Thiocyclam Hydrogenoxalate | 2.11 | 2-year chronic toxicity, dogs |
| Bensultap | 2.52 | Not specified |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
General Synthesis Workflow
The synthesis of this compound derivatives often follows a common workflow, starting from a suitable precursor and involving several key reaction steps.
Figure 1. General synthesis workflow for this compound derivatives.
Synthesis of Phosphonate Derivatives
This protocol is based on the synthesis of novel this compound derivatives containing phosphonates as described in the literature.[1][3][5]
Step 1: Synthesis of 1,3-dichloro-N,N-dimethyl-2-propanamine hydrochloride (Intermediate 3)
-
The amino group of 2-amino-1,3-propanediol (1) is dimethylated via the Eschweiler–Clarke reaction using formic acid and formaldehyde.
-
The resulting N,N-dimethyl-1,3-dihydroxy-2-propanamine (2) is then chlorinated using thionyl chloride (SOCl₂) in chloroform under reflux to yield 1,3-dichloro-N,N-dimethyl-2-propanamine hydrochloride (3).
Step 2: Synthesis of S-hydrogen phosphorothioates (Intermediate 6)
-
Appropriate alcohols are reacted with phosphorus trichloride (PCl₃) in the presence of pyridine as an acid-binding agent to obtain diphosphites (5).
-
The diphosphites (5) are then reacted with elemental sulfur (S₈) and triethylamine to yield the S-hydrogen phosphorothioates (6).
Step 3: Synthesis of Final Phosphonate Derivatives (7a-7h)
-
A substitution reaction is carried out between the chlorinated intermediate (3) and the various substituted S-hydrogen phosphorothioates (6).
-
The reaction is typically performed in acetonitrile with sodium hydride (NaH) at 50°C.
-
The final products (7a-7h) are then purified and characterized using NMR and HRMS.
Synthesis of Cartap
This protocol describes a one-pot synthesis method for Cartap.
-
An alkaline solution is prepared, for example, a 20% sodium hydroxide aqueous solution.
-
Ammonia solution is added to the alkaline solution at a controlled temperature (below 15°C).
-
Carbon oxysulfide gas is then slowly introduced into the mixture, ensuring the temperature does not exceed 30°C.
-
After the addition of carbon oxysulfide, 1-(N,N-dimethylamino)-2,3-propylene dichloride is added to the system.
-
The reaction mixture is heated (e.g., to 60°C) and maintained for a specified period (e.g., 15 hours) to complete the reaction, yielding Cartap.
Synthesis of Thiocyclam
The synthesis of Thiocyclam typically involves the cyclization of a precursor.
-
An aqueous solution of disosultap (2-N,N-dimethylamino-1,3-propanediol thiosulfate) is mixed with a medium solvent such as toluene and cooled to below 0°C.
-
A sodium sulfide solution is then slowly added dropwise over a period of 0.5 to 5 hours at a temperature between -15°C and 5°C.
-
The mixture is incubated for another 0.5 to 5 hours to allow for the cyclization reaction to complete.
-
After the reaction, the mixture is filtered. The filtrate is layered, and the oil layer containing the thiocyclam free base is separated.
-
Oxalic acid is added to the oil layer to precipitate thiocyclam hydrogen oxalate, which is then collected by filtration and dried.
Synthesis of Thiosultap-disodium
Thiosultap-disodium is synthesized through the reaction of 2-dimethylamino-1,3-propanedithiol with disodium thiosulfate.[1]
-
2-dimethylamino-1,3-propanedithiol is reacted with disodium thiosulfate in an aqueous or methanolic solution.
-
This nucleophilic substitution reaction forms a stable thiosulfuric acid ester salt.
-
The reaction temperature is carefully controlled to prevent hydrolysis and ensure the stability of the final product, thiosultap-disodium.
Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Antagonism
This compound and its derivatives exert their insecticidal effects by acting as non-competitive antagonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[6][7] This blocks the normal signaling pathway of the neurotransmitter acetylcholine (ACh), leading to a cascade of events that result in paralysis and death of the insect.
Figure 2. Signaling pathway illustrating the antagonistic action of this compound derivatives on the nAChR.
Pathway Description:
-
Normal Synaptic Transmission: An action potential arriving at the presynaptic terminal opens voltage-gated calcium channels. The influx of calcium ions triggers the release of acetylcholine (ACh) from synaptic vesicles into the synaptic cleft. ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane. This binding event opens the associated ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺) and efflux of K⁺, leading to depolarization of the postsynaptic membrane and the propagation of the nerve impulse.
-
Inhibition by this compound Derivatives: this compound and its derivatives act as non-competitive antagonists.[5] They do not bind to the same site as ACh but rather to a site within the ion channel of the nAChR.[5] This binding physically blocks the channel, preventing the flow of ions even when ACh is bound to the receptor.[5]
-
Outcome: The blockage of the ion channel prevents the depolarization of the postsynaptic membrane, thereby inhibiting nerve signal transmission. This disruption of cholinergic neurotransmission in the central nervous system of insects leads to paralysis and ultimately, death. Some derivatives have also been shown to be weak inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh in the synaptic cleft, though this is not their primary mode of action.[4]
References
- 1. Thiosultap-disodium [sitem.herts.ac.uk]
- 2. CN105746565A - Thiamethoxam and monosultap containing insecticide composition and preparation method and application thereo - Google Patents [patents.google.com]
- 3. Interactions of this compound and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 5. This compound and cartap neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Process for Preparation of Thiocyclam Base and Salt - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104447458A - Method for refining monosultap in monosultap synthetic process - Google Patents [patents.google.com]
Application Note: Analysis of Nereistoxin and its Analogs by Gas Chromatography-Mass Spectrometry (GC/MS)
Abstract
Nereistoxin is a potent neurotoxin naturally occurring in the marine annelid Lumbriconereis heteropoda. Its synthetic analogs, including cartap, bensultap, and thiocyclam, are widely used as agricultural insecticides due to their high efficacy. These compounds exert their toxic effect by blocking nicotinic acetylcholine receptors, which can lead to respiratory failure in cases of poisoning.[1][2] Given their potential for human and environmental toxicity, robust and sensitive analytical methods are crucial for monitoring their presence in various matrices, including biological fluids, food products, and environmental samples. This application note details a comprehensive protocol for the detection and quantification of this compound and its related compounds using Gas Chromatography-Mass Spectrometry (GC/MS). The methodology encompasses sample preparation, including extraction and derivatization, followed by GC/MS analysis.
Introduction
This compound and its derivatives are of significant interest in toxicology, food safety, and environmental monitoring. These compounds are often metabolized or hydrolyzed back to the parent compound, this compound, making its detection a key indicator of exposure to this class of insecticides.[1] While various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been employed for their analysis, GC/MS remains a widely accessible and reliable method, particularly for its high separation efficiency and definitive mass spectral identification.[1][3] This document provides detailed experimental protocols and quantitative data to guide researchers and analysts in the successful implementation of GC/MS for this compound analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for the accurate analysis of this compound and is highly dependent on the sample matrix. This compound-related pesticides are typically hydrolyzed to this compound under alkaline conditions during the sample preparation process.[4]
a. Extraction from Biological Fluids (e.g., Blood)
This protocol is adapted from a method utilizing mixed-mode cationic exchange solid-phase extraction (SPE).[1][2]
-
Sample Pre-treatment: To 1 mL of blood sample, add an appropriate internal standard.
-
Lysis: Add 4 mL of 0.1% formic acid to lyse the blood cells and release the analyte. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cationic exchange (MCX) SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 0.1 N HCl followed by 3 mL of methanol to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound with 3 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC/MS analysis.
b. Extraction from Plant-Based Foods
This protocol involves an acid extraction followed by hydrolysis.[4]
-
Homogenization: Homogenize a representative portion of the food sample.
-
Extraction: To 10 g of the homogenized sample, add 20 mL of a hydrochloric acid solution containing cysteine hydrochloride. Shake vigorously for 30 minutes.
-
Centrifugation: Centrifuge the mixture and collect the supernatant.
-
Hydrolysis (Derivatization to this compound): Adjust the pH of the supernatant to alkaline conditions (e.g., using ammonium hydroxide) to hydrolyze the this compound-related pesticides to this compound.[4]
-
Liquid-Liquid Extraction (LLE): Extract the this compound from the aqueous solution using a suitable organic solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Clean-up: The organic extract may require a clean-up step using dispersive solid-phase extraction (d-SPE) with sorbents like anhydrous MgSO₄ to remove residual water and interfering matrix components.[5]
-
Concentration: Concentrate the final extract to a desired volume before GC/MS injection.
GC/MS Parameters
The following are typical GC/MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MS detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[6]
-
Inlet: Splitless mode at 250°C.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 0 minutes.
-
Ramp: 30°C/min to 280°C.
-
Hold: 10 minutes at 280°C.[6]
-
-
MS Source Temperature: 200°C.[7]
-
Transfer Line Temperature: 280°C.[7]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound (m/z) should be selected based on the fragmentation pattern. A full scan mode can be used for initial identification.
Quantitative Data
The following table summarizes the quantitative performance data from various studies on this compound analysis.
| Method | Matrix | LOD | LOQ | Recovery (%) | Linearity (R²) | Reference |
| GC/MS with MCX-SPE | Blood | - | 0.05 mg/L | 97 ± 14 | > 0.99 | [1][2] |
| GC-ECD with LLE | Plant Foods | - | - | 72 - 108 | - | [4] |
| HILIC-LC-MS/MS | Animal-origin Foods | - | 2 µg/kg | - | > 0.998 | [3][8] |
| LC-MS/MS | Pepper | - | - | 58 - 87 | > 0.99 (over 0.001-0.5 mg/L) | [5] |
Note: Data for GC-ECD and LC-MS/MS methods are included for comparative purposes, highlighting the performance of alternative techniques.
Visualizations
Caption: Experimental workflow for this compound analysis by GC/MS.
Caption: Conversion of this compound analogs to this compound.
Discussion
The presented GC/MS method, coupled with appropriate sample preparation, provides a robust and reliable approach for the determination of this compound in various complex matrices. The use of mixed-mode cationic exchange SPE is particularly effective for cleaning up biological samples, resulting in high recovery and good precision.[1][2] For food matrices, a hydrolysis step is essential to account for the presence of this compound-related pesticides, ensuring a comprehensive assessment of contamination.
The sensitivity of the method, as indicated by the low limits of detection and quantification reported in the literature, is sufficient for monitoring this compound at levels relevant to food safety and forensic toxicology. The linearity of the method over a wide concentration range allows for accurate quantification.
While LC-MS/MS has emerged as a powerful alternative, often requiring less sample preparation, GC/MS remains a valuable and widely available technique. The choice between GC/MS and LC-MS/MS will depend on the specific application, available instrumentation, and the desired analytical throughput.
Conclusion
This application note provides a detailed framework for the analysis of this compound and its analogs using GC/MS. The described protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a valuable resource for researchers, scientists, and drug development professionals. The successful implementation of these methods will contribute to improved monitoring of these toxic compounds in various fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced analytical method of this compound using mixed-mode cationic exchange solid-phase extraction and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation for determination of thiosultap sodium, thiocyclam, and this compound in pepper matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. Simultaneous determination of this compound insecticides in foods of animal origins by combining pH-dependent reversible partitioning with hydrophilic interaction chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nereistoxin in Neurobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nereistoxin (NTX), a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, serves as a valuable tool in neurobiology research, primarily due to its potent and specific interaction with nicotinic acetylcholine receptors (nAChRs).[1][2] Its chemical structure, N,N-dimethyl-1,2-dithiolan-4-amine, allows it to act as an antagonist at these crucial ligand-gated ion channels, which are integral to synaptic transmission in both the central and peripheral nervous systems.[1][2] The insecticidal properties of this compound have led to the development of commercial insecticides like Cartap, which are pro-insecticides that convert to this compound in vivo.[1] This document provides detailed application notes and protocols for the use of this compound in neurobiological research, focusing on its mechanism of action, quantitative data on its receptor interactions, and methodologies for key experiments.
Mechanism of Action
This compound functions primarily as a non-competitive antagonist of nicotinic acetylcholine receptors.[3] While it bears a chemical similarity to acetylcholine, its primary mode of action is not through the inhibition of acetylcholinesterase, but by blocking the nAChR ion channel complex.[1][2] This blockade disrupts the normal flow of ions across the neuronal membrane that is triggered by acetylcholine binding, leading to a failure of synaptic transmission. In insects, this results in paralysis.[4] Studies on cockroach neurons have shown that this compound can induce a potent, voltage-dependent block of the nAChR/ion channel complex.[2] In vertebrates, it also acts as a nAChR antagonist, affecting both muscle and neuronal subtypes.[5][6]
Data Presentation: Quantitative Analysis of this compound-nAChR Interactions
The following table summarizes the binding affinities of this compound and its methylated analog (MeNTX) for various vertebrate nAChR subtypes. This data is crucial for designing experiments and interpreting results related to the selectivity and potency of this compound.
| Compound | Receptor Subtype | Preparation | Radioligand | IC50 (µM) | Reference |
| This compound (NTX) | α4β2 | Rat Brain Membranes | [³H]-Cytisine | 60 ± 12 | [5] |
| This compound (NTX) | α7 | Rat Brain Membranes | [¹²⁵I]-α-Bungarotoxin | >1000 | [5] |
| This compound (NTX) | Muscle-type | Torpedo Electric Organ | [¹²⁵I]-α-Bungarotoxin | 200 ± 50 | [5] |
| MeNTX | α4β2 | Rat Brain Membranes | [³H]-Cytisine | 110 ± 10 | [5] |
| MeNTX | α7 | Rat Brain Membranes | [¹²⁵I]-α-Bungarotoxin | 25 ± 5 | [5] |
| MeNTX | Muscle-type | Torpedo Electric Organ | [¹²⁵I]-α-Bungarotoxin | 9 ± 1 | [5] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the affinity of this compound for different nAChR subtypes. These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled compound of interest (this compound).
a) [³H]-Cytisine Displacement Assay for α4β2 nAChRs
This protocol is adapted from studies on rat brain membranes.[5][7]
-
Materials:
-
Rat brain membranes expressing α4β2 nAChRs (100 µg protein per tube)
-
[³H]-Cytisine (0.5 nM final concentration)
-
This compound (or other competitor) at various concentrations
-
Binding buffer: Saline solution
-
Wash buffer
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubate the rat brain membranes, [³H]-cytisine, and varying concentrations of this compound in binding buffer.
-
Incubate for 4 hours at 5°C to reach equilibrium.[5]
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known α4β2 ligand (e.g., 1 mM nicotine).
-
Calculate IC50 values using non-linear regression analysis.
-
b) [¹²⁵I]-α-Bungarotoxin Displacement Assay for α7 and Muscle-type nAChRs
This protocol is based on studies using rat brain and Torpedo electric organ membranes.[5][7]
-
Materials:
-
Rat brain membranes (for α7 nAChRs) or Torpedo electric organ membranes (for muscle-type nAChRs) (20 µg protein per tube)[7]
-
[¹²⁵I]-α-Bungarotoxin (0.2 nM for α7, 0.5 nM for muscle-type, final concentration)[5][7]
-
This compound (or other competitor) at various concentrations
-
Binding buffer
-
Wash buffer
-
Gamma counter
-
-
Procedure:
-
Incubate the membranes, [¹²⁵I]-α-bungarotoxin, and varying concentrations of this compound in binding buffer.
-
Incubate for 3 hours at 37°C for α7 nAChRs or 3 hours at 25°C for muscle-type nAChRs to ensure equilibrium is reached.[5][7]
-
Terminate the incubation and wash as described for the [³H]-cytisine assay.
-
Quantify the radioactivity using a gamma counter.
-
Determine non-specific binding in the presence of a high concentration of a suitable competitor (e.g., 300 µM nicotine for α7).[8]
-
Calculate IC50 values using non-linear regression analysis.
-
Electrophysiological Recordings
Electrophysiological techniques such as two-electrode voltage clamp (TEVC) and patch-clamp are used to study the functional effects of this compound on nAChR ion channel activity.
a) Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is ideal for studying the effects of this compound on specific nAChR subtypes heterologously expressed in Xenopus oocytes.[9][10]
-
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired nAChR subunits
-
TEVC setup (amplifier, micromanipulators, recording chamber)
-
Recording solution (e.g., ND96)
-
This compound and acetylcholine solutions
-
-
Procedure:
-
Prepare and inject cRNA for the nAChR subunits of interest into the oocytes.
-
Incubate the oocytes for 2-3 days to allow for receptor expression.[9]
-
Place an oocyte in the recording chamber perfused with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -40 mV).[11]
-
Apply acetylcholine to elicit an inward current through the nAChRs.
-
Co-apply or pre-apply this compound with acetylcholine to observe the inhibitory effect on the current.
-
Perform dose-response analysis to determine the concentration-dependent block by this compound.
-
b) Whole-Cell Patch-Clamp Recording from Neurons
This technique allows for the study of this compound's effects on native or expressed nAChRs in individual neurons.[12][13]
-
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig (microscope, amplifier, micromanipulator)
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
-
This compound and acetylcholine solutions
-
-
Procedure:
-
Prepare the cultured neurons or brain slices for recording.
-
Pull a glass pipette to a resistance of 4-8 MΩ and fill it with intracellular solution.[12]
-
Under visual guidance, approach a neuron with the pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a negative potential (e.g., -60 to -70 mV).[12]
-
Apply acetylcholine to activate nAChRs and record the resulting current.
-
Perfuse the cell with a solution containing this compound to measure its effect on the acetylcholine-evoked currents.
-
In current-clamp mode, the effect of this compound on membrane potential and action potential firing can be investigated.
-
Behavioral Studies
Behavioral studies are essential to understand the in vivo effects of this compound on the nervous system.
a) Insect Paralysis Assay
This simple assay is used to assess the insecticidal activity of this compound.[4]
-
Materials:
-
Insects (e.g., cockroaches, houseflies)
-
This compound solution of varying concentrations
-
Micro-applicator or injection setup
-
Observation arena
-
-
Procedure:
-
Topically apply or inject a defined volume of this compound solution to the insects.
-
Place the treated insects in an observation arena.
-
Observe and record the time to paralysis and mortality at different this compound concentrations.
-
Determine the LD50 (lethal dose for 50% of the population).
-
b) Mammalian Locomotor Activity Assay
This assay can be used to investigate the central nervous system effects of this compound in rodents.
-
Materials:
-
Rodents (e.g., mice, rats)
-
This compound solution for injection (intraperitoneal or subcutaneous)
-
Open field activity chambers equipped with photobeam detectors
-
Data acquisition software
-
-
Procedure:
-
Habituate the animals to the open field chambers.
-
Administer this compound or vehicle control to the animals.
-
Immediately place the animals back into the activity chambers.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).
-
Analyze the data to determine the effect of this compound on spontaneous motor activity.
-
Visualizations
References
- 1. Interactions of this compound and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. Interactions of this compound and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins [escholarship.org]
- 7. Interactions of this compound and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Patch Clamp Protocol [labome.com]
Application Notes and Protocols: Utilizing Nereistoxin for the Study of Insect Central Nervous System Synapses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, serves as a powerful pharmacological tool for the investigation of synaptic transmission within the insect central nervous system (CNS).[1][2][3] Its potent and specific action on nicotinic acetylcholine receptors (nAChRs), crucial components of insect neurotransmission, makes it an invaluable molecule for elucidating the fundamental mechanisms of synaptic function and for the development of novel insecticides.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound in studying insect CNS synapses.
Mechanism of Action
This compound acts as a non-competitive antagonist of insect nicotinic acetylcholine receptors.[5][6] Unlike competitive antagonists that bind directly to the acetylcholine (ACh) binding site, this compound is thought to bind to a site within the ion channel pore of the nAChR.[5][7][8] This binding event blocks the influx of ions that would normally occur upon ACh binding, thereby inhibiting neuronal signaling.[1][3] The resulting disruption of synaptic transmission leads to paralysis and eventual death in insects.[3] Some research also suggests that this compound may have a more complex interaction with the nAChR, potentially involving a weak agonist-like effect or interaction with the ACh binding site under certain conditions.[9]
Several synthetic insecticides, such as cartap, bensultap, and thiocyclam, are pro-insecticides that are metabolically converted to this compound within the insect.[1][6] This bioactivation strategy enhances their efficacy as pest control agents.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the interaction of this compound and its analogs with insect nAChRs. This data is essential for experimental design, including determining appropriate concentrations for electrophysiological and biochemical assays.
| Compound | Insect Species | Preparation | Assay Type | Parameter | Value | Reference |
| This compound | Periplaneta americana | Abdominal nerve cord extracts | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | I₅₀ | 1.7 x 10⁻⁴ M | [2] |
| This compound | Drosophila melanogaster | Head extracts | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | I₅₀ | 5.6 x 10⁻⁵ M | [2] |
| This compound | Apis mellifera | Head membranes | Radioligand Binding ([³H]thienylcyclohexylpiperidine) | IC₅₀ | Potent displacer | [7][8] |
| Cartap | Apis mellifera | Head membranes | Radioligand Binding ([³H]thienylcyclohexylpiperidine) | IC₅₀ | Potent displacer | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific insect species and experimental setup.
Protocol 1: Electrophysiological Recording of this compound Effects on Synaptic Transmission
This protocol describes the use of intracellular recording techniques to measure the effect of this compound on postsynaptic potentials in an identified insect neuron. The cockroach giant interneuron preparation is a well-established model for such studies.[2]
Objective: To characterize the inhibitory effects of this compound on synaptic transmission in the insect CNS.
Materials:
-
Adult cockroaches (Periplaneta americana)
-
Dissection tools (forceps, scissors, pins)
-
Dissection dish with a silicone elastomer base
-
Insect saline solution
-
This compound hydrogen oxalate stock solution (e.g., 10 mM in distilled water)
-
Microelectrode puller
-
Glass capillary microelectrodes (filled with 3 M KCl)
-
Microelectrode amplifier
-
Oscilloscope and data acquisition system
-
Stimulating electrode
-
Perfusion system
Procedure:
-
Dissection:
-
Anesthetize an adult cockroach by cooling.
-
Dissect out the terminal abdominal ganglion (A6) and associated cercal nerves.
-
Pin the preparation ventral side up in the dissection dish filled with insect saline.
-
-
Electrode Placement:
-
Place a stimulating electrode on the cercal nerves to evoke presynaptic action potentials.
-
Carefully insert a glass microelectrode into a giant interneuron in the A6 ganglion to record postsynaptic potentials.
-
-
Baseline Recording:
-
Begin perfusion with standard insect saline.
-
Deliver brief electrical stimuli to the cercal nerves to elicit excitatory postsynaptic potentials (EPSPs) in the giant interneuron.
-
Record stable baseline EPSP amplitudes for at least 10 minutes.
-
-
This compound Application:
-
Switch the perfusion to a saline solution containing the desired concentration of this compound (e.g., starting with a low concentration in the range of 2.0 x 10⁻⁸ M to 1.0 x 10⁻⁶ M).[2]
-
Continue to stimulate the cercal nerves and record the EPSP amplitude.
-
-
Data Analysis:
-
Measure the amplitude of the EPSPs before, during, and after this compound application.
-
Plot the EPSP amplitude as a function of time to visualize the onset and magnitude of the block.
-
Calculate the percentage of block for different this compound concentrations to generate a dose-response curve.
-
Protocol 2: Radioligand Binding Assay for this compound Interaction with nAChRs
This protocol outlines a method to study the binding of this compound to nAChRs in insect CNS membrane preparations using a radiolabeled ligand. This assay can be used to determine the binding affinity (e.g., IC₅₀) of this compound.
Objective: To quantify the binding of this compound to insect nAChRs.
Materials:
-
Insect heads (e.g., from honeybees, Apis mellifera, or cockroaches, Periplaneta americana)
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Tissue homogenizer
-
High-speed centrifuge
-
Radiolabeled ligand (e.g., [³H]thienylcyclohexylpiperidine for the non-competitive blocker site)
-
This compound solutions of varying concentrations
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize insect heads in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer.
-
-
Binding Assay:
-
In a series of tubes, add the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound.
-
Include control tubes with no this compound (total binding) and tubes with a high concentration of an unlabeled competitor to determine non-specific binding.
-
Incubate the tubes to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the this compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 4. This compound - Killing pests and protecting crops – Kingelong Việt Nam [kingelong.com.vn]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound and cartap neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Development of Nereistoxin-Based Bioinsecticides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nereistoxin, a natural compound isolated from the marine annelid Lumbriconereis heteropoda, has served as a pivotal lead compound in the development of a unique class of insecticides.[1][2] Its distinct mode of action, targeting the nicotinic acetylcholine receptor (nAChR), has led to the synthesis of several successful commercial analogues.[1][2] These application notes provide a comprehensive overview of the development, mechanism of action, and experimental evaluation of this compound-based bioinsecticides. Detailed protocols for key experiments are included to facilitate further research and development in this area.
Introduction and Historical Context
The insecticidal properties of this compound were first investigated in the 1960s by researchers at Takeda Chemical Industries in Japan, following observations of human toxicity among fishermen who used Lumbriconereis heteropoda as bait.[1][2] The active compound was identified as N,N-dimethyl-1,2-dithiolan-4-amine.[1][2] To mitigate mammalian toxicity while preserving insecticidal efficacy, a series of synthetic analogues were developed, including bensultap, cartap, thiocyclam, and thiosultap.[1][2] Many of these are pro-insecticides, which are metabolized to the active form, this compound, within the target organism or the environment.[1] The primary application of these insecticides has been in rice cultivation in Japan and China, particularly for the control of the rice stem borer, Chilo suppressalis.[1]
Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor
This compound and its analogues function as non-competitive antagonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[1][3] This mode of action is distinct from many other classes of insecticides. While there is some evidence of weak inhibition of acetylcholinesterase (AChE), this is not considered its primary insecticidal mechanism.[4]
The binding of this compound to the nAChR blocks the ion channel, preventing the influx of cations and disrupting nerve signal transmission.[1][3] This leads to paralysis and ultimately death of the insect.[3] this compound has been shown to be a competitive displacer of [3H]thienylcyclohexylpiperidine at the noncompetitive blocker (NCB) site of the honeybee nAChR/channel.[5] Interestingly, while this compound also binds to the agonist site, its analogue cartap does not, suggesting subtle differences in their interactions with the receptor complex.[5]
Signaling Pathway of this compound Action
Quantitative Data on Efficacy and Toxicity
The following tables summarize the available quantitative data on the insecticidal activity of this compound and its derivatives, as well as their toxicity to vertebrates.
Table 1: Insecticidal Activity of this compound and its Derivatives against Various Pests
| Compound | Target Pest | Bioassay Method | LC50 (µg/mL) | Reference |
| This compound | Mythimna separata | Topical Application | 150.71 | [6] |
| Derivative 7f | Mythimna separata | Topical Application | 136.86 | [6] |
| Derivative 7b | Myzus persicae | Slide-dip Method | 42.93 | [4] |
| Derivative 7b | Rhopalosiphum padi | Leaf-dipping Method | 58.19 | [4] |
| Derivative 5b | Rhopalosiphum padi | Not Specified | 17.14 | [6] |
| Derivative 6a | Rhopalosiphum padi | Not Specified | 18.28 | [6] |
| Flonicamid (Commercial) | Rhopalosiphum padi | Not Specified | 17.13 | [6] |
| Chlorpyrifos (Commercial) | Mythimna separata | Topical Application | 16.31 | [6] |
Table 2: Binding Affinity of this compound and its Analogues to nAChR Subtypes
| Compound | Receptor Subtype | Organism | Assay | IC50 (µM) | Reference |
| This compound | α4β2 | Rat Brain | [3H]-cytisine displacement | 60 | [7] |
| MeNTX (Quaternary) | α4β2 | Rat Brain | [3H]-cytisine displacement | >100 | [7] |
| This compound | α7 | Rat Brain | [125I]-α-bungarotoxin displacement | >100 | [7] |
| MeNTX (Quaternary) | α7 | Rat Brain | [125I]-α-bungarotoxin displacement | 20 | [7] |
| This compound | Muscle type | Torpedo electric organ | [125I]-α-bungarotoxin displacement | 80 | [7] |
| MeNTX (Quaternary) | Muscle type | Torpedo electric organ | [125I]-α-bungarotoxin displacement | 10 | [7] |
Table 3: Acute Toxicity of this compound to Mammals
| Compound | Organism | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Mouse | Oral | 118 | |
| This compound | Rat | Oral | 420 |
Note: Specific references for these mammalian LD50 values were not found in the provided search results, but they are commonly cited in toxicological databases.
Experimental Protocols
Extraction and Purification of this compound and its Analogues
While the original extraction of this compound was from the marine annelid Lumbriconereis heteropoda, modern research often relies on synthetic routes. For analytical purposes, such as residue analysis in agricultural products, the following protocol outlines a general procedure for the extraction and hydrolysis of this compound-based insecticides to this compound for quantification.
Objective: To extract and convert this compound analogues (e.g., cartap, bensultap, thiocyclam) from a sample matrix to this compound for analysis by LC-MS/MS.
Materials:
-
Sample matrix (e.g., agricultural products, animal tissues)
-
2% L-cysteine solution in 0.05 N HCl
-
Ammonium hydroxide
-
3% Nickel(II) chloride solution
-
Acetonitrile
-
Dispersive solid-phase extraction (d-SPE) kit
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
Protocol:
-
Homogenization: Homogenize the sample to ensure uniformity.
-
Extraction: a. Weigh a representative portion of the homogenized sample into a centrifuge tube. b. Add 2% L-cysteine in 0.05 N HCl. The acidic cysteine solution helps to extract the compounds.[8][9] c. Vortex vigorously for 1-2 minutes to ensure thorough mixing. d. Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to separate the solid and liquid phases. e. Collect the supernatant.
-
Hydrolysis: a. Transfer the supernatant to a new tube. b. Add ammonium hydroxide and 3% nickel(II) chloride solution. This step hydrolyzes the this compound analogues to this compound.[8] c. Incubate the mixture under appropriate conditions (time and temperature may need optimization depending on the specific analogues).
-
Purification: a. Add acetonitrile to the hydrolyzed extract. b. Use a d-SPE kit containing appropriate sorbents to remove interfering matrix components.[8] c. Vortex and centrifuge as before.
-
Analysis: a. Collect the final supernatant. b. Analyze the sample using a properly calibrated LC-MS/MS system to quantify the amount of this compound.[8]
Workflow for this compound Extraction and Analysis
Synthesis of this compound Derivatives
The following is a generalized protocol for the synthesis of novel this compound derivatives, based on the synthesis of phosphonate-containing analogues.[4]
Objective: To synthesize novel this compound derivatives by modifying the core structure.
Materials:
-
2-amino-1,3-propanediol
-
Formic acid
-
Formaldehyde
-
Thionyl chloride (SOCl2)
-
Appropriate alcohol for the desired phosphonate ester
-
Phosphorus trichloride (PCl3)
-
Pyridine
-
Elemental sulfur (S8)
-
Triethylamine
-
Sodium hydride (NaH)
-
Acetonitrile
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Protocol:
-
Synthesis of 1,3-dichloro-N,N-dimethyl-2-propanamine hydrochloride (Key Intermediate): a. Perform Eschweiler-Clarke reaction on 2-amino-1,3-propanediol using formic acid and formaldehyde to dimethylate the amino group.[4] b. Chlorinate the resulting diol using thionyl chloride to yield the key intermediate.[4]
-
Synthesis of S-hydrogen phosphorothioates: a. React the desired alcohol with phosphorus trichloride in the presence of pyridine to form a diphosphite.[4] b. React the diphosphite with elemental sulfur and triethylamine to produce the S-hydrogen phosphorothioate.[4]
-
Final Substitution Reaction: a. React the S-hydrogen phosphorothioate with sodium hydride in dry acetonitrile.[10] b. Add the 1,3-dichloro-N,N-dimethyl-2-propanamine hydrochloride intermediate to the reaction mixture.[10] c. Stir the reaction at an elevated temperature (e.g., 50°C) and monitor its progress using Thin Layer Chromatography (TLC).[10]
-
Purification: a. Upon completion, filter the reaction mixture. b. Concentrate the organic phase in vacuo. c. Purify the crude product using silica gel column chromatography to obtain the final this compound derivative.[10]
Insecticidal Bioassay Protocols
4.3.1. Topical Application for Chewing Insects (e.g., Mythimna separata) [4][11]
Objective: To determine the contact toxicity of this compound-based compounds to lepidopteran larvae.
Materials:
-
Third-instar larvae of M. separata
-
Test compounds dissolved in a suitable solvent (e.g., acetone)
-
Microsyringe or micro-applicator
-
Petri dishes with a food source (e.g., fresh leaves)
-
Incubator set to appropriate conditions (e.g., 25°C, 16:8 L:D photoperiod)
Protocol:
-
Preparation: Prepare serial dilutions of the test compounds in the chosen solvent. Use a solvent-only control.
-
Application: a. Immobilize a larva (e.g., by chilling). b. Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of the larva.
-
Incubation: a. Place the treated larvae individually in petri dishes containing a fresh food source. b. Incubate under controlled environmental conditions.
-
Data Collection: a. Assess larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush. b. Use the mortality data to calculate LC50 values using probit analysis.
4.3.2. Leaf-Dipping Method for Sucking Insects (e.g., Rhopalosiphum padi) [4]
Objective: To determine the toxicity of this compound-based compounds to aphids through contact and ingestion.
Materials:
-
Adult aphids (R. padi)
-
Host plant leaves (e.g., wheat seedlings)
-
Test compounds emulsified in water with a surfactant
-
Beakers
-
Petri dishes with moist filter paper
-
Fine brush
Protocol:
-
Preparation: Prepare serial dilutions of the test compounds in water containing a surfactant. Use a surfactant-water solution as a control.
-
Application: a. Dip host plant leaves into the test solutions for a set time (e.g., 10-20 seconds). b. Allow the leaves to air dry completely.
-
Incubation: a. Place the treated leaves in petri dishes with moist filter paper to maintain turgor. b. Introduce a known number of adult aphids (e.g., 10-20) onto each leaf using a fine brush. c. Incubate under controlled environmental conditions.
-
Data Collection: a. Assess aphid mortality at 24 and 48 hours post-treatment. b. Calculate LC50 values based on the mortality data.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity of this compound and its analogues to specific nAChR subtypes.
Materials:
-
Source of nAChRs (e.g., washed membranes from rat brain, Torpedo electric organ, or insect head homogenates)[3]
-
Radioligand specific for the target receptor site (e.g., [3H]-cytisine for high-affinity α4β2 nAChRs, [125I]-α-bungarotoxin for α7 and muscle-type nAChRs)[3]
-
Test compounds (this compound and analogues) at various concentrations
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter or gamma counter
Protocol:
-
Membrane Preparation: Prepare a membrane suspension from the chosen tissue source according to established protocols.
-
Binding Reaction: a. In microcentrifuge tubes, combine the membrane preparation, the radioligand at a fixed concentration, and the test compound at varying concentrations. b. Include tubes for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand). c. Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: a. Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand. b. Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials with scintillation fluid (for 3H) or tubes for a gamma counter (for 125I). b. Measure the radioactivity to determine the amount of bound radioligand.
-
Data Analysis: a. Calculate the specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Use non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Environmental Fate and Impact
This compound-based insecticides, like other pesticides, are subject to various environmental degradation processes, including microbial and chemical degradation, adsorption to soil particles, and leaching.[12] The pro-insecticide thiocyclam has been shown to be non-persistent, with a half-life of less than 15 days in tomatoes. However, its primary metabolite, this compound, was found to persist for over 60 days.[13] This highlights the importance of considering the environmental fate of both the parent compound and its active metabolites in risk assessments.
Some this compound analogues, such as cartap, have been reported to be highly toxic to fish and amphibians.[1] This underscores the need for careful environmental management to prevent contamination of aquatic ecosystems. The development of new derivatives with improved environmental profiles is an active area of research.
Conclusion and Future Directions
This compound has been a valuable natural product lead for the development of insecticides with a unique mode of action. Its analogues have found a niche in crop protection, particularly in rice. However, challenges such as pest resistance and environmental concerns necessitate continued research. Future efforts in the development of this compound-based bioinsecticides should focus on:
-
Synthesis of novel analogues: Designing new derivatives with improved selectivity for insect nAChRs over vertebrate receptors to enhance safety.
-
Overcoming resistance: Developing compounds that are effective against insect populations that have developed resistance to existing insecticides.
-
Improving environmental profiles: Creating derivatives that are more readily biodegradable and have lower toxicity to non-target organisms.
-
Elucidating detailed structure-activity relationships: Further investigation into the molecular interactions between this compound analogues and the diverse subtypes of insect nAChRs to guide rational drug design.
The protocols and data presented here provide a foundation for researchers to build upon in the ongoing effort to develop safer and more effective bioinsecticides based on the this compound scaffold.
References
- 1. This compound|1631-58-9|Research Chemical [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Interactions of this compound and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Bioactivity and Molecular Docking of this compound Derivatives Containing Phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and cartap neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of an Analytical Method of this compound and this compound-related Pesticides in Agricultural Products by LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, biological evaluation and molecular docking of novel this compound derivatives containing phosphonates as insecticidal/AChE inhibitory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcsaa.org [gcsaa.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Extraction of Nereistoxin
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of Nereistoxin (NTX) and its related compounds from various matrices. These guidelines are intended for researchers, scientists, and professionals in drug development and food safety analysis.
Introduction
This compound is a neurotoxic natural product originally isolated from the marine annelid Lumbriconereis heteropoda.[1][2] Several synthetic analogues, such as Cartap, Bensultap, and Thiocyclam, are used as agricultural insecticides.[1][3] These compounds are typically metabolized to this compound, making the analysis of NTX crucial for toxicological studies and residue monitoring in food and environmental samples.[2][3]
Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[4][5] This document outlines three distinct SPE-based methods for the extraction and purification of this compound from different sample types prior to chromatographic analysis.
Method 1: Mixed-Mode Cationic Exchange (MCX) SPE for Biological Fluids
Application Note:
This method is particularly effective for the extraction of this compound from complex biological matrices such as blood and serum.[1][3] this compound is a basic compound, and at an appropriate pH, it will be positively charged. The mixed-mode cation exchange (MCX) sorbent contains both reversed-phase and strong cation exchange functional groups. This dual retention mechanism allows for a highly selective extraction. The reversed-phase moiety retains non-polar compounds, while the cation exchange group strongly retains basic, positively charged analytes like this compound. This allows for rigorous washing steps to remove neutral and acidic interferences, resulting in a very clean extract.
Quantitative Data Summary:
| Matrix | Analyte | Recovery (%) | LOQ | LOD | Analytical Technique | Reference |
| Blood | This compound | 97 ± 14 | 0.05 mg/L | - | GC-MS | [1][3] |
| Serum | This compound | - | 0.05 µg/mL | - | GC-MS | [6] |
Experimental Protocol:
1. Sample Pre-treatment:
- To 1 mL of blood or serum sample, add an appropriate internal standard.
- Add 4 mL of 4% phosphoric acid and vortex for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant for SPE.
2. SPE Cartridge Conditioning:
- Condition a mixed-mode cationic exchange SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
3. Sample Loading:
- Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
4. Washing:
- Wash the cartridge with 3 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
- Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
5. Elution:
- Elute the this compound from the cartridge with 3 mL of 5% ammonium hydroxide in methanol.
- Collect the eluate.
6. Dry-down and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Experimental Workflow:
Method 2: Hydrophilic-Lipophilic Balanced (HLB) SPE for Agricultural Products (Tea)
Application Note:
This method is suitable for the analysis of this compound and its parent compound, Cartap, in complex plant-based matrices like tea. Hydrophilic-Lipophilic Balanced (HLB) sorbents are based on a copolymer of a hydrophilic monomer (N-vinylpyrrolidone) and a lipophilic monomer (divinylbenzene). This unique chemistry allows for the retention of a wide range of compounds, from polar to non-polar. For this compound analysis in tea, an initial extraction with an acidic aqueous solution is performed, followed by a dispersive solid-phase extraction (d-SPE) cleanup before the final purification on an HLB cartridge. This multi-step cleanup is effective at removing pigments, caffeine, and other matrix components common in tea.
Quantitative Data Summary:
| Matrix | Analyte | Recovery (%) | LOQ (µg/kg) | LOD (µg/kg) | Analytical Technique | Reference |
| Green Tea | Cartap | 87.6 - 119.9 | 10.0 | 2.0 | LC-MS/MS | [3] |
| Green Tea | This compound | 87.6 - 119.9 | 10.0 | 4.0 | LC-MS/MS | [3] |
| Black Tea | Cartap | 87.6 - 119.9 | 10.0 | 2.0 | LC-MS/MS | [3] |
| Black Tea | This compound | 87.6 - 119.9 | 10.0 | 4.0 | LC-MS/MS | [3] |
| Oolong Tea | Cartap | 87.6 - 119.9 | 10.0 | 2.0 | LC-MS/MS | [3] |
| Oolong Tea | This compound | 87.6 - 119.9 | 10.0 | 4.0 | LC-MS/MS | [3] |
Experimental Protocol:
1. Sample Extraction:
- Weigh 2 g of homogenized tea sample into a 50 mL centrifuge tube.
- Add 10 mL of water containing 1% formic acid and 5 mM ammonium formate.
- Vortex for 5 minutes and then sonicate for 10 minutes.
- Add 10 mL of dichloromethane (to remove caffeine), vortex for 5 minutes.
- Centrifuge at 8000 rpm for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup:
- Transfer the upper aqueous layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 200 mg octadecylsilane (C18) and 200 mg strong anion exchanger (SAX)).
- Vortex for 2 minutes and centrifuge at 8000 rpm for 5 minutes.
3. HLB SPE Purification:
- Conditioning: Condition an HLB SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
- Loading: Load the supernatant from the d-SPE step onto the conditioned cartridge.
- Washing: Wash the cartridge with 3 mL of 5% methanol in water.
- Elution: Elute the analytes with 3 mL of methanol.
4. Final Processing:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute in a suitable solvent for LC-MS/MS analysis.
Experimental Workflow:
Method 3: Dispersive SPE (d-SPE) for Various Agricultural Products
Application Note:
Dispersive SPE, often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, is a streamlined approach for sample cleanup. This method is applicable to a wide range of agricultural products. After an initial solvent extraction, a portion of the extract is mixed with a combination of salts and SPE sorbents in a centrifuge tube. The sorbents help to remove interfering matrix components. For this compound and its parent compounds, a common approach involves hydrolysis of the parent insecticides to this compound, followed by a d-SPE cleanup. The choice of d-SPE sorbents (e.g., MgSO4, PSA, C18) is critical for removing specific matrix interferences like fatty acids, sugars, and pigments.[7]
Quantitative Data Summary:
| Matrix | Analyte | Recovery (%) | LOQ (mg/kg) | Analytical Technique | Reference |
| Agricultural Products | This compound & related pesticides | 75.3 - 108.0 | 0.0005 - 0.005 | LC-MS/MS | [7][8] |
| Plant Foods | This compound & related pesticides | 72 - 108 | - | GC-ECD | [3] |
Experimental Protocol:
1. Sample Extraction and Hydrolysis:
- Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of a 2% L-cysteine solution in 0.05 N HCl.
- Vortex for 10 minutes.
- Add 5 mL of ammonium hydroxide and 1 mL of 3% nickel(II) chloride solution to facilitate hydrolysis to this compound.
- Vortex for 5 minutes.
- Add 10 mL of acetonitrile and a salt packet (e.g., 4 g MgSO4, 1 g NaCl).
- Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.
2. Dispersive SPE Cleanup:
- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).[7]
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.
3. Final Processing:
- Take the supernatant and filter it through a 0.22 µm filter.
- The sample is now ready for LC-MS/MS analysis.
Experimental Workflow:
References
- 1. Advanced analytical method of this compound using mixed-mode cationic exchange solid-phase extraction and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Simple and sensitive analysis of this compound and its metabolites in human serum using headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an Analytical Method of this compound and this compound-related Pesticides in Agricultural Products by LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
Application Notes and Protocols for In Vitro Assessment of Nereistoxin's Effects on Acetylcholinesterase
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nereistoxin is a natural neurotoxin originally isolated from the marine annelid Lumbriconereis heteropoda. While historically investigated for its insecticidal properties, its primary mode of action is the blockade of nicotinic acetylcholine receptors (nAChRs), acting as a non-competitive antagonist at the postsynaptic receptor, which disrupts neuromuscular transmission.[1][2] It is crucial to note that this compound itself is considered a very weak inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2][3] In fact, its inhibitory effect on AChE is so modest that determining a precise IC50 value has proven difficult.[4] One study noted that the inhibition of AChE by this compound decreased from 66.02% at 5 minutes to 41.27% at 30 minutes, highlighting its weak and potentially transient interaction.[2][5]
Despite the weak inhibitory activity of the parent compound, various synthetic derivatives of this compound have been developed and evaluated for their effects on AChE, with some demonstrating significant inhibitory potency.[4][5][6] This document provides detailed protocols for assessing the in vitro effects of this compound and its analogs on AChE activity, primarily utilizing the widely accepted Ellman's method.
Mechanism of Action: this compound and the Cholinergic Synapse
This compound's primary toxicological effect is not through direct inhibition of acetylcholinesterase but rather by blocking the ion channel of the nicotinic acetylcholine receptor.[1][2] This action prevents the influx of ions that would normally occur upon acetylcholine binding, thereby inhibiting nerve impulse transmission. While it has a chemical similarity to acetylcholine, its interaction with AChE is minimal.[1]
Below is a diagram illustrating the interaction of this compound at the cholinergic synapse, emphasizing its primary action on the nAChR and its weak effect on AChE.
Quantitative Data Summary
The following table summarizes the available data on the inhibitory effects of this compound and its derivatives on acetylcholinesterase. It is important to reiterate that this compound is a weak AChE inhibitor.
| Compound | Enzyme Source | IC50 Value (μmol/L) | Notes |
| This compound | Human AChE | Difficult to calculate | Considered a very weak inhibitor.[4] |
| This compound Derivative 5c | Human AChE | < 1 | A potent synthetic derivative.[4] |
| This compound Derivative 5e | Human AChE | < 1 | A potent synthetic derivative.[4] |
| This compound Derivative 5b | Human AChE | < 1 | A potent synthetic derivative.[4] |
| This compound Derivative 6a | Human AChE | < 1 | A potent synthetic derivative.[4] |
| This compound Derivative 9c | Human AChE | < 1 | A potent synthetic derivative.[4] |
| This compound Derivative 7a | Human AChE | 3.3 | A synthetic derivative.[5] |
| This compound Derivative 7b | Human AChE | 3.4 | A synthetic derivative.[5] |
Experimental Protocol: Ellman's Assay for AChE Inhibition
The Ellman's assay is the most common spectrophotometric method to measure AChE activity.[7][8] It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[7] The rate of color formation is directly proportional to the AChE activity.[8]
Materials and Reagents
-
Enzyme: Acetylcholinesterase (AChE), Type-VI-S from electric eel (or other suitable source), e.g., 222 U/mg.[9]
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Test Compound: this compound or its derivatives dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 1%).
-
Positive Control: A known AChE inhibitor, such as neostigmine bromide.[9]
-
Equipment: 96-well microplate reader, multichannel pipettes, and standard laboratory glassware.
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix them while monitoring the pH until it reaches 8.0.[7]
-
AChE Solution (0.36 U/mL): Prepare a stock solution of AChE and dilute it with the phosphate buffer to a final concentration of 0.36 U/mL immediately before use. Keep the solution on ice.[9]
-
ATCI Solution (0.71 mM): Dissolve the appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.[9]
-
DTNB Solution (0.5 mM): Dissolve the appropriate amount of DTNB in the phosphate buffer. Store this solution protected from light.[9]
-
Test Compound Solutions: Prepare a series of dilutions of the test compound (e.g., this compound) in the appropriate solvent to determine the IC50 value.
Assay Procedure (96-well plate format)
-
Assay Mixture Preparation: In each well of a 96-well microplate, add the following in the specified order:
-
130 µL of 100 mM sodium phosphate buffer (pH 8.0)
-
20 µL of the test sample solution (or solvent for control wells)
-
20 µL of AChE solution (0.36 U/mL)
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate for 15 minutes at 25°C.[9]
-
Reaction Initiation: To initiate the enzymatic reaction, add 40 µL of a freshly prepared mixture containing:
-
20 µL of 0.5 mM DTNB
-
20 µL of 0.71 mM ATCI
-
-
Kinetic Measurement: Immediately place the microplate in a reader and monitor the increase in absorbance at 412 nm every 10 seconds for 10 minutes at a constant temperature of 25°C.[9]
-
Controls:
-
Blank: Contains all reagents except the enzyme (replace with buffer) to account for non-enzymatic hydrolysis of the substrate.
-
Negative Control: Contains all reagents and the solvent used for the test compound to measure maximum enzyme activity.
-
Positive Control: Contains all reagents and a known AChE inhibitor.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit of time (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where:
-
V_control is the rate of reaction of the negative control.
-
V_sample is the rate of reaction in the presence of the test compound.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentrations. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis.[9]
Troubleshooting:
-
High Background Absorbance: This may be due to the non-enzymatic hydrolysis of ATCI or the reaction of DTNB with other sulfhydryl groups in the sample. Running a proper blank (without the enzyme) can help correct for this.
-
Low Enzyme Activity: Ensure the enzyme has been stored correctly and is active. Prepare the enzyme solution fresh and keep it on ice.
-
Precipitation of Test Compound: If the test compound is not soluble in the aqueous buffer, a co-solvent like DMSO can be used. However, the final concentration of the co-solvent should be low (typically <1%) and consistent across all wells to avoid affecting enzyme activity.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|1631-58-9|Research Chemical [benchchem.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Synthesis, biological evaluation and molecular docking of novel this compound derivatives containing phosphonates as insecticidal/AChE inhibitory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Bioactivity and Molecular Docking of this compound Derivatives Containing Phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
Experimental Design for Studying Nereistoxin Neurotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nereistoxin (NTX), a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, and its synthetic analogs are potent neurotoxins that primarily target the nervous system.[1] This document provides a detailed guide for the experimental design and execution of studies investigating the neurotoxicity of this compound. It includes comprehensive protocols for key assays, guidelines for data presentation and analysis, and safety precautions for handling this hazardous compound. The methodologies described are intended to equip researchers with the necessary tools to elucidate the mechanisms of NTX neurotoxicity and to screen for potential therapeutic interventions.
Introduction to this compound Neurotoxicity
This compound is a potent neurotoxin that acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] Its mode of action involves blocking the ion channel of the nAChR, thereby inhibiting neuromuscular transmission.[1] This disruption of cholinergic signaling leads to paralysis and, at high doses, death.[2] The primary target of NTX is the central nervous system of insects, which led to the development of synthetic derivatives like cartap, bensultap, and thiocyclam as insecticides.[1] However, the potent activity of this compound on vertebrate nAChRs necessitates a thorough understanding of its neurotoxic potential in non-target organisms.
The study of this compound neurotoxicity is crucial for assessing the environmental impact of its derivatives and for understanding the fundamental mechanisms of cholinergic neurotransmission. Furthermore, as a specific blocker of nAChRs, NTX can be a valuable pharmacological tool for research into the function of these receptors in health and disease.
Safety Precautions
This compound is classified as a toxic compound and should be handled with extreme care in a well-ventilated laboratory setting.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[3]
-
Handling: Avoid inhalation of dust or aerosols.[3][5] Use non-sparking tools and prevent fire from electrostatic discharge.[3]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]
-
Spills: In case of a spill, evacuate the area.[3] Use appropriate absorbent material to clean the spill and dispose of it as hazardous waste.[3] Do not let the chemical enter drains.[3]
-
First Aid:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After skin contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
-
After eye contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[3] Seek immediate medical attention.
-
Experimental Models for Studying this compound Neurotoxicity
The choice of experimental model is critical for obtaining relevant and translatable data. The following models are commonly used to study the neurotoxicity of compounds targeting nAChRs.
-
In Vitro Models:
-
Xenopus laevis Oocytes: Oocytes can be injected with cRNAs encoding specific nAChR subunits to express functional receptors on their surface. This system is ideal for detailed electrophysiological characterization of NTX's interaction with specific nAChR subtypes.
-
Cell Lines: Mammalian cell lines, such as SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma), endogenously express or can be engineered to express nAChRs.[6] These cell lines are suitable for high-throughput screening assays, including calcium imaging and cell viability assays. Human induced pluripotent stem cell (iPSC)-derived neurons offer a more physiologically relevant human model.[7]
-
-
Ex Vivo Models:
-
Brain Slices: Acute brain slices from rodents can be used for electrophysiological recordings of neuronal activity in a more intact neural circuit. This model allows for the study of NTX's effects on synaptic transmission and neuronal excitability.
-
-
In Vivo Models:
-
Zebrafish (Danio rerio): Zebrafish larvae are a powerful in vivo model for developmental neurotoxicity and behavioral studies.[8][9][10] Their transparency allows for live imaging of neuronal activity, and their rapid development enables high-throughput screening of behavioral endpoints.[8]
-
Rodents (Mice, Rats): Rodents are the classical model for toxicological studies. They are used to assess the systemic effects of NTX, including behavioral changes, and to determine key toxicological parameters such as the LD50.
-
Key Experimental Protocols
Electrophysiology: Whole-Cell Patch Clamp
Objective: To characterize the effects of this compound on the function of nicotinic acetylcholine receptors (nAChRs) and other voltage-gated ion channels at the single-cell level.
Principle: The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane, providing detailed information about the activity of ion channels.[11][12][13][14][15]
Workflow:
Figure 1: Workflow for whole-cell patch-clamp electrophysiology.
Protocol:
-
Cell Preparation:
-
Culture SH-SY5Y cells or primary neurons on glass coverslips.
-
Alternatively, prepare acute brain slices from rodents.
-
-
Solutions:
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with 95% O2 / 5% CO2.[13]
-
Internal Solution (Pipette Solution): 140 mM K-gluconate, 10 mM HEPES, 2 mM MgCl2, 0.2 mM EGTA, 2 mM ATP-Mg, and 0.3 mM GTP-Na. Adjust pH to 7.3 with KOH.
-
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[12][13]
-
Recording:
-
Place the coverslip with cells in the recording chamber and perfuse with aCSF at 1.5 mL/min.[12]
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.[12]
-
In voltage-clamp mode, hold the cell at -70 mV to record inward currents (e.g., through nAChRs).
-
In current-clamp mode, inject current to study changes in membrane potential and action potential firing.
-
-
This compound Application:
-
Prepare a stock solution of this compound in water or a suitable solvent.
-
Dilute the stock solution to the desired final concentrations in aCSF immediately before use.
-
Apply different concentrations of this compound to the cell via the perfusion system.
-
To study the interaction with nAChRs, co-apply this compound with an nAChR agonist (e.g., acetylcholine or nicotine).
-
-
Data Analysis:
-
Measure the amplitude, kinetics (activation, deactivation, desensitization), and reversal potential of the recorded currents.
-
Construct concentration-response curves to determine the IC50 of this compound.
-
Analyze changes in action potential firing frequency and waveform.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.[16][17][18][19]
-
Quantitative Data Summary:
| Parameter | Value | Cell Type/Receptor | Reference |
| IC50 | 3.5 µM | Chick Retinal nAChRs | [20] |
| IC50 | 16 µM | [125I]Bungarotoxin Binding (Chick Retina) | [20] |
| Effect on Axonal Currents | Reduction of Na+ and K+ currents | Cockroach Giant Axon | [21] |
Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in response to this compound exposure, as a measure of neuronal activity.
Principle: Calcium imaging uses fluorescent indicators that change their fluorescence intensity upon binding to Ca2+.[22][23][24][25] This allows for the real-time monitoring of Ca2+ dynamics, which are a proxy for neuronal depolarization and firing.
Workflow:
Figure 2: Workflow for calcium imaging experiments.
Protocol:
-
Cell Preparation: Culture neurons (e.g., SH-SY5Y, primary cortical neurons) on glass-bottom dishes or 96-well plates.
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) in a physiological saline solution (e.g., HBSS).
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.[24]
-
Wash the cells 2-3 times with fresh saline solution to remove excess dye.
-
-
Imaging:
-
Mount the dish/plate on an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.
-
Acquire baseline fluorescence images before applying any compounds.
-
-
This compound Application:
-
Prepare this compound solutions at various concentrations in the imaging saline.
-
Apply the solutions to the cells. To investigate the effect on nAChR-mediated calcium influx, co-apply this compound with an nAChR agonist.
-
-
Time-Lapse Recording:
-
Acquire a series of images over time to record the changes in fluorescence intensity.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
Express the change in fluorescence as ΔF/F0, where ΔF is the change in fluorescence and F0 is the baseline fluorescence.
-
Analyze parameters such as the peak amplitude, rise and decay kinetics, and frequency of calcium transients.
-
Perform statistical analysis to compare the responses in control and this compound-treated cells.[16][17][18][19]
-
Quantitative Data Summary:
| Parameter | Observation | Cell Type | Reference |
| Calcium Oscillations | Perturbation of patterns by neurotoxic compounds | 3D Neural Spheroids | [26] |
Neurotransmitter Release Assay
Objective: To determine the effect of this compound on the release of neurotransmitters, particularly acetylcholine, from neurons.
Principle: This assay measures the amount of a specific neurotransmitter released from cultured neurons into the surrounding medium, either under basal conditions or following depolarization.
Workflow:
Figure 3: Workflow for a neurotransmitter release assay.
Protocol:
-
Cell Culture: Culture iPSC-derived neurons or other relevant neuronal cell types in multi-well plates.[27]
-
Pre-incubation:
-
Wash the cells with a physiological buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with different concentrations of this compound for a defined period.
-
-
Stimulation of Release:
-
To measure basal release, collect the supernatant after the pre-incubation period.
-
To measure stimulated release, replace the this compound-containing buffer with a high-potassium buffer (e.g., Krebs-Ringer-HEPES with 50 mM KCl) to depolarize the neurons and trigger neurotransmitter release.
-
-
Sample Collection: Collect the supernatant at specific time points after stimulation.
-
Neurotransmitter Quantification:
-
Analyze the concentration of the neurotransmitter of interest (e.g., acetylcholine) in the collected supernatants.
-
Commonly used methods include High-Performance Liquid Chromatography (HPLC) with electrochemical detection or Enzyme-Linked Immunosorbent Assay (ELISA).[27]
-
-
Data Analysis:
-
Calculate the amount of neurotransmitter released per well or normalized to the protein content of the cells.
-
Compare the amount of neurotransmitter released in control versus this compound-treated cells.
-
Use appropriate statistical methods to assess the significance of any observed differences.[16][17][18][19]
-
Expected Outcome: As this compound is an antagonist of nAChRs, it is not expected to directly stimulate neurotransmitter release. However, by blocking presynaptic nAChRs that can modulate the release of other neurotransmitters, this compound could indirectly affect their release.
Behavioral Studies in Zebrafish Larvae
Objective: To assess the effects of this compound on the behavior of a whole organism, providing insights into its functional neurotoxicity.
Principle: Zebrafish larvae exhibit a range of quantifiable behaviors that are dependent on a functional nervous system.[10][28][29] Changes in these behaviors following exposure to a neurotoxin can indicate adverse effects on motor function, sensory processing, or more complex behaviors.[8][10]
Workflow:
Figure 4: Workflow for behavioral studies in zebrafish larvae.
Protocol:
-
Zebrafish Husbandry and Exposure:
-
Raise zebrafish embryos in standard E3 medium.
-
At a specific developmental stage (e.g., 24 hours post-fertilization), expose the embryos to a range of this compound concentrations.
-
Include a vehicle control group.
-
-
Behavioral Assays (at 5-7 days post-fertilization):
-
Locomotor Activity Assay:
-
Place individual larvae in a 96-well plate.
-
Use an automated tracking system to monitor their movement over a defined period, often including alternating light and dark phases.
-
Parameters to analyze include total distance moved, velocity, and changes in activity in response to light transitions.
-
-
Photomotor Response (PMR):
-
Expose larvae to a sudden flash of light and measure the resulting startle response and subsequent changes in locomotion.
-
-
Acoustic Startle Response:
-
Deliver an acoustic/vibrational stimulus and quantify the startle response (C-bend) and subsequent escape behavior.
-
-
-
Data Analysis:
Quantitative Data Summary:
| Parameter | This compound Derivative | Value | Species | Reference |
| LC50 | Compound 7f | 136.86 µg/mL | M. separata | [30] |
| LC50 | Compound 7f | 138.37 µg/mL | M. persicae | [30] |
| LC50 | Compound 7f | 131.64 µg/mL | R. padi | [30] |
| LC50 | Compound 7b | 42.93 µg/mL | M. persicae | [30] |
| LC50 | Compound 7b | 58.19 µg/mL | R. padi | [30] |
| LC50 | Compound 5b | 17.14 µg/mL | R. padi | [31] |
| LC50 | Compound 6a | 18.28 µg/mL | R. padi | [31] |
Data Presentation and Statistical Analysis
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
-
Tables: Summarize key quantitative data, such as IC50 values, LC50 values, and significant changes in measured parameters, as shown in the tables above.
-
Graphs: Use appropriate graphs to visualize data, such as concentration-response curves, bar graphs with error bars, and representative traces from electrophysiological or calcium imaging recordings.
-
Statistical Analysis: A priori specification of the statistical analysis plan is crucial for robust and unbiased results.[16]
-
The choice of statistical test depends on the experimental design and the nature of the data.[17][18]
-
For comparisons between two groups, a t-test is appropriate.
-
For comparisons between multiple groups, ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test) should be used.[17]
-
Non-parametric tests (e.g., Mann-Whitney U test, Kruskal-Wallis test) should be used if the data do not meet the assumptions of parametric tests.
-
For developmental neurotoxicity studies, the litter should be considered the statistical unit to avoid inflating the sample size.[16]
-
Clearly report the statistical tests used, the p-values, and the sample sizes for each experiment.
-
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Killing pests and protecting crops – Kingelong Việt Nam [kingelong.com.vn]
- 3. targetmol.com [targetmol.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. mdpi.com [mdpi.com]
- 7. Human cord blood-derived neural stem cell line--possible implementation in studying neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developmental Exposure of Zebrafish to Neonicotinoid Pesticides: Long-term Effects on Neurobehavioral Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zebrafish embryo neonicotinoid developmental neurotoxicity in the FET test and behavioral assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Statistical analysis for toxicity studies [jstage.jst.go.jp]
- 18. Statistical analysis for toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound interaction with the acetylcholine receptor-ionic channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.biologists.com [journals.biologists.com]
- 22. yakusaku.jp [yakusaku.jp]
- 23. researchgate.net [researchgate.net]
- 24. protocols.io [protocols.io]
- 25. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Functional evaluation of neurotoxic and neuroactive compound effects in iPSC-derived 3D neural co-cultures [moleculardevices.com]
- 27. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis, Bioactivity and Molecular Docking of this compound Derivatives Containing Phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis, biological evaluation and molecular docking of novel this compound derivatives containing phosphonates as insecticidal/AChE inhibitory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Nereistoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nereistoxin is a neurotoxic natural product originally isolated from the marine annelid Lumbriconereis heteropoda.[1] It and its synthetic analogs, such as cartap, bensultap, and thiocyclam, are potent insecticides due to their ability to block nicotinic acetylcholine receptors (nAChRs).[1][2] Accurate and sensitive quantification of this compound is crucial for toxicological studies, environmental monitoring, and the development of novel insecticides. This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, summarizing key quantitative data and experimental procedures from published literature.
Introduction
This compound (4-N,N-dimethylamino-1,2-dithiolane) exerts its toxic effects by acting as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR), thereby blocking neuromuscular transmission.[1][3] This mechanism of action has led to the development of several synthetic insecticides that are pro-pesticides, breaking down into this compound or a toxic dithiol in the environment.[1][4] Consequently, robust analytical methods are required to detect and quantify this compound in various matrices, including biological tissues, agricultural products, and environmental samples. HPLC is a powerful and versatile technique for this purpose, offering high resolution and sensitivity, particularly when coupled with mass spectrometry (MS) or electrochemical detection (EC).
Signaling Pathway: this compound Antagonism of Nicotinic Acetylcholine Receptor
This compound acts as a non-competitive blocker of the nicotinic acetylcholine receptor/ion channel complex in the central nervous system.[1][2] This prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting ion flow and disrupting nerve signal transmission.
Caption: this compound's antagonism of the nicotinic acetylcholine receptor.
Experimental Protocols
HPLC with Electrochemical Detection (HPLC-EC) for this compound and Dihydrothis compound
This method allows for the simultaneous detection of this compound and its reduced form, dihydrothis compound.[5]
Sample Preparation:
-
Standard Preparation: Prepare stock solutions of this compound oxalate in HPLC-grade water.
-
Reduction to Dihydrothis compound (for standard): this compound can be reduced to dihydrothis compound using sodium borohydride (NaBH₄).[6]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, injector, and electrochemical detector is required.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An ion-pair chromatography approach is used. A typical mobile phase consists of a buffer (e.g., phosphate buffer) with an ion-pairing agent (e.g., heptanesulfonic acid) in a mixture of water and an organic solvent like methanol or acetonitrile.[6]
-
Flow Rate: A flow rate of 0.7 mL/min can be used to maximize chromatographic resolution.[6]
-
Detection: Electrochemical detector with dual Au/Hg electrodes.[6]
Quantitative Data Summary (HPLC-EC)
| Parameter | Value | Reference |
| Linearity | Up to 400 pmol | [5] |
| Detection Limit | 10 pmol | [5] |
| Electrode Stability | Up to 60 injections | [6] |
| NaBH₄ Reduction Efficiency | ~92% | [5] |
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) for this compound and its Analogs in Food Matrices
This method is highly sensitive and selective for the simultaneous determination of this compound and related insecticides like cartap, bensultap, and thiocyclam in complex matrices such as foods of animal origin and agricultural products.[7][8][9]
Sample Preparation (Foods of Animal Origin):
-
Extraction: Homogenized samples are extracted with an acidic cysteine and formate buffer solution. This step also hydrolyzes this compound insecticides to this compound.[7][8]
-
Purification: A pH-dependent acid-base partitioning coupled with salting-out-assisted liquid-liquid extraction using acetonitrile is performed for cleanup.[7][8]
-
Final Solution: The final organic supernatant is filtered and injected into the LC-MS/MS system.[7]
Sample Preparation (Pepper):
-
Extraction: Samples are extracted with acetonitrile in an acidic medium using ultrasonic extraction.[10]
-
Cleanup: A cleanup step with anhydrous MgSO₄ is performed.[10]
Chromatographic Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., XBridge Amide) is effective for retaining the polar this compound.[7]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid). The addition of 0.1% formic acid to the mobile phase can improve peak shape and retention time.[7]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification and identification.[7] The protonated molecule [M+H]⁺ at m/z 149.75 is often selected as the precursor ion for this compound.[7]
Quantitative Data Summary (HPLC-MS/MS)
| Parameter | Matrix | Value | Reference |
| Linearity (R²) | Foods of Animal Origin | > 0.998 | [8] |
| LOQ | Foods of Animal Origin | 2 µg/kg | [8] |
| Recovery | Foods of Animal Origin | 89.2–109.9% | [8] |
| RSD | Foods of Animal Origin | < 10% | [8] |
| Linearity (Range) | Pepper | 0.001–0.5 mg/L | [10] |
| Recovery | Pepper | 58–87% | [10] |
| RSD | Pepper | < 20% | [10] |
| LOQ | Palm Oil | 12.0 ng/g | [11] |
| Recovery | Palm Oil | 85-95% | [11] |
| RSD | Palm Oil | < 9% | [11] |
Experimental Workflow Diagram
Caption: General workflow for this compound analysis by HPLC.
Conclusion
High-Performance Liquid Chromatography, particularly when coupled with tandem mass spectrometry, provides a robust, sensitive, and selective method for the analysis of this compound and its related compounds in a variety of complex matrices. The protocols and data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for this compound. The choice between electrochemical and mass spectrometric detection will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the availability of instrumentation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Simultaneous determination of this compound insecticides in foods of animal origins by combining pH-dependent reversible partitioning with hydrophilic interaction chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an Analytical Method of this compound and this compound-related Pesticides in Agricultural Products by LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
- 10. Method development and validation for determination of thiosultap sodium, thiocyclam, and this compound in pepper matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Troubleshooting & Optimization
Technical Support Center: Overcoming Stability Issues of Nereistoxin in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the stability challenges of Nereistoxin in aqueous solutions. Proper handling and storage are crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: Loss of this compound activity is often attributed to its degradation in aqueous solutions. The stability of this compound is significantly influenced by the pH of the solution. It is known to be susceptible to hydrolysis, particularly in neutral to alkaline conditions. Pro-insecticides of this compound, such as cartap, readily decompose to this compound through hydrolysis under these conditions[1].
Troubleshooting Steps:
-
Verify Solution pH: Immediately check the pH of your this compound solution.
-
Acidify for Storage: For short- to medium-term storage, ensure your solution is buffered to a slightly acidic pH (see Q2 for recommendations).
-
Fresh Preparation: For critical experiments, it is highly recommended to use freshly prepared solutions.
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: this compound exhibits greater stability in acidic conditions. While comprehensive kinetic data across a wide pH range is limited in publicly available literature, empirical evidence suggests maintaining a pH below 7 is crucial. Some sources indicate stability at a pH range of 6.1-8.4, however, pro-insecticides like cartap hydrolyze quickly at pH 7.4[2]. To minimize hydrolysis, preparing and storing this compound solutions in a slightly acidic buffer (e.g., pH 4-6) is recommended. Bensultap, another pro-insecticide, is noted to be stable in acidic media but hydrolyzes to this compound monoxide under aqueous conditions[3][4].
Q3: I suspect my this compound sample has degraded. How can I confirm this?
A3: You can confirm the degradation of this compound by using analytical techniques to identify and quantify the parent compound and its potential degradation products.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of this compound and its related compounds[1][5][6][7][8][9].
-
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is another robust technique for the identification and quantitative analysis of this compound in biological and environmental samples[10][11].
Q4: Does light exposure affect the stability of this compound solutions?
A4: Yes, this compound is susceptible to photodegradation. Exposure to both simulated sunlight and ultraviolet (UV) light can lead to its decomposition. One study demonstrated that under a 200W mercury lamp (UV irradiation), the degradation of this compound in aqueous solutions can reach 81.8% to 100.0% within 6 hours[12].
Recommendations:
-
Always store this compound stock solutions and experimental samples in amber vials or protect them from light using aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
Q5: Are there any recommended stabilizers for this compound in aqueous formulations?
A5: While specific stabilizers for this compound are not extensively documented in readily available literature, general strategies for stabilizing amine-containing pesticides in aqueous solutions can be applied:
-
pH Buffering: As mentioned, maintaining a slightly acidic pH is the most critical factor. Use of appropriate buffer systems (e.g., citrate or acetate buffers) is essential.
-
Antioxidants: Since oxidation is a potential degradation pathway for many organic molecules, the addition of antioxidants could be beneficial. However, compatibility and potential interference with your experimental system must be evaluated.
-
Chelating Agents: Metal ions can catalyze degradation reactions. The inclusion of a chelating agent like EDTA can sequester these ions and improve stability.
Quantitative Data on this compound Stability
While comprehensive kinetic data is not abundant in the public domain, the following table summarizes available information on factors influencing this compound stability.
| Parameter | Condition | Observation | Reference |
| pH | pH 6.1 - 8.4 | Stable | [2] |
| Alkaline | Susceptible to hydrolysis | [3][5] | |
| Acidic | More stable | [3][4] | |
| Light | UV Irradiation (200W mercury lamp) | 81.8% - 100.0% degradation in 6 hours | [12] |
| Simulated Sunlight | Subject to photodegradation | [12] |
Key Experimental Protocols
Protocol: Accelerated Stability Testing of this compound in Aqueous Solution
This protocol is a general guideline for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound in aqueous solutions under accelerated conditions of temperature and to identify potential degradation pathways.
Materials:
-
This compound reference standard
-
HPLC-grade water
-
Buffer solutions (e.g., pH 4, 7, and 9)
-
Temperature-controlled incubator or water bath
-
HPLC-MS/MS or GC/MS system
-
Volumetric flasks and pipettes
-
Amber vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in HPLC-grade water or a suitable organic solvent at a known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the respective buffer solutions (pH 4, 7, and 9) to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Initial Analysis (T=0): Immediately analyze an aliquot of each working solution to determine the initial concentration of this compound. This serves as the baseline.
-
Incubation:
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw a vial from each condition.
-
Sample Analysis: Allow the samples to cool to room temperature and analyze them using a validated stability-indicating analytical method (e.g., HPLC-MS/MS) to quantify the remaining this compound.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.
-
Visualizing Degradation and Experimental Logic
Signaling Pathway and Degradation
This compound's primary mechanism of action is the blockade of nicotinic acetylcholine receptors (nAChRs)[5]. Its degradation in aqueous solutions is primarily driven by hydrolysis and photolysis.
Caption: Factors influencing this compound stability and its degradation pathways.
Experimental Workflow for Stability Assessment
A logical workflow is essential for systematically investigating the stability of this compound.
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
Troubleshooting Logic for Unexpected Results
When encountering inconsistent or unexpected experimental outcomes, a systematic troubleshooting approach is necessary.
Caption: Troubleshooting logic for addressing unexpected results with this compound.
References
- 1. Simultaneous determination of this compound insecticides in foods of animal origins by combining pH-dependent reversible partitioning with hydrophilic interaction chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cartap hydrolysis relative to its action at the insect nicotinic channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound|1631-58-9|Research Chemical [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Advanced analytical method of this compound using mixed-mode cationic exchange solid-phase extraction and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ijnrd.org [ijnrd.org]
Technical Support Center: Optimizing Nereistoxin Concentration for In Vivo Insecticidal Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nereistoxin in in vivo insecticidal assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action as an insecticide?
A1: this compound is a naturally occurring neurotoxin originally isolated from the marine annelid Lumbriconereis heteropoda.[1][2] It serves as the prototype for a class of synthetic insecticides.[1][2] Its primary mode of action is the blockage of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2] this compound acts as a non-competitive antagonist at the nAChR, disrupting neuromuscular transmission and leading to paralysis and eventual death of the insect.[1]
Q2: What are the typical signs of this compound toxicity in insects?
A2: Insects exposed to effective concentrations of this compound typically exhibit symptoms of neurotoxicity. These can include initial hyperexcitation, followed by tremors, convulsions, paralysis, and ultimately, death. The onset and severity of these symptoms will vary depending on the insect species, the concentration of this compound, and the method of application.
Q3: What solvents are recommended for dissolving this compound for in vivo assays?
A3: Acetone and methanol are commonly used solvents for preparing stock solutions of this compound and its analogs for insecticidal bioassays.[3][4] It is crucial to use a high-purity grade of the solvent to avoid introducing contaminants that could affect the results. For aqueous-based assays, a stock solution in an organic solvent can be serially diluted in water, often with the addition of a small amount of a surfactant like Triton X-100 to ensure even dispersal.[4]
Q4: What is a good starting concentration range for this compound in a screening assay?
A4: For an initial screening assay, it is advisable to use a wide range of concentrations to determine the approximate lethal dose for your target insect. A starting point could be a series of 10-fold dilutions (e.g., 0.1, 1, 10, 100, 1000 µg/mL). Based on the results of this initial screen, a more refined set of concentrations can be chosen for determining an accurate LC50 value. Published LC50 values for similar insect species can also provide a useful starting point (see Table 1).
Q5: How should I prepare this compound solutions for my experiments?
A5: To prepare a stock solution, accurately weigh the required amount of this compound (correcting for purity) and dissolve it in the chosen solvent (e.g., acetone or methanol) to achieve a known concentration (e.g., 1 mg/mL).[4] From this stock solution, a series of dilutions can be prepared. It is important to use calibrated pipettes and to mix each dilution thoroughly to ensure accuracy. Store stock solutions in a cool, dark place to prevent degradation.
Data Presentation
Table 1: Lethal Concentration (LC50) Values of this compound and its Analogs against Various Insect Species
| Compound | Insect Species | Bioassay Method | LC50 (µg/mL) | Reference(s) |
| This compound Derivative (7f) | Mythimna separata (Armyworm) | Topical Application | 136.86 | [3] |
| This compound | Mythimna separata (Armyworm) | Topical Application | 150.71 | [3] |
| This compound Derivative (7b) | Myzus persicae (Green Peach Aphid) | Slide-dip | 42.93 | |
| This compound Derivative (7b) | Rhopalosiphum padi (Bird Cherry-Oat Aphid) | Leaf-dipping | 58.19 | |
| This compound Derivative (7f) | Myzus persicae (Green Peach Aphid) | Slide-dip | 138.37 | [3] |
| This compound Derivative (7f) | Rhopalosiphum padi (Bird Cherry-Oat Aphid) | Leaf-dipping | 131.64 | [3] |
| Thiocyclam | Tuta absoluta (Tomato Leafminer) | Leaf-dip | 65.17 (mg a.i./L) |
Note: Much of the publicly available data is on this compound derivatives, which were developed for commercial use. The LC50 values can vary significantly based on the specific derivative, insect species, and bioassay conditions.
Experimental Protocols
Detailed Methodology 1: Topical Application Bioassay
This method is used to determine the contact toxicity of this compound to an insect.
Materials:
-
This compound
-
High-purity acetone
-
Micropipettes
-
Glass vials
-
Insect handling tools (e.g., soft forceps, aspirator)
-
Test insects of a uniform age and stage
-
Fume hood
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Prepare a solvent-only control (acetone).
-
-
Insect Handling:
-
Anesthetize the insects using CO2 or by chilling them.
-
Select healthy and uniform insects for the assay.
-
-
Application of this compound:
-
Using a micropipette, apply a small, precise volume (e.g., 0.5-1 µL) of the this compound solution to the dorsal thorax of each insect.
-
Treat a separate group of insects with the solvent-only control.
-
-
Observation:
-
Place the treated insects in clean containers with access to food and water.
-
Maintain the insects under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Record insect mortality at predetermined time points (e.g., 24, 48, and 72 hours).
-
-
Data Analysis:
-
Correct for any control mortality using Abbott's formula if it is between 5% and 20%. If control mortality exceeds 20%, the assay should be repeated.
-
Calculate the LC50 value using probit analysis.
-
Detailed Methodology 2: Leaf-Dip Bioassay
This method is suitable for assessing the toxicity of this compound to herbivorous insects.
Materials:
-
This compound
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Acetone (for initial dissolving of this compound)
-
Host plant leaves
-
Petri dishes
-
Filter paper
-
Test insects
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a small amount of acetone.
-
Create a series of aqueous dilutions from the stock solution, adding a consistent, low concentration of a surfactant (e.g., 0.05% Triton X-100) to each dilution to ensure even leaf coverage.
-
Prepare a control solution containing only water and the surfactant.
-
-
Leaf Preparation:
-
Excise healthy, untreated leaves from the host plant.
-
Dip each leaf into a this compound solution (or control solution) for a standardized period (e.g., 10-30 seconds).
-
Allow the leaves to air dry completely in a fume hood.
-
-
Bioassay Setup:
-
Place a piece of moistened filter paper in the bottom of each petri dish.
-
Place one treated leaf in each petri dish.
-
Introduce a set number of test insects into each dish.
-
-
Observation:
-
Maintain the petri dishes under controlled environmental conditions.
-
Record insect mortality at specified intervals (e.g., 24, 48, 72 hours).
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula as needed.
-
Determine the LC50 value through probit analysis.
-
Troubleshooting Guides
Issue 1: High Mortality in the Control Group (>20%)
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the solvent has completely evaporated before introducing the insects. For aqueous solutions, ensure the concentration of the organic solvent carried over from the stock solution is minimal and non-toxic. Run a preliminary test with the highest concentration of the solvent used in your dilutions. |
| Contamination | Use clean glassware and equipment. Ensure the insects' food and water sources are not contaminated. |
| Insect Health | Use insects from a healthy, thriving colony. Avoid using insects that are stressed, old, or of a non-uniform age. |
| Handling Stress | Handle insects gently. Minimize the duration of anesthesia. |
Issue 2: Low or Inconsistent Mortality at High this compound Concentrations
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | Double-check all calculations for the stock solution and serial dilutions. Ensure accurate pipetting. |
| Degradation of this compound | Use a fresh batch of this compound. Store stock solutions properly (cool, dark, and tightly sealed). Prepare fresh dilutions for each experiment. |
| Insect Resistance | The insect population may have developed resistance to this compound or other nAChR-targeting insecticides. Use a known susceptible insect strain as a positive control. |
| Poor Application | In topical assays, ensure the droplet is applied to the correct location and is not wicked away by insect setae. In leaf-dip assays, ensure complete and uniform coverage of the leaf surface. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Insect Size/Stage | Use insects of a consistent age, developmental stage, and size. |
| Uneven Application | Ensure uniform application of the this compound solution across all replicates. Calibrate micropipettes regularly. |
| Environmental Fluctuations | Maintain consistent temperature, humidity, and photoperiod throughout the experiment. |
Visualizations
Caption: Experimental workflow for in vivo insecticidal assays with this compound.
References
Technical Support Center: Nereistoxin Detection in Complex Matrices
Welcome to the technical support center for the analysis of nereistoxin and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the detection of this compound in complex sample matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting this compound?
A1: The most prevalent methods for the detection and quantification of this compound are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).[1][2] High-Performance Liquid Chromatography (HPLC) with electrochemical detection has also been utilized.[3] LC-MS/MS is often preferred for its high sensitivity and selectivity, particularly for complex matrices.[1]
Q2: Many this compound-related pesticides (e.g., Cartap, Bensultap, Thiocyclam) can be present in a sample. Do I need to analyze all of them individually?
A2: Not necessarily. Many analytical methods utilize a "common moiety" approach. This compound-related insecticides are often hydrolyzed to this compound under alkaline conditions during the sample preparation process.[1][4] Therefore, by converting these parent compounds to this compound, you can quantify the total residue as a single analyte.[1]
Q3: I am seeing significant signal suppression or enhancement in my LC-MS/MS analysis. What is the cause and how can I mitigate it?
A3: This phenomenon is known as the "matrix effect," where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[5] Fatty matrices like palm oil and foods of animal origin are particularly prone to causing matrix effects.[5][6] To mitigate this, the following strategies are recommended:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[5][7] This helps to compensate for the signal suppression or enhancement caused by the matrix components.
-
Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound (e.g., this compound-d6) is a highly effective way to correct for matrix effects and variations in extraction recovery.[5]
-
Sample Cleanup: Employing a thorough cleanup step, such as dispersive solid-phase extraction (d-SPE) or solid-phase extraction (SPE), can remove many of the interfering matrix components.[8][9][10]
-
Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the analyte signal. However, this may compromise the method's sensitivity.
Q4: My recovery of this compound is consistently low. What are the potential causes and solutions?
A4: Low recovery can stem from several stages of the analytical process. Consider the following troubleshooting steps:
-
Extraction Efficiency: this compound is a polar and basic compound.[1] Ensure your extraction solvent and pH are appropriate. Acidified organic solvents like acetonitrile or methanol are commonly used.[11] For some matrices, an acidic cysteine solution has been shown to be effective for extracting this compound and its parent compounds.[1][4]
-
Sample Homogenization: For solid samples, ensure thorough homogenization to allow for efficient extraction of the analyte from the entire sample.[10] For dry commodities, such as grains or dried herbs, it is crucial to add water to rehydrate the sample before extraction.[12]
-
Cleanup Step Losses: The sorbents used in d-SPE or SPE can sometimes retain the analyte of interest. If you suspect this is the case, analyze the effluent from each step of the cleanup process to pinpoint where the loss is occurring.[13][14] You may need to adjust the type or amount of sorbent or the composition of your wash and elution solvents.[13][15]
-
Analyte Stability: this compound can be volatile, and losses may occur during solvent evaporation steps.[1] Minimize the time and temperature of any evaporation steps. This compound and its analogues can also be susceptible to degradation depending on the pH and storage conditions.[11] It is advisable to store stock solutions in a freezer and prepare working standards fresh.[5]
Q5: I am using GC-MS and having issues with peak shape (e.g., tailing) or no peak at all for this compound.
A5: this compound is a polar and active compound, which can present challenges for GC analysis.
-
Derivatization: this compound often requires derivatization to improve its volatility and chromatographic behavior for GC-MS analysis. However, incomplete derivatization can lead to poor peak shape or no signal. Ensure that your sample extract is completely dry before adding the derivatizing reagent, as moisture can deactivate the reagent.[16] If the dried extract does not dissolve in the derivatization reagent, using a solvent like pyridine may be necessary.[17]
-
Active Sites: Active sites in the GC inlet liner or on the column can lead to peak tailing or loss of the analyte.[18] Using a deactivated liner and a high-quality, inert GC column is crucial. If peak tailing persists, you may need to trim the first few centimeters of the column or bake it out at a high temperature to remove contaminants.[18]
-
Injector Temperature: An incorrect injector temperature can lead to analyte degradation or inefficient transfer to the column. Optimize the injector temperature for your specific setup.
Troubleshooting Guides
Low Analyte Recovery
This guide provides a systematic approach to troubleshooting low recovery of this compound.
Caption: Troubleshooting decision tree for low this compound recovery.
Data and Protocols
Table 1: Comparison of QuEChERS Extraction and Cleanup Kits
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[9][15] Different versions of the method exist, primarily differing in the salt and buffer compositions used. The choice of kit depends on the specific matrix and the target analytes.
| Method | Extraction Salts Composition | d-SPE Cleanup Sorbents (per mL of extract) | Primary Application Notes |
| Original Unbuffered | 4g MgSO₄, 1g NaCl | 150mg MgSO₄, 25mg PSA | Simple, but may not be suitable for pH-labile pesticides. |
| AOAC 2007.01 | 6g MgSO₄, 1.5g NaOAc | 150mg MgSO₄, 50mg PSA | Buffered with sodium acetate. Good for a wide range of pesticides. For samples with fats, C18 is often added. For pigmented samples, GCB can be used.[10] |
| EN 15662 | 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate | 150mg MgSO₄, 25mg PSA | Citrate buffering system. Widely used in Europe. Effective for pH-dependent analytes. |
-
MgSO₄: Anhydrous magnesium sulfate, used to remove water from the extract.
-
NaCl: Sodium chloride, aids in phase separation.
-
NaOAc: Sodium acetate.
-
Na₃Citrate: Trisodium citrate dihydrate.
-
Na₂HCitrate: Disodium hydrogen citrate sesquihydrate.
-
PSA: Primary secondary amine, removes sugars, fatty acids, and other interferences.
-
C18: Octadecylsilane, removes nonpolar interferences like fats.
-
GCB: Graphitized carbon black, removes pigments and sterols. Use with caution as it can retain planar pesticides.
Table 2: Typical LC-MS/MS Parameters for this compound Detection
The parameters below are representative and may require optimization for your specific instrument and matrix.
| Parameter | Typical Setting | Notes |
| Ionization Mode | ESI Positive | This compound readily forms a protonated molecule [M+H]⁺.[1] |
| Precursor Ion (m/z) | 150.0 | Corresponds to the protonated this compound molecule.[1] |
| Product Ions (m/z) | 105.0, 61.0 | These are common fragment ions used for quantification and confirmation. |
| LC Column | HILIC or Amide | Hydrophilic Interaction Liquid Chromatography (HILILC) columns, such as those with amide stationary phases, often provide better retention and peak shape for the polar this compound molecule compared to traditional C18 columns.[1][4] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier aids in protonation and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
Detailed Experimental Protocol: QuEChERS Extraction for Vegetable Matrices
This protocol is a general guideline based on the principles of the QuEChERS method for a high-moisture commodity like leafy greens or peppers.[8][9][10][12]
-
Sample Homogenization:
-
Weigh a representative portion of the vegetable sample (e.g., 100 g).
-
Homogenize the sample using a high-speed blender until a uniform consistency is achieved.
-
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
If an internal standard is being used, add it at this stage.
-
Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662 salts).
-
Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
-
Centrifuge the tube at ≥ 3000 g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube containing the appropriate sorbents (e.g., 150 mg MgSO₄ and 25 mg PSA).
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥ 10,000 g) for 2 minutes.
-
-
Final Extract Preparation:
-
The supernatant is the final extract. Carefully transfer an aliquot into an autosampler vial.
-
For LC-MS/MS analysis, you may need to dilute the extract with the initial mobile phase to ensure compatibility and reduce matrix effects.
-
The sample is now ready for injection.
-
Caption: QuEChERS sample preparation workflow for vegetable matrices.
References
- 1. Simultaneous determination of this compound insecticides in foods of animal origins by combining pH-dependent reversible partitioning with hydrophilic interaction chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development of an Analytical Method of this compound and this compound-related Pesticides in Agricultural Products by LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 9. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. Method development and validation for determination of thiosultap sodium, thiocyclam, and this compound in pepper matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Nereistoxin Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Nereistoxin analogs. Our goal is to help you improve the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for creating this compound analogs?
A1: The synthesis of this compound analogs often starts from the natural product this compound itself or from readily available starting materials to build the core structure. A common theme involves the use of 1,3-dichloro-2-propanamine derivatives.[1] Many insecticidal analogs are designed to be pro-pesticides, which convert to the active this compound molecule within the target insect.[1][2] A key strategy involves modifying the sulfur-sulfur bond of the 1,2-dithiolane ring with other sulfur-linked groups.[2] More recent approaches have focused on introducing phosphonate groups to explore new bioactivities.[1][3]
Q2: My overall yield is low. What are the critical steps I should focus on to improve it?
A2: Low overall yield in a multi-step synthesis can be attributed to several factors. Here are some critical areas to investigate:
-
Purity of Starting Materials: Ensure your starting materials are pure and dry. Impurities can lead to side reactions and lower the yield of your desired product.
-
Reaction Conditions: Temperature, reaction time, and solvent are crucial. Optimize these parameters for each step. For example, in the synthesis of certain phosphonate derivatives, the reaction temperature is maintained at 50 °C.[4]
-
Purification Methods: Inefficient purification can lead to significant product loss. Consider optimizing your chromatography conditions (e.g., solvent system, column packing) or exploring alternative purification techniques. Some derivatives are reported to be unstable during purification, which can also contribute to lower yields.[5][6]
-
Stability of Intermediates: Some intermediates in the synthetic pathway may be unstable. It's important to handle them appropriately and proceed to the next step as quickly as possible.
Q3: I'm observing the formation of multiple byproducts in my reaction mixture. How can I minimize them?
A3: The formation of byproducts is a common challenge. Here are some strategies to minimize them:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to side reactions.
-
Inert Atmosphere: Some reactions are sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.
-
Temperature Control: Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions. For some reactions, an ice bath is used to control the initial temperature.[3]
-
Choice of Reagents: The choice of reagents can significantly impact the reaction's selectivity. For instance, in the N-methylation via the Eschweiler–Clarke reaction, formic acid and formaldehyde are used under specific conditions to achieve the desired dimethylation.[3]
Q4: I'm having trouble with the purification of my final compound. What are some common issues and solutions?
A4: Purification can be challenging, especially with novel compounds. Here are some common issues and potential solutions:
-
Compound Instability: Some this compound analogs, particularly those with certain functional groups like phosphonates or tert-butyl groups, can be unstable during purification.[5][6] In such cases, it is crucial to use mild purification conditions and avoid prolonged exposure to silica gel or harsh solvents.
-
Poor Solubility: If your compound has poor solubility in common chromatography solvents, it can be difficult to purify.[6] You may need to experiment with different solvent systems or consider alternative purification methods like preparative HPLC.
-
Co-eluting Impurities: If impurities are co-eluting with your product, you may need to optimize your chromatography method. This could involve changing the stationary phase (e.g., using a different type of silica or a reverse-phase column) or the mobile phase.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in N-methylation (Eschweiler–Clarke reaction) | Incomplete reaction. | Ensure the dropwise addition of formaldehyde solution under ice bath conditions. Stir the reaction at the recommended temperature (e.g., 60 °C) for the specified time to drive the reaction to completion.[3] |
| Side reactions due to improper temperature control. | Maintain the temperature strictly as per the protocol. Use a temperature-controlled reaction setup. | |
| Low yield in phosphonylation step | Incomplete reaction or decomposition of reagents. | Use fresh and dry solvents and reagents. Ensure the reaction is carried out under an inert atmosphere if necessary. Optimize the reaction time and temperature. |
| Instability of the phosphonate product. | Some phosphonate derivatives are unstable.[5] Handle the product carefully during workup and purification. Use mild conditions and avoid prolonged exposure to acidic or basic conditions. | |
| Formation of multiple spots on TLC after reaction | Presence of impurities in starting materials. | Purify the starting materials before use. |
| Non-optimal reaction conditions leading to side products. | Re-evaluate and optimize reaction parameters such as temperature, solvent, and reaction time. | |
| Decomposition of the product on the TLC plate. | Use a different TLC plate (e.g., with a different binder) or develop the TLC quickly. | |
| Difficulty in purifying the final product by column chromatography | Product is unstable on silica gel. | Consider using a different stationary phase like alumina or a less acidic silica gel. Flash chromatography with rapid elution can also minimize decomposition. |
| Product has poor solubility in the elution solvent. | Experiment with different solvent systems to find one that provides good solubility and separation. | |
| Impurities have similar polarity to the product. | Try a different chromatography technique, such as reverse-phase chromatography or preparative HPLC. |
Experimental Protocols
General Procedure for N-methylation via Eschweiler–Clarke Reaction
This protocol is based on the synthesis of a precursor for phosphonate derivatives of this compound.[3]
-
Reaction Setup: Add formic acid (98%) and 2-amino-1,3-propanediol to a 250 mL round-bottom flask under ice bath conditions.
-
Addition of Reagent: Slowly add formaldehyde solution (37% aq.) dropwise to the flask while maintaining the temperature.
-
Reaction: Stir the reaction mixture at 60 °C for the specified duration as monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture and proceed with the appropriate workup procedure to isolate the N,N-dimethylated product.
General Procedure for the Preparation of Phosphonate this compound Analogs
This is a general procedure based on recent literature for synthesizing phosphonate derivatives.[3][5]
-
Reaction Setup: To a suspension of the appropriate phosphonate and elemental sulfur (S8) in an anhydrous solvent (e.g., Et2O) in a round-bottom flask, slowly add a base such as triethylamine (NEt3).[3]
-
Reaction: Stir the reaction at room temperature for approximately 12 hours.
-
Nucleophilic Substitution: In a separate flask, prepare a solution of the chlorinated this compound precursor in a suitable solvent (e.g., CH3CN) and add a strong base like sodium hydride (NaH). Heat the mixture to 50 °C.
-
Coupling: Add the prepared phosphorothioate solution to the this compound precursor mixture and continue stirring at 50 °C for 0.5–5 hours.
-
Purification: After the reaction is complete, concentrate the mixture under reduced pressure and purify the crude product by silica gel chromatography to obtain the desired phosphonate analog.
Quantitative Data Summary
Table 1: Yields of Selected Synthetic this compound Analogs
| Compound ID | Synthetic Method | Yield (%) | Reference |
| 2 | Eschweiler–Clarke N-methylation | Not specified | [3] |
| 6a-6h | Phosphonylation with S8 and NEt3 | 51-98% | [3] |
| 7a | Phosphonate Derivative | 26% | [3] |
| 7 | General Phosphonate Derivatives | 20-78% | [4] |
| 5-9 | General Phosphonate Derivatives | 10-87% | [5] |
Table 2: Insecticidal Activity of Selected Phosphonate Analogs
| Compound ID | Target Pest | Bioassay Method | LC50 (µg/mL) | Reference |
| 7b | Myzus persicae | Not specified | 42.93 | [3][4] |
| 7b | Rhopalosiphum padi | Not specified | 58.19 | [3][4] |
| 7f | Mythimna separata | Topical application | 136.86 | [3][4] |
| 7f | Myzus persicae | Not specified | 138.37 | [3][4] |
| 7f | Rhopalosiphum padi | Not specified | 131.64 | [3][4] |
| 5b | Rhopalosiphum padi | Not specified | 17.14 | [7] |
| 6a | Rhopalosiphum padi | Not specified | 18.28 | [7] |
| 9g | Rhopalosiphum padi | Not specified | 23.98 | [7] |
Visualizations
References
- 1. This compound|1631-58-9|Research Chemical [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Bioactivity and Molecular Docking of this compound Derivatives Containing Phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation and molecular docking of novel this compound derivatives containing phosphonates as insecticidal/AChE inhibitory agents ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08004H [pubs.rsc.org]
- 6. Synthesis, biological evaluation and molecular docking of novel this compound derivatives containing phosphonates as insecticidal/AChE inhibitory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and molecular docking of novel this compound derivatives containing phosphonates as insecticidal/AChE inhibitory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Addressing matrix effects in LC-MS/MS analysis of Nereistoxin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of Nereistoxin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., agricultural products, biological fluids). This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method. For a polar molecule like this compound, matrix effects are a significant concern and must be addressed for reliable quantification.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank matrix extract is injected onto the LC column. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method. The response of a this compound standard in a clean solvent is compared to the response of the same standard spiked into a blank matrix extract that has already gone through the sample preparation process. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?
A3: There are three main strategies to address matrix effects:
-
Effective Sample Preparation: To remove interfering matrix components.
-
Chromatographic Separation: To separate this compound from co-eluting interferences.
-
Calibration Strategies: To compensate for the matrix effects that cannot be eliminated.
This guide will provide detailed information on each of these strategies in the following sections.
Troubleshooting Guide
Problem 1: Poor reproducibility and low recovery of this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample cleanup may be insufficient. Consider more rigorous methods like Solid-Phase Extraction (SPE) or a modified QuEChERS protocol with different sorbents.
-
Optimize Chromatography: Modify your LC gradient to better separate this compound from the suppression zone. A slower gradient or a different column chemistry might be effective.
-
Implement Matrix-Matched Calibration: If you haven't already, prepare your calibration standards in a blank matrix extract to compensate for consistent matrix effects.
-
Consider a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in matrix effects and recovery.
-
Problem 2: High variability in results between different sample batches of the same matrix.
-
Possible Cause: Inconsistent matrix composition between batches.
-
Troubleshooting Steps:
-
Standardize Sample Collection and Storage: Ensure all samples are handled identically to minimize variations in the matrix.
-
Use a Robust Sample Preparation Method: Methods like SPE are often more robust to slight variations in matrix composition than simpler methods like protein precipitation.
-
Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS is the gold standard for correcting this type of variability as it experiences the same matrix effects as the analyte in each individual sample.
-
Consider the Standard Addition Method: For a smaller number of samples where a SIL-IS is not available, the standard addition method can be used to create a calibration curve within each sample, accounting for its unique matrix.
-
Experimental Protocols
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation for Agricultural Matrices
This protocol is a general guideline and should be optimized for your specific matrix.
-
Sample Homogenization:
-
Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10-15 mL of acetonitrile to the sample.
-
If a stable isotope-labeled internal standard is used, add it at this stage.
-
Shake vigorously for 1 minute.
-
-
Salting-Out Liquid-Liquid Partitioning:
-
Add a pre-packaged QuEChERS salt mixture (commonly containing MgSO₄ and NaCl, and sometimes buffering salts like sodium acetate or citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent mixture. Common sorbents for removing interferences include:
-
PSA (Primary Secondary Amine): Removes sugars and organic acids.
-
C18: Removes non-polar interferences like fats.
-
GCB (Graphitized Carbon Black): Removes pigments and sterols (use with caution as it can retain planar analytes).
-
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis. It may require dilution with the initial mobile phase.
-
Protocol 2: Matrix-Matched Calibration
-
Prepare a Blank Matrix Extract:
-
Follow the complete sample preparation protocol (e.g., QuEChERS) using a sample of the same matrix that is known to be free of this compound.
-
-
Prepare a Stock Solution of this compound:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Create Calibration Standards:
-
Perform serial dilutions of the this compound stock solution with the blank matrix extract to create a series of calibration standards at different concentrations.
-
-
Analysis:
-
Analyze the matrix-matched calibration standards along with your samples.
-
Construct the calibration curve using the peak areas of the matrix-matched standards.
-
Quantitative Data Summary
The following table summarizes typical performance data for different strategies to mitigate matrix effects. Note that actual values will vary depending on the matrix, analyte concentration, and specific LC-MS/MS system.
| Strategy | Typical Recovery (%) | Typical RSD (%) | Effectiveness for Matrix Effect Reduction |
| Dilute and Shoot | Highly variable (can be low) | >20% | Low |
| QuEChERS | 70-110% | <15% | Moderate |
| Solid-Phase Extraction (SPE) | 80-110% | <15% | High |
| Matrix-Matched Calibration | Corrects for consistent suppression/enhancement | <15% | High |
| Standard Addition | Corrects for sample-specific matrix effects | <20% | Very High |
| Stable Isotope-Labeled Internal Standard | Corrects for variable suppression and recovery | <10% | Very High (Gold Standard) |
Visualizing Workflows
General Workflow for LC-MS/MS Analysis with Matrix Effect Mitigation
Caption: A generalized workflow for the analysis of this compound, incorporating sample preparation and matrix effect mitigation strategies.
Decision Tree for Choosing a Matrix Effect Mitigation Strategy
Refinement of protocols for Nereistoxin hydrolysis to its active form
Welcome to the technical support center for the refinement of nereistoxin hydrolysis protocols. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental methodologies, and data to assist in your experiments involving this compound and its active dithiol form.
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydrolysis of this compound or its pro-insecticide analogues to the active dithiol form, dihydrothis compound.
Q1: Why is the biological activity of my hydrolyzed sample lower than expected?
A1: Low biological activity is a common issue that can stem from several factors:
-
Incomplete Hydrolysis: The conversion of the this compound disulfide bond or the breakdown of a pro-insecticide (like Cartap or Bensultap) to the active dithiol form may be incomplete. Hydrolysis is highly dependent on pH.[1] For instance, Cartap hydrolysis is significantly more efficient at a neutral pH of 7.4 compared to a slightly acidic pH of 6.1.[1] Ensure your reaction buffer is at the optimal pH, which is typically neutral to slightly alkaline.
-
Oxidation of the Active Form: The active form is a dithiol (dihydrothis compound), which is susceptible to oxidation.[2] Exposure to air can cause the two thiol (-SH) groups to re-form a disulfide bond, converting the active molecule back into the less active this compound. It is crucial to handle the hydrolyzed product under conditions that minimize oxygen exposure, or to use it immediately after preparation.
-
Incorrect Reagent Concentration: The efficiency of hydrolysis, particularly from pro-insecticides, can be influenced by the concentration of catalytic agents. Some analytical protocols utilize reagents like L-cysteine or nickel(II) chloride to facilitate the conversion.[3] Ensure all reagents are at their specified concentrations.
Q2: The stability of my active dihydrothis compound sample is poor. How can I mitigate degradation?
A2: The instability of dihydrothis compound is primarily due to its rapid oxidation. To improve stability for experimental use, consider the following precautions:
-
Use Freshly Prepared Solutions: The most reliable approach is to use the hydrolyzed sample immediately after its preparation.
-
Inert Atmosphere: Perform the hydrolysis and subsequent experimental steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Addition of Antioxidants: While potentially interfering with some downstream assays, the inclusion of a mild, compatible antioxidant could help preserve the dithiol form.
-
Optimal pH Storage: Store the sample at a pH where this compound is known to be stable (pH 6.1-8.4), although this does not prevent oxidation of the dithiol form.[1] For short-term storage, keeping the sample on ice can slow the degradation rate.
Q3: How can I confirm that hydrolysis was successful and the active dithiol was formed?
A3: Visual inspection is insufficient. You must use analytical techniques to verify the chemical conversion:
-
Mass Spectrometry (LC-MS/MS or GC/MS): These are the most definitive methods. You can develop a method to monitor the disappearance of the parent compound (e.g., Cartap, Bensultap) and the appearance of this compound or its dithiol form.[3][4] The distinct mass-to-charge ratios of the precursor and product molecules allow for precise quantification.
-
Chromatography (HPLC or GC): Comparing the retention times of your sample against analytical standards of both this compound and the parent compound can confirm the conversion. Several published methods detail the chromatographic conditions for separating these compounds.[5][6]
Q4: My hydrolysis reaction is proceeding very slowly. What factors can I adjust?
A4: The rate of hydrolysis is primarily influenced by pH and temperature.
-
pH Adjustment: This is the most critical factor. As established with Cartap, increasing the pH from 6.1 to 7.4 dramatically accelerates the hydrolysis rate.[1] If your protocol uses acidic conditions, consider adjusting towards a neutral or alkaline pH, monitoring for any potential side reactions.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, this must be done cautiously as excessive heat can lead to degradation of the desired product. Empirically determine the optimal temperature for your specific substrate.
-
Catalytic Agents: For pro-insecticides, hydrolysis can be facilitated. For example, treatment with alkali is used to convert bensultap to this compound.[7] Analytical procedures sometimes use acidic L-cysteine solutions followed by alkaline conditions to ensure complete conversion of various this compound-related pesticides.[3][8]
Frequently Asked Questions (FAQs)
Q: What is the active form of this compound?
A: The biological activity of this compound is attributed to its reduced dithiol form, dihydrothis compound (2-Dimethylamino-1,3-dimercapto propane).[1][9] This active metabolite is formed by the reductive cleavage of the internal disulfide bond of the this compound molecule.[2][7] Many commercial insecticides, such as Cartap and Bensultap, are pro-insecticides that are metabolized or hydrolyzed into this active dithiol form within the target organism or under specific chemical conditions.[7][10]
Q: What is the primary mechanism of action for active this compound?
A: The active dithiol form of this compound functions as a potent non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) .[10][11] It acts by blocking the ion channel associated with the receptor.[2][7] This blockade prevents the neurotransmitter acetylcholine from eliciting its normal response, thereby disrupting nerve signal transmission in the insect central nervous system, which leads to paralysis and death.[7][12]
Q: What are the key differences between this compound and pro-insecticides like Cartap?
A: The key differences lie in their chemical structure and mode of activation:
-
This compound: A natural toxin with a cyclic disulfide bond (a 1,2-dithiolane ring). It can be reduced to the active dithiol form.[7]
-
Pro-insecticides (e.g., Cartap): These are synthetic derivatives of the active dithiol form. Cartap, for example, is the bis(thiocarbamate) derivative of dihydrothis compound.[1] They are generally more stable for formulation and application but must undergo metabolic or chemical hydrolysis to release the active dihydrothis compound molecule to exert their toxic effect.[1][7]
Data Presentation
Table 1: Physicochemical Properties of this compound and its Active Form
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| This compound | N,N-dimethyl-1,2-dithiolan-4-amine[7] | C₅H₁₁NS₂[12] | 149.27 | 1,2-dithiolane ring (cyclic disulfide) |
| Dihydrothis compound | 2-(Dimethylamino)propane-1,3-dithiol[1] | C₅H₁₃NS₂ | 151.29 | Two free thiol (-SH) groups (dithiol) |
Table 2: Factors Influencing Hydrolysis of this compound Analogs (e.g., Cartap)
| Parameter | Condition | Effect on Hydrolysis Rate | Reference |
| pH | Increase from 6.1 to 7.4 | >200-fold increase in channel-blocking activity, indicating rapid hydrolysis to the active form. | [1] |
| Catalyst | Treatment with alkali | Converts Bensultap to this compound. | [7] |
| Reagent | Acidic L-cysteine solution followed by alkaline hydrolysis | Used in analytical methods to ensure complete conversion of various pro-insecticides to this compound. | [3][8] |
Experimental Protocols
Protocol 1: General Method for Hydrolysis of Cartap to Dihydrothis compound
This protocol is a general guideline for generating the active dithiol form from a pro-insecticide for subsequent bioassays.
Materials:
-
Cartap Hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen or Argon gas source
-
Standard laboratory glassware
Procedure:
-
Prepare a stock solution of Cartap Hydrochloride in deionized water.
-
In a glass vial, add an appropriate volume of PBS (pH 7.4).
-
Purge the PBS buffer with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen.
-
Under the inert atmosphere, spike the PBS buffer with the Cartap stock solution to achieve the desired final concentration.
-
Seal the vial and allow the hydrolysis reaction to proceed at room temperature. Based on published data, the hydrolysis is rapid at this pH.[1] An incubation time of 1-2 hours is a reasonable starting point.
-
Crucially, use the resulting dihydrothis compound solution immediately for your bioassay to prevent re-oxidation to this compound.
-
(Optional) To confirm hydrolysis, an aliquot of the reaction mixture can be analyzed via LC-MS/MS as described in Protocol 2.
Protocol 2: Analytical Verification of Hydrolysis via LC-MS/MS
This protocol provides a summarized workflow for the confirmation of this compound and its analogs, based on established analytical methods.[3][5][6]
Procedure:
-
Sample Preparation: Take an aliquot of the hydrolysis reaction mixture.
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required. A common method involves extraction with an acidic solution containing L-cysteine.[3][8]
-
Hydrolysis Completion (for pro-insecticides): To ensure all parent compounds are converted for total this compound measurement, samples can be treated with ammonium hydroxide.[3]
-
Purification: Use a purification step like dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[3]
-
LC-MS/MS Analysis:
-
Inject the purified sample into an LC-MS/MS system.
-
Use a suitable column (e.g., HILIC for polar compounds).
-
Set the mass spectrometer to monitor for the specific mass transitions of the parent compound (e.g., Cartap) and the product (this compound/dihydrothis compound).
-
Quantify the concentration of each compound by comparing the results against a calibration curve prepared with certified analytical standards.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Chemical pathways of pro-insecticide hydrolysis and the reversible redox state of this compound.
Caption: Experimental workflow for the hydrolysis of a this compound pro-insecticide and its subsequent use.
Caption: Signaling pathway illustrating nAChR blockade by the active form of this compound.
References
- 1. Cartap hydrolysis relative to its action at the insect nicotinic channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Development of an Analytical Method of this compound and this compound-related Pesticides in Agricultural Products by LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
- 4. Advanced analytical method of this compound using mixed-mode cationic exchange solid-phase extraction and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of this compound insecticides in foods of animal origins by combining pH-dependent reversible … [ouci.dntb.gov.ua]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Simultaneous determination of this compound insecticides in foods of animal origins by combining pH-dependent reversible partitioning with hydrophilic interaction chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clearsynth.com [clearsynth.com]
- 10. This compound|1631-58-9|Research Chemical [benchchem.com]
- 11. Action of this compound on recombinant neuronal nicotinic acetylcholine receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.seafdec.org.ph [repository.seafdec.org.ph]
Minimizing degradation of Nereistoxin during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Nereistoxin during sample preparation and analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Degradation due to high pH. this compound is unstable in neutral to alkaline conditions, which can lead to hydrolysis and oxidation of the molecule.[1] | Maintain an acidic pH (ideally between 3 and 5) throughout the sample preparation process.[2][3][4] Use an acidic extraction buffer, such as a formate buffer or a solution containing hydrochloric acid.[2][3][4][5] |
| Oxidative degradation. The thiolane ring of this compound is susceptible to oxidation. | Add antioxidants like L-cysteine to the extraction solution to prevent oxidative degradation.[5] A 2% L-cysteine solution in 0.05 N HCl has been shown to be effective.[5] | |
| Photodegradation. Exposure to light, especially UV light, can cause significant degradation of this compound.[6] | Protect samples from light at all stages of preparation and analysis. Use amber vials or wrap containers in aluminum foil.[7] | |
| Thermal degradation. Elevated temperatures can accelerate the degradation of this compound. | Keep samples cool during preparation by using ice baths. Store extracts and standard solutions at low temperatures (-18°C or below) and in the dark.[7] | |
| Inconsistent or variable results | Incomplete conversion of this compound-related pesticides. If the analysis aims to measure total this compound from precursors like Cartap, Bensultap, or Thiocyclam, incomplete hydrolysis will lead to underestimation. | Ensure complete hydrolysis of precursor compounds to this compound by treating the sample with an alkaline solution (e.g., ammonium hydroxide) after initial extraction.[1][5][8] |
| Matrix effects. Components in the sample matrix (e.g., fats, pigments) can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry. | Employ appropriate cleanup steps such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[5] Matrix-matched calibrations are also recommended to compensate for matrix effects.[2][4] | |
| Peak tailing or poor chromatography | Interaction of this compound with the analytical column. Being a basic compound, this compound can exhibit poor peak shape on certain chromatography columns. | For HPLC analysis, consider using a column suitable for basic compounds or employing ion-pairing agents in the mobile phase. For GC analysis, derivatization might be necessary to improve volatility and peak shape. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for this compound stability during sample extraction?
An acidic pH, typically between 3 and 5, is optimal for maintaining the stability of this compound during extraction.[2][3][4] Extraction with a buffer at pH 3 has been shown to be effective for keeping the pH of the final extract between 4 and 5.[2][3]
2. Why is L-cysteine added to the extraction solvent?
L-cysteine is added as an antioxidant to prevent the oxidative degradation of this compound.[5] The disulfide bond in the this compound molecule is susceptible to oxidation, and L-cysteine helps to maintain a reducing environment, thereby preserving the integrity of the analyte.
3. How should this compound samples and standards be stored?
To minimize degradation, samples and standard solutions of this compound should be stored in the dark at low temperatures, ideally at -18°C or colder.[7] It is also crucial to use amber vials or other light-protecting containers.[7]
4. Can I analyze this compound directly from its precursor pesticides like Cartap?
Yes, but it requires a hydrolysis step to convert the precursor pesticides into this compound. This is typically achieved by treating the sample with an alkaline solution, such as ammonium hydroxide, after the initial extraction.[1][5][8] This ensures that the total this compound content is measured.
5. What are the main degradation pathways for this compound?
The primary degradation pathways for this compound are hydrolysis and photodegradation.[1][6] Hydrolysis can occur under neutral or alkaline conditions, potentially leading to the formation of this compound monoxide.[1] Photodegradation is induced by exposure to light, particularly UV radiation.[6]
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound from Agricultural Products by LC-MS/MS
This protocol is adapted from a method for the simultaneous analysis of this compound and its related pesticides.[5]
1. Sample Preparation and Extraction: a. Homogenize 10 g of the sample with 10 mL of a 2% L-cysteine solution in 0.05 N HCl. b. Add 10 mL of acetonitrile and shake vigorously for 1 minute. c. Add the contents of a dispersive solid-phase extraction (d-SPE) kit (containing MgSO₄ and NaCl) and shake for 1 minute. d. Centrifuge at 4000 rpm for 5 minutes.
2. Hydrolysis (for total this compound determination): a. Take a 1 mL aliquot of the supernatant and add 1 mL of 3% nickel(II) chloride solution and 1 mL of concentrated ammonium hydroxide. b. Vortex for 30 seconds and let it stand for 10 minutes to complete the hydrolysis of this compound precursors.
3. Cleanup: a. To the hydrolyzed solution, add the contents of a d-SPE cleanup tube (containing C18 and MgSO₄). b. Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.
4. LC-MS/MS Analysis: a. Filter the supernatant through a 0.22 µm syringe filter. b. Analyze the filtrate using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). c. Use a suitable C18 column with a mobile phase gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. d. Monitor the appropriate mass transitions for this compound.
Protocol 2: Extraction and Analysis of this compound from Biological Fluids by GC/MS
This protocol is based on a method for the determination of this compound in biological fluids.[9]
1. Sample Preparation: a. To 1 mL of the biological fluid (e.g., blood, urine), add an internal standard. b. Add 1 mL of 5% trichloroacetic acid to precipitate proteins. c. Vortex and centrifuge.
2. Solid-Phase Extraction (SPE): a. Condition a mixed-mode cationic exchange (MCX) SPE cartridge with methanol and then water. b. Load the supernatant from the previous step onto the SPE cartridge. c. Wash the cartridge with 0.1 N HCl followed by methanol. d. Elute this compound with 5% ammonium hydroxide in methanol.
3. Derivatization and GC/MS Analysis: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate). c. Analyze using a gas chromatograph coupled to a mass spectrometer (GC/MS). d. Use a suitable capillary column (e.g., DB-5ms) and monitor the characteristic ions of this compound.
Visualizations
Caption: this compound Degradation and Formation Pathways.
Caption: Workflow for Minimizing this compound Degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of this compound insecticides in foods of animal origins by combining pH-dependent reversible … [ouci.dntb.gov.ua]
- 3. Simultaneous determination of this compound insecticides in foods of animal origins by combining pH-dependent reversible partitioning with hydrophilic interaction chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Analytical Method of this compound and this compound-related Pesticides in Agricultural Products by LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Advanced analytical method of this compound using mixed-mode cationic exchange solid-phase extraction and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Selectivity in Nereistoxin Analysis
Welcome to the technical support center for the analytical determination of Nereistoxin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity and accuracy of your analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the analysis of this compound and its analogues.
Sample Preparation
Question: I am experiencing low recovery of this compound from complex food matrices. What are the potential causes and solutions?
Answer:
Low recovery of this compound is a common issue, often stemming from its polar nature and susceptibility to degradation. Here are the primary causes and recommended solutions:
-
Incomplete Extraction: this compound and its parent compounds (e.g., Cartap, Bensultap, Thiocyclam) have varying solubilities. A single solvent extraction may be insufficient.
-
Solution: Employ a robust extraction system. An acidic solution containing L-cysteine is effective for extracting this compound-related pesticides and facilitating their conversion to this compound.[1][2][3][4] For foods of animal origin, a combination of an acidic cysteine and formate buffer solution has proven successful.[1][3][5]
-
-
Analyte Degradation: this compound can be unstable under certain pH and temperature conditions.
-
Matrix Interference: Complex matrices like palm oil or animal tissues can interfere with the extraction process.
Question: How can I prepare stable this compound standard solutions?
Answer:
The stability of your standard solutions is critical for accurate quantification.
-
Solvent: Prepare stock solutions of this compound in methanol or acetonitrile.[1][6]
-
Storage: Store stock solutions at -18°C or -20°C in the dark.[6]
-
Equilibration: Before use, allow the standard solutions to equilibrate to ambient temperature for at least 1.5 hours.[6]
-
Purity: Use a certified this compound oxalate standard and ensure its proper storage at 2-10°C.[7]
Chromatographic Analysis (LC-MS/MS & GC-MS)
Question: My this compound peak is tailing in my HPLC chromatogram. How can I resolve this?
Answer:
Peak tailing for a basic compound like this compound in reversed-phase LC is often due to secondary interactions with residual silanol groups on the stationary phase.[8]
-
Mobile Phase pH: Lowering the mobile phase pH to around 3.0 or below can protonate the silanol groups, minimizing these interactions.[8] The addition of 0.1% formic acid to the mobile phase has been shown to improve peak shape and retention.[2]
-
Column Choice: Use end-capped or base-deactivated columns specifically designed for the analysis of basic compounds.[8]
-
Guard Column: An obstructed or dirty guard cartridge can cause peak tailing. Replace the guard cartridge if you observe this issue.[9]
-
Column Overload: Injecting too much sample (mass or volume overload) can lead to peak tailing. Try diluting your sample or injecting a smaller volume.[8][9]
Question: I'm observing an unstable signal and high variability in my LC-MS/MS analysis of this compound. What could be the issue?
Answer:
Signal instability in LC-MS/MS can be caused by several factors:[10]
-
Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement, leading to fluctuating signals.
-
Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual or sudden drop in signal.
-
Solution: Regularly clean the ion source components, including the spray shield and ion tube.[11]
-
-
LC Method Issues: An inadequate LC method that doesn't properly flush the column can lead to the accumulation of matrix, causing signal instability over time.[12]
-
Hardware Issues: Problems with the autosampler, pump, or mass spectrometer itself can also be a source of instability.[12]
Question: What are the key considerations for GC-MS analysis of this compound?
Answer:
This compound is not directly amenable to GC analysis due to its low volatility. Therefore, derivatization is often required.[13]
-
Derivatization: this compound-related pesticides are typically hydrolyzed to this compound under alkaline conditions before derivatization.[3][13] Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) are commonly used.[14][15]
-
Optimization: The derivatization reaction conditions (reagent volume, temperature, and time) must be optimized to ensure complete reaction and avoid degradation.[15][16]
-
Matrix Effects: Gas chromatography can also be susceptible to matrix effects. The use of analyte protectants or matrix-matched calibration can help mitigate these issues.[17]
Immunoassays & Other Methods
Question: How can I address potential cross-reactivity in a this compound immunoassay?
Answer:
Cross-reactivity with structurally similar compounds is a key challenge in immunoassay development.[18][19][20][21][22]
-
Antibody Specificity: The primary determinant of selectivity is the specificity of the monoclonal or polyclonal antibodies used. Thorough characterization of antibody binding to this compound analogues (e.g., Cartap, Thiocyclam) is essential.
-
Assay Format: The format of the immunoassay can influence the observed cross-reactivity. Competitive immunoassay formats are typically used for small molecules like this compound.[20]
-
Confirmation: Positive results from an immunoassay should always be confirmed by a more selective method like LC-MS/MS or GC-MS.
Question: What are the advantages and potential issues with using Molecularly Imprinted Polymers (MIPs) for this compound analysis?
Answer:
MIPs offer a promising approach for selective sample preparation and sensing of this compound.[23][24][25][26][27]
-
Advantages: MIPs can be synthesized to have high selectivity for a target molecule, are robust, and cost-effective.
-
Potential Issues:
-
Template Bleeding: Incomplete removal of the this compound template after polymerization can lead to its leaching during sample analysis, causing artificially high results.
-
Non-specific Binding: Interactions between the polymer matrix and other compounds in the sample can occur, reducing selectivity.
-
Selectivity in Different Media: The selectivity of a MIP can vary significantly depending on the solvent used.[26]
-
Data Presentation
Table 1: Performance of LC-MS/MS Methods for this compound Analysis
| Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Foods of Animal Origin | 2 | 89.2 - 109.9 | < 10 | [1][3][5] |
| Palm Oil | 12 | 85 - 95 | < 9 | [6] |
| Agricultural Products | - | 75.3 - 108.0 | 0.8 - 7.0 | [4] |
| Tea | 10 | 87.6 - 119.9 | < 20 | [13] |
Table 2: Performance of GC-based Methods for this compound Analysis
| Method | Matrix | Recovery (%) | RSD (%) | Reference |
| GC-ECD | Plant Foods | 72 - 108 | 0.3 - 14.7 | [3][13] |
| GC-MS | Blood | 97 ± 14 | - | [28] |
Experimental Protocols
Protocol 1: this compound Analysis in Foods of Animal Origin by HILIC-LC-MS/MS
This protocol is a summary of the method described by Yang & Choi (2022).[1][5]
-
Sample Preparation:
-
Homogenize 10 g of the sample with an acidic cysteine and formate buffer solution (20 mM, pH 3).
-
Hydrolyze the this compound insecticides to this compound.
-
-
Purification:
-
Perform pH-dependent acid-base partitioning. Adjust the pH to 5 for the first partitioning step and to 9 for the second.
-
Use salting-out-assisted liquid-liquid extraction with acetonitrile.
-
-
LC-MS/MS Analysis:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended. An XBridge Amide column has shown good performance.[2]
-
Mobile Phase: A gradient of acetonitrile and an aqueous solution containing an additive like formic acid is typically used. The addition of 0.1% formic acid can improve peak shape.[2]
-
MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The protonated molecule [M+H]⁺ is typically used as the precursor ion.
-
Protocol 2: this compound Analysis in Palm Oil by LC-MS/MS
This protocol is based on the method by Yeoh et al. (2023).[6]
-
Sample Preparation:
-
Spike the control crude palm oil (CPO) samples with a this compound standard solution.
-
Use a deuterated this compound internal standard.
-
-
Extraction:
-
Perform liquid-liquid extraction.
-
-
LC-MS/MS Analysis:
-
Ionization: Use positive mode electrospray ionization (ESI).
-
Calibration: Employ a spiked calibration curve technique to compensate for matrix effects.
-
Protocol 3: this compound Analysis in Biological Fluids by GC-MS
This protocol is a summary of the method described by Park et al. (2015).[28]
-
Extraction:
-
Use mixed-mode cationic exchange solid-phase extraction.
-
-
Derivatization:
-
Derivatize the extracted this compound to a more volatile form suitable for GC analysis.
-
-
GC-MS Analysis:
-
Perform final identification and quantitative analysis using GC-MS.
-
Visualizations
Caption: General experimental workflow for this compound analysis by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of this compound insecticides in foods of animal origins by combining pH-dependent reversible partitioning with hydrophilic interaction chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an Analytical Method of this compound and this compound-related Pesticides in Agricultural Products by LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
- 5. Simultaneous determination of this compound insecticides in foods of animal origins by combining pH-dependent reversible … [ouci.dntb.gov.ua]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. 1631-52-3・this compound Oxalate Standard・141-04161[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. Unstable signals in LC-MS/MS - Chromatography Forum [chromforum.org]
- 12. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The Selectivity of Molecularly Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Improving analyte selectivity by post-assembly modification of metal-organic framework based photonic crystal sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Advanced analytical method of this compound using mixed-mode cationic exchange solid-phase extraction and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving poor recovery of Nereistoxin during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor recovery of Nereistoxin during solid-phase extraction (SPE).
Troubleshooting Guide: Poor this compound Recovery
Low recovery of this compound during SPE can be attributed to several factors, from incorrect sorbent selection to suboptimal pH conditions. This guide provides a systematic approach to identifying and resolving these issues.
Step 1: Diagnose the Problem
To pinpoint the cause of low recovery, it is crucial to analyze each fraction of your SPE procedure (load, wash, and elution) to determine where the analyte is being lost.[1][2]
Step 2: Systematic Troubleshooting
Follow the decision tree below to troubleshoot your this compound SPE protocol.
References
Best practices for handling and storage of Nereistoxin compounds
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Nereistoxin and its analogue compounds (Cartap, Bensultap, and Thiocyclam). It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how do its analogues relate to it?
A1: this compound (N,N-dimethyl-1,2-dithiolan-4-amine) is a neurotoxin originally isolated from the marine annelid Lumbriconereis heteropoda.[1][2] Its analogues, including Cartap, Bensultap, and Thiocyclam, are synthetic pro-pesticides.[3] This means they are chemically modified versions that, after application, break down in the environment or are metabolized within the target organism to release the active this compound molecule.[3]
Q2: What is the primary mechanism of action for this compound?
A2: this compound acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[2] By binding to a site on the receptor's ion channel, it blocks the influx of cations that would normally occur upon acetylcholine binding. This disruption of neuromuscular transmission leads to paralysis in susceptible insects.[2] While its primary target is the nAChR, it has also been shown to be a weak inhibitor of acetylcholinesterase (AChE).
Q3: What are the general safety precautions for handling this compound compounds?
A3: this compound and its analogues are neurotoxic.[2] Standard laboratory safety protocols should be strictly followed. This includes handling the compounds in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[1][4] Avoid formation of dust and aerosols.[1] In case of accidental contact with skin, wash immediately with soap and water.[5] If inhaled, move to fresh air.[5] Always consult the specific Safety Data Sheet (SDS) for each compound before use.
Q4: How should this compound compounds be stored?
A4: this compound and its analogues should be stored in a cool, dry, and well-ventilated place, away from light and humidity.[6][7] Containers should be tightly sealed and stored separately from incompatible materials, foodstuffs, and feed.[1][5] While specific long-term shelf-life data under various temperature and humidity conditions are not extensively available, it is noted that Cartap hydrochloride is stable in acidic conditions but hydrolyzes in neutral or alkaline solutions.[7][8] For analytical standards, a limited shelf life is indicated, and the expiry date on the label should be followed.
Q5: How do I prepare stock solutions of this compound compounds?
A5: The solubility of this compound and its analogues varies. Cartap hydrochloride is soluble in water (200 g/L) and slightly soluble in methanol.[7] For other analogues and for specific experimental concentrations, solvents like DMSO may be appropriate.[9] When preparing stock solutions, use high-purity solvents and store them under appropriate conditions (e.g., at -20°C or -80°C for short- to mid-term storage) to minimize degradation.[9] It is often recommended to prepare fresh solutions for each experiment to ensure consistency.
Data Presentation
Physicochemical Properties of this compound and Its Analogs
| Property | This compound | Cartap Hydrochloride | Bensultap | Thiocyclam Hydrogenoxalate |
| CAS Number | 1631-58-9[9] | 15263-52-2 | 17606-31-4[10] | 31895-22-4[5] |
| Molecular Formula | C₅H₁₁NS₂[9] | C₇H₁₅N₃O₂S₂ · HCl | C₁₇H₂₁NO₄S₄[10] | C₅H₁₁NS₃·C₂H₂O₄[5] |
| Molecular Weight | 149.3 g/mol [11] | 273.80 g/mol | 431.60 g/mol [10] | 271.38 g/mol [4] |
| Appearance | - | Colorless, slightly hygroscopic, crystalline solid[8] | - | - |
| Stability | More stable than its pro-pesticide analogues[7] | Stable in acidic media; hydrolyzes in neutral or alkaline conditions[7][8] | Stable at pH < 5[7] | - |
Inhibitory Concentrations (IC₅₀) of this compound against Various nAChR Subtypes
| nAChR Subtype | Radioligand | IC₅₀ (µM) | Source Organism | Reference |
| α4β2 | [³H]-cytisine | 60 ± 22 | Rat Brain | [5] |
| α7 | [¹²⁵I]-α-BTX | 390 ± 8.6 | Rat Brain | [5] |
| Muscle-type | [¹²⁵I]-α-BTX | >1000 | Torpedo Electric Organ | [5] |
Note: IC₅₀ values can vary significantly based on experimental conditions, including the specific assay, radioligand used, and tissue preparation.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for nAChRs
This protocol outlines a method to determine the binding affinity (Ki) of a this compound compound for a specific nAChR subtype.
Materials:
-
Cell membranes or tissue homogenate expressing the target nAChR subtype.
-
Radioligand specific for the target nAChR subtype (e.g., [³H]-cytisine for α4β2, [¹²⁵I]-α-bungarotoxin for α7).
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This compound compound (unlabeled).
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
-
Wash Buffer (ice-cold Assay Buffer).
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Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine or epibatidine).
-
96-well plates.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the this compound compound in Assay Buffer. The concentration range should typically span from 10⁻¹⁰ M to 10⁻⁴ M.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add Assay Buffer, the radioligand at a concentration close to its Kd, and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, the radioligand, and the membrane preparation.
-
Competitive Binding: Add the this compound compound at each dilution, the radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (typically 60-90 minutes), with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific counts from the total and competitive binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound compound concentration.
-
Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Cell-Based Assay for nAChR Antagonism
This protocol describes a method to assess the functional antagonism of this compound compounds on nAChRs expressed in a cell line using a fluorescent membrane potential dye.
Materials:
-
Cell line stably expressing the target nAChR subtype (e.g., SH-SY5Y, HEK293).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescent membrane potential-sensitive dye.
-
This compound compound.
-
nAChR agonist (e.g., acetylcholine, nicotine).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and add the fluorescent dye solution prepared in the assay buffer. Incubate according to the dye manufacturer's instructions to allow for cell loading.
-
Compound Pre-incubation: Add serial dilutions of the this compound compound to the wells and incubate for a predetermined time (e.g., 10-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Use the injector to add the nAChR agonist at a concentration that elicits a submaximal response (e.g., EC₈₀). Immediately begin recording the fluorescence signal over time.
-
Data Analysis:
-
The change in fluorescence upon agonist addition corresponds to the change in membrane potential.
-
Determine the inhibitory effect of the this compound compound by comparing the agonist-induced fluorescence change in its presence to the control (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the this compound compound concentration.
-
Use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value.
-
Troubleshooting Guides
Issue 1: Inconsistent or No Activity of Pro-Pesticide Analogues (Cartap, Bensultap, Thiocyclam)
-
Possible Cause: Inefficient conversion to the active this compound. The hydrolysis of these compounds to this compound is pH-dependent.[7]
-
Solution:
-
Ensure the experimental conditions (e.g., pH of the buffer system) are conducive to the hydrolysis of the pro-pesticide. Cartap, for example, is stable in acidic conditions and hydrolyzes in neutral or alkaline solutions.[7][8]
-
In in vitro assays lacking metabolic enzymes, consider pre-hydrolyzing the compound under appropriate alkaline conditions to generate this compound before application, or use this compound directly if available.
-
For cellular assays, be aware that the metabolic capacity of the cell line may influence the rate of conversion.
-
Issue 2: High Variability in Experimental Results
-
Possible Cause: Degradation of the compound in stock or working solutions.
-
Solution:
-
Prepare fresh stock solutions of this compound compounds for each experiment, especially if dissolved in aqueous buffers where hydrolysis can occur.
-
Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and minimize freeze-thaw cycles.[9]
-
Protect solutions from light, as photolysis can be a degradation pathway.[12]
-
-
Possible Cause: Inconsistent cell culture conditions affecting nAChR expression.
-
Solution:
-
Maintain a consistent cell culture protocol, using cells within a defined passage number range.
-
Ensure consistent seeding density and growth time before the assay.
-
Regularly check cell viability and morphology.
-
Issue 3: Unexpected Agonist-like Effects at High Concentrations
-
Possible Cause: Off-target effects. At high concentrations, some antagonists can interact with other receptors or ion channels.
-
Solution:
-
Perform control experiments using a cell line that does not express the target nAChR to identify non-specific effects.
-
Conduct a full dose-response curve to determine the concentration range for specific antagonism.
-
If possible, test against a panel of other relevant receptors to assess selectivity.
-
Issue 4: Difficulty in Obtaining Complete Receptor Blockade
-
Possible Cause: Insufficient pre-incubation time for the antagonist to reach binding equilibrium.
-
Solution:
-
Optimize the pre-incubation time by performing a time-course experiment to determine the minimum time required for maximal inhibition.
-
-
Possible Cause: The compound may be a weak antagonist or have a fast dissociation rate.
-
Solution:
-
Verify the potency of the compound from literature or through preliminary dose-response experiments.
-
Ensure the concentration range used is appropriate to observe maximal inhibition based on its expected potency.
-
Visualizations
Caption: this compound's mechanism of action as a nAChR antagonist.
Caption: Workflow for a functional cell-based nAChR antagonist assay.
References
- 1. echemi.com [echemi.com]
- 2. This compound|1631-58-9|Research Chemical [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. hpc-standards.com [hpc-standards.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. eabcl.co.ke [eabcl.co.ke]
- 7. Cartap hydrochloride [changfengchem.com]
- 8. Cartap hydrochloride | C7H16ClN3O2S2 | CID 30913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cartap hydrochloride | insecticidal analogue | CAS# 15263-52-2 | InvivoChem [invivochem.com]
- 10. scbt.com [scbt.com]
- 11. This compound | C5H11NS2 | CID 15402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
Validation & Comparative
Efficacy of Nereistoxin Versus Other Nicotinic Acetylcholine Receptor Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of nereistoxin and its analogues with other nicotinic acetylcholine receptor (nAChR) inhibitors, primarily neonicotinoids. The information is compiled from various experimental studies to offer a comprehensive overview for researchers and professionals in drug development and related scientific fields.
Introduction to this compound and Other nAChR Inhibitors
This compound is a natural toxin isolated from the marine annelid Lumbriconereis heteropoda.[1] It and its synthetic analogues, such as cartap, bensultap, and thiocyclam, are potent insecticides.[1] These compounds act as non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission in the insect central nervous system.[1] By blocking the ion channel of the nAChR, this compound and its derivatives disrupt nerve signal transmission, leading to paralysis and death in susceptible insects.[2]
In contrast, other major classes of nAChR-targeting insecticides, like neonicotinoids (e.g., imidacloprid, clothianidin, thiamethoxam), act as agonists.[2] They bind to the acetylcholine recognition site, causing the channel to remain open, which leads to overstimulation of the neuron and subsequent paralysis and death.[3] This fundamental difference in their mechanism of action—antagonism versus agonism—underlies the varying efficacy and toxicological profiles of these compounds.
Comparative Efficacy Data
The following tables summarize quantitative data on the efficacy of this compound, its analogues, and other nAChR inhibitors from various studies. It is important to note that direct comparisons of absolute values between different studies can be challenging due to variations in experimental conditions, such as the insect species tested, the specific nAChR subtype, and the assay methodology.
Table 1: Comparative Potency (IC50) of nAChR Inhibitors
| Compound | Target/Assay | Test Organism | IC50 (nM) | Reference(s) |
| This compound | [³H]Imidacloprid binding displacement | Apis mellifera (Honeybee) | >10,000 | [4] |
| Cartap | [³H]Thienylcyclohexylpiperidine binding displacement | Apis mellifera (Honeybee) | Potent (not quantified) | [4] |
| Imidacloprid | [³H]Imidacloprid binding displacement | Apis mellifera (Honeybee) | 2.9 | [4] |
| Imidacloprid | AChE inhibition (in vivo) | Apis mellifera (Honeybee) | 5.63 mg/L | [5] |
| Imidacloprid | AChE inhibition (in vitro) | Apis mellifera (Honeybee) | 719 mg/L | [5] |
| Thiamethoxam | nAChR agonist | Periplaneta americana | Full agonist | [6] |
| Clothianidin | nAChR super-agonist | Drosophila melanogaster | Potent (not quantified) | [7] |
Table 2: Comparative Toxicity (LD50/LC50) of nAChR Inhibitors
| Compound | Toxicity Type | Test Organism | Value | Reference(s) |
| This compound derivative (7f) | LC50 (48h) | Mythimna separata | 136.86 µg/mL | [8] |
| This compound derivative (7f) | LC50 (48h) | Myzus persicae | 138.37 µg/mL | [8] |
| This compound derivative (7f) | LC50 (48h) | Rhopalosiphum padi | 131.64 µg/mL | [8] |
| Imidacloprid | Oral LD50 (48h) | Apis mellifera (Honeybee) | 41 - >81 ng/bee | [4] |
| Imidacloprid | Contact LD50 (48h) | Apis mellifera (Honeybee) | 49 - 102 ng/bee | [4] |
| Cartap | Dermal LD50 | Mouse | >1,000 mg/kg | [9] |
| Imidacloprid + Cartap (5% + 45% WP) | Not specified | Not specified | Not specified | [9] |
Mechanism of Action and Signaling Pathways
This compound and neonicotinoids target the same receptor but at different sites and with opposite effects. Neonicotinoids are agonists that bind to the orthosteric site (the same site as acetylcholine), stabilizing the open state of the ion channel and causing a continuous influx of cations, leading to hyperexcitation.[3] this compound, on the other hand, is a non-competitive antagonist that binds to a site within the ion channel pore, physically blocking the flow of ions even when the receptor is activated by acetylcholine.[10]
The downstream signaling consequences of these two mechanisms are distinct. Agonist binding by neonicotinoids leads to prolonged depolarization, activation of voltage-gated calcium channels, and a cascade of intracellular signaling events. Antagonist binding by this compound prevents these downstream effects by blocking the initial ion influx.
Nicotinic Acetylcholine Receptor Signaling
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of nAChR inhibitors.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the nAChR.
Objective: To determine the binding affinity (Ki) of a test compound for the nAChR.
Materials:
-
Receptor Source: Homogenized insect heads (e.g., from Apis mellifera or Drosophila melanogaster) or cultured cells expressing the nAChR of interest.
-
Radioligand: A high-affinity radiolabeled ligand for the nAChR, such as [³H]imidacloprid or [³H]epibatidine.
-
Test Compound: The non-radiolabeled compound to be tested (e.g., this compound, cartap).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation: Homogenize insect heads in ice-cold buffer. Centrifuge the homogenate at low speed to remove large debris, then centrifuge the supernatant at high speed to pellet the membranes containing the nAChRs. Resuspend the pellet in fresh buffer.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the ion flow through nAChRs expressed in Xenopus oocytes in response to the application of a test compound.
Objective: To characterize the functional effect (agonist, antagonist, or modulator) of a test compound on nAChR ion channel activity.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA encoding the nAChR subunits of interest.
-
Injection System: Microinjection apparatus.
-
TEVC Setup: Amplifier, headstages, microelectrodes, perfusion system.
-
Recording Solution: e.g., ND96 solution.
-
Test Compounds: Acetylcholine (as a control agonist) and the test insecticide.
Protocol:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Inject the oocytes with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ. Fill the electrodes with 3 M KCl.
-
Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Apply acetylcholine to elicit a control current response. After washout, apply the test compound at various concentrations and record the resulting current. To test for antagonism, co-apply the test compound with acetylcholine.
-
Data Analysis: Measure the peak current amplitude for each application. For agonists, plot the current response against the compound concentration to determine the EC50. For antagonists, plot the inhibition of the acetylcholine-induced current against the antagonist concentration to determine the IC50.
Experimental Workflow
The evaluation of a novel insecticide typically follows a multi-stage process, from initial laboratory screening to field trials.
Conclusion
This compound and its analogues represent a distinct class of nAChR inhibitors that act as non-competitive antagonists, differentiating them from the agonistic neonicotinoids. While both classes of insecticides are effective, their different modes of action can result in varied efficacy against specific insect pests and different toxicological profiles. The choice of insecticide for a particular application will depend on a variety of factors, including the target pest, the crop, and environmental considerations. Further head-to-head comparative studies under standardized conditions are needed to provide a more definitive ranking of the efficacy of these compounds. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative evaluations.
References
- 1. The Neurophysiological Bases of the Impact of Neonicotinoid Pesticides on the Behaviour of Honeybees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.rdagriculture.in [journals.rdagriculture.in]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity and nicotinic acetylcholine receptor interaction of imidacloprid and its metabolites in Apis mellifera (Hymenoptera: Apidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidacloprid effects on acetylcholinesterase and nicotinic acetylcholine receptor in Apis mellifera. Experimental and molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The insecticide imidacloprid is a partial agonist of the nicotinic receptor of honeybee Kenyon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Nereistoxin
A Comparative Guide to Analytical Methods for Nereistoxin Detection
This compound, a potent neurotoxin naturally produced by the marine worm Lumbriconereis heteropoda, and its synthetic analogs are widely used as insecticides. Due to their potential toxicity to non-target organisms, including humans, sensitive and reliable analytical methods are crucial for monitoring their presence in various environmental and biological matrices. This guide provides a comparative overview of two predominant analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Quantitative Comparison
The performance of LC-MS/MS and GC-MS for this compound analysis is summarized in the table below. These values are compiled from various studies and may vary depending on the specific matrix, instrumentation, and experimental conditions.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.03 - 15 µg/kg[1] | 5.0 ng/g[2] |
| Limit of Quantification (LOQ) | 0.1 - 50 µg/kg[1], 2 μg/kg[1][3][4][5] | 12.0 ng/g[2] |
| Recovery | 75.3 - 108.0%[6], 89.2 - 109.9%[1][3][4][5], 58 - 87%[7] | 97 ± 14%[8] |
| Precision (RSD) | 0.8 - 7.0%[6], < 10%[3][4][5], < 20%[7] | < 9%[2] |
| **Linearity (R²) ** | > 0.995[6], > 0.998[1][3][4][5] | > 0.99[8] |
| Common Matrices | Agricultural products[1][6], foods of animal origin[3][4][5], pepper[7] | Biological fluids (blood)[8], palm oil[2] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is a generalized procedure based on common practices for the analysis of this compound in agricultural and food products.[3][4][5][6][7]
a. Sample Preparation (Extraction and Hydrolysis):
-
Homogenize the sample (e.g., fruit, vegetable, or animal tissue).
-
Weigh a representative portion of the homogenized sample (e.g., 5-10 g).
-
Extract the sample with an acidic solution containing a reducing agent to convert this compound-related pesticides to this compound. A common extraction solution is 2% L-cysteine in 0.05 N HCl.[6]
-
Vortex or shake the mixture vigorously for a specified time (e.g., 10-20 minutes).
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant. For some this compound analogs, a hydrolysis step is required. This can be achieved by adding ammonium hydroxide and a nickel(II) chloride solution to the extract and heating.[6]
-
Perform a cleanup step using dispersive solid-phase extraction (d-SPE) or liquid-liquid extraction to remove interfering matrix components.[6]
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of the polar this compound.[3][4][5]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Maintain a constant flow rate (e.g., 0.3-0.5 mL/min).
-
Injection Volume: Inject a small volume of the final extract (e.g., 5-10 µL).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a generalized procedure based on methods for the analysis of this compound in biological samples.[8][9]
a. Sample Preparation (Extraction and Derivatization):
-
For biological fluids like blood, perform a protein precipitation step, for example, with acetonitrile.
-
Extract this compound from the sample using a suitable organic solvent. A mixed-mode cationic exchange solid-phase extraction (SPE) has been shown to be effective for cleaning up the sample and concentrating the analyte.[8]
-
Elute the this compound from the SPE cartridge.
-
The eluate is then concentrated under a stream of nitrogen.
-
Derivatization is not always necessary for this compound, but it can improve its chromatographic behavior.
b. GC-MS Analysis:
-
Chromatographic Separation:
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Detection Mode: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
Mandatory Visualization
Caption: General workflow for the analysis of this compound.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the determination of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. LC-MS/MS is generally preferred for its high sensitivity and specificity, particularly for complex matrices like food and agricultural products, and its ability to analyze polar compounds without derivatization. GC-MS is a robust and reliable technique, well-suited for the analysis of this compound in biological fluids, though it may require a cleanup step like solid-phase extraction for optimal performance. The validation data presented demonstrates that both methods can achieve the low detection limits and high accuracy required for regulatory monitoring and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of this compound insecticides in foods of animal origins by combining pH-dependent reversible … [ouci.dntb.gov.ua]
- 5. Simultaneous determination of this compound insecticides in foods of animal origins by combining pH-dependent reversible partitioning with hydrophilic interaction chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Analytical Method of this compound and this compound-related Pesticides in Agricultural Products by LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
- 7. Method development and validation for determination of thiosultap sodium, thiocyclam, and this compound in pepper matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced analytical method of this compound using mixed-mode cationic exchange solid-phase extraction and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Nereistoxin's Double-Edged Sword: A Comparative Analysis of its Toxicity in Insects Versus Mammals
For Immediate Release
[City, State] – [Date] – A comprehensive new guide detailing the comparative toxicity of Nereistoxin in insects and mammals has been published, offering researchers, scientists, and drug development professionals a critical resource for understanding the selective action of this potent neurotoxin. The guide provides a detailed examination of the compound's mechanism of action, quantitative toxicity data, and in-depth experimental protocols.
This compound, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, and its synthetic analogues, known as this compound-related insecticides, have been utilized in agriculture due to their potent insecticidal properties and relatively lower toxicity to mammals.[1] This selective toxicity is attributed to differences in the target site, the nicotinic acetylcholine receptor (nAChR), between insects and mammals.
Mechanism of Action: A Tale of Two Receptors
This compound exerts its toxic effects by acting as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), crucial components of the central nervous system in both insects and mammals.[1] These receptors are ligand-gated ion channels that mediate fast synaptic transmission. In insects, nAChRs are predominantly located in the central nervous system, and their blockade by this compound leads to paralysis and death.[1][2]
While this compound also targets mammalian nAChRs, its affinity and the resulting physiological consequences differ significantly. Research indicates that this compound and its derivatives generally exhibit lower binding affinity for mammalian nAChR subtypes compared to their insect counterparts. This differential binding affinity is a key factor in the selective toxicity of these compounds, forming the basis for their use as insecticides.[3] Synthetic analogues of this compound have been specifically developed to be less toxic to mammals while retaining high insecticidal activity.[1]
Quantitative Toxicity: A Clear Margin of Safety
The disparity in toxicity between insects and mammals is evident in the median lethal dose (LD50) values, a standard measure of acute toxicity. The lower the LD50 value, the more toxic the substance. The following table summarizes available LD50 and LC50 (median lethal concentration) data for this compound in various insect and mammalian species.
| Species | Route of Administration | LD50/LC50 | Unit |
| Mammals | |||
| Mouse | Oral | 118 | mg/kg |
| Mouse | Intravenous | 30 | mg/kg |
| Mouse | Subcutaneous | 1000 | mg/kg |
| Rat | Oral | 420 | mg/kg |
| Insects | |||
| Anopheles stephensi | Topical (Adult) | 0.022 | ppm |
| Aedes aegypti | Topical (Adult) | 0.028 | ppm |
| Culex quinquefasciatus | Topical (Adult) | 0.034 | ppm |
| Anopheles stephensi | Larval | 0.467 | ppm |
| Aedes aegypti | Larval | 0.535 | ppm |
| Culex quinquefasciatus | Larval | 0.601 | ppm |
Data sourced from multiple studies. It is important to note that direct comparison of LD50 values across different routes of administration (e.g., oral vs. topical) and units (mg/kg vs. ppm) should be made with caution.
Binding Affinity at Vertebrate nAChRs
Studies on the interaction of this compound and its analogues with different vertebrate nAChR subtypes provide further insight into its mechanism of action. The following table presents the median inhibitory concentrations (IC50) of this compound and its methylated analogue (MeNTX) for various rat brain and Torpedo muscle nAChRs. A higher IC50 value indicates a lower binding affinity.
| Compound | Receptor Subtype | IC50 (μM) |
| This compound (NTX) | Rat Brain α4β2 | 60 ± 22 |
| This compound (NTX) | Rat Brain α7 | 390 ± 8.6 |
| This compound (NTX) | Torpedo Electric Organ (muscle-type) | 230 ± 71 |
| MeNTX | Rat Brain α4β2 | 120 ± 13 |
| MeNTX | Rat Brain α7 | 45 ± 2.3 |
| MeNTX | Torpedo Electric Organ (muscle-type) | 9.3 ± 4.9 |
Data from Kem et al. (2022).[4][5]
Experimental Protocols
Determination of Acute Oral Toxicity in Rodents (LD50) - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is a stepwise procedure using a minimum number of animals to obtain information on the acute toxicity of a substance and to enable its classification.
Principle: A single sex (typically females) is used in a stepwise procedure. Each step involves dosing three animals. The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.
Procedure:
-
Animal Selection and Housing: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used. They are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., water or corn oil).
-
Administration: The substance is administered in a single dose by gavage to the animals, which have been fasted overnight.
-
Starting Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection is based on any existing information about the substance's toxicity.
-
Stepwise Dosing:
-
Three animals are dosed at the selected starting dose.
-
If mortality occurs in two or three animals, the test is repeated at a lower dose level.
-
If one animal dies, the test is repeated at the same dose level.
-
If no animals die, the test is repeated at a higher dose level.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the dose levels at which mortality is observed.
Determination of Topical Toxicity in Insects (LD50) - Topical Application Bioassay
This method is used to determine the intrinsic toxicity of an insecticide by direct application to the insect's body.
Principle: A precise amount of the insecticide dissolved in a solvent is applied directly to the dorsal thorax of individual insects. The mortality is then assessed over a specific period.
Procedure:
-
Insect Rearing: A susceptible strain of insects (e.g., houseflies, Musca domestica) is reared under controlled laboratory conditions to ensure uniformity.
-
Insecticide Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone). A series of dilutions are then made to obtain a range of concentrations that will produce between 10% and 90% mortality.
-
Insect Anesthesia: Adult insects are anesthetized using carbon dioxide or by chilling them on a cold surface.
-
Topical Application: A calibrated micro-applicator or microsyringe is used to apply a precise volume (typically 0.5-1.0 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect. A control group is treated with the solvent only.
-
Post-Treatment Holding: The treated insects are placed in clean containers with access to food and water and maintained under controlled environmental conditions.
-
Mortality Assessment: Mortality is recorded at specific time points, typically 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when prodded.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then performed to calculate the LD50 value and its 95% confidence limits.
Visualizing the Pathways and Processes
Caption: this compound's differential action on insect vs. mammalian nAChRs.
Caption: Workflow for mammalian and insect toxicity testing of this compound.
This guide underscores the importance of understanding the molecular basis of selective toxicity for the development of safer and more effective insecticides. The detailed data and protocols provided will be an invaluable tool for the scientific community in the fields of toxicology, pharmacology, and insecticide development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 3. Toxins for decoding interface selectivity in nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of this compound and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
The Fading Footprint: Comparing the Environmental Fate of Nereistoxin to Modern Insecticides
For Immediate Release
A comprehensive evaluation of the environmental journey of Nereistoxin and its analogues reveals a comparatively rapid degradation profile, positioning it as a potentially less persistent alternative to several modern synthetic insecticides. This guide provides a detailed comparison of key environmental fate parameters, experimental methodologies, and toxicological pathways for researchers and drug development professionals.
This compound, a natural toxin originally isolated from the marine annelid Lumbriconereis heteropoda, and its synthetic analogues have a history of use in agriculture, primarily in rice cultivation.[1] These compounds act as antagonists of the nicotinic acetylcholine receptor (nAChR), leading to insect paralysis.[1] In contrast, modern insecticides like neonicotinoids are agonists of the same receptor, while pyrethroids target voltage-gated sodium channels, and organophosphates inhibit the enzyme acetylcholinesterase. This fundamental difference in mode of action is a key factor influencing their environmental impact and non-target organism toxicity.
Comparative Analysis of Environmental Fate
An objective comparison of the environmental persistence, bioaccumulation potential, and toxicity of this compound analogues with widely used modern insecticides is crucial for informed risk assessment and the development of more environmentally benign pest control strategies. The data presented below, summarized from various scientific sources, highlights these differences. It is important to note that specific data for this compound itself is limited, as it is often the active metabolite of its pro-pesticide analogues like cartap, bensultap, and thiocyclam.[2] Therefore, data for these analogues are used as a proxy.
| Parameter | This compound Analogues | Neonicotinoids | Pyrethroids | Organophosphates |
| Persistence | ||||
| Soil Half-life (DT₅₀) | Cartap: ~3 days[3]Thiocyclam: 1-6 days[4][5] | Imidacloprid: 40 - >1000 days[1][5][6] | Cypermethrin: 2 - 76.2 days[7][8] | Chlorpyrifos: 11 - 141 days[9] |
| Water Half-life (DT₅₀) | Thiocyclam: 5-7 days (pH 7-9)[10] | Imidacloprid: >31 days (dark)[11]~2.5-70 days (chlorinated)[12] | Cypermethrin: 0.6 - 30.8 days[13] | Chlorpyrifos: 25 - 78 days[4][9] |
| Bioaccumulation | ||||
| Log Kow / Log P | Thiocyclam: -0.07[9] | Imidacloprid: 0.57[14] | Cypermethrin: 6.6 | Chlorpyrifos: 4.7 |
| Bioconcentration Factor (BCF) | Low potential (based on Log P)[5][9] | Imidacloprid: Low potential | Cypermethrin: High (e.g., 468 in bluegill)[2] | Chlorpyrifos: 58 - 5100 in fish[9][15] |
| Toxicity to Non-target Organisms | ||||
| Fish (96h LC₅₀) | Thiocyclam: 0.04 mg/L (Rainbow trout)[4] | Imidacloprid: 211 mg/L (Rainbow trout) | Cypermethrin: 0.00082 mg/L (Rainbow trout)[7] | Chlorpyrifos: 0.0013 - 0.007 mg/L (various species)[15][16][17] |
| Honeybee (Oral LD₅₀) | Thiocyclam: 0.056 - 11.9 µ g/bee [4][18] | Imidacloprid: 0.0037 - 0.0409 µ g/bee [1][19][20] | Cypermethrin: 0.025 µ g/bee [7] | Chlorpyrifos: 0.1034 - 0.36 µ g/bee [4][21] |
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data reliability and comparability across different studies and substances.
Soil Degradation: OECD 307
The rate of aerobic and anaerobic transformation of a substance in soil is determined using the OECD 307 guideline.[10][15][17] This laboratory study involves treating soil samples with the test substance and incubating them in the dark under controlled temperature and moisture conditions for up to 120 days.[10][17] Samples are periodically analyzed to determine the concentration of the parent compound and its transformation products, allowing for the calculation of the soil half-life (DT₅₀).[10][17]
Adsorption/Desorption: OECD 106
The mobility of a chemical in soil is assessed using the OECD 106 batch equilibrium method.[2][13][21] This protocol measures the adsorption and desorption of a substance to various soil types. The distribution of the chemical between the soil and a solution at equilibrium is determined, providing the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc), which indicate the potential for leaching.[2][13]
Fish Acute Toxicity: OECD 203
The acute toxicity to fish is evaluated following the OECD 203 guideline.[4][5][9][11][22] Fish are exposed to a range of concentrations of the test substance for 96 hours.[4][5][9][22] Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test organisms (LC₅₀) is calculated.[9][11]
Honeybee Acute Oral Toxicity: OECD 213
To determine the acute oral toxicity to honeybees, the OECD 213 test is performed.[16][18][19][23] Adult worker honeybees are fed a sucrose solution containing various doses of the test substance.[16][18] Mortality is recorded over a period of at least 48 hours, and the dose that is lethal to 50% of the bees (LD₅₀) is determined.[16][18][19]
Visualization of Methodologies and Pathways
To further elucidate the processes involved in evaluating environmental fate and the mechanisms of action of these insecticides, the following diagrams are provided.
Conclusion
The available data suggests that this compound analogues, such as cartap and thiocyclam, exhibit a shorter persistence in soil and water compared to many widely used neonicotinoids and some organophosphates. Their low octanol-water partition coefficient also indicates a lower potential for bioaccumulation. However, their acute toxicity to non-target organisms like fish and bees can be significant and warrants careful risk management. In contrast, while some modern insecticides offer high efficacy, their environmental persistence and potential for bioaccumulation and non-target toxicity remain considerable concerns. This comparative guide underscores the importance of a holistic approach to evaluating insecticides, considering not only their efficacy but also their complete environmental lifecycle. Further research into the direct environmental fate of this compound is warranted to provide a more complete picture and support the development of sustainable pest management practices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fsc.go.jp [fsc.go.jp]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. rayfull.com [rayfull.com]
- 5. Thiocyclam oxalate (Ref: SAN 1551) [sitem.herts.ac.uk]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Table of Insecticides and Miticides - Protecting Pollinators | Bee Program [bees.caes.uga.edu]
- 9. Thiocyclam [sitem.herts.ac.uk]
- 10. Professional manufacturer Thiocyclam Hydrogen oxalate 50%SP insecticide_Greenriver Industry Co., Ltd [greenrivercn.com]
- 11. Development of an Analytical Method of this compound and this compound-related Pesticides in Agricultural Products by LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
- 12. bee-precaution-pesticide-ratings / University of California Statewide Integrated Pest Management Program (UC IPM) [ipm.ucanr.edu]
- 13. smagrichem.com [smagrichem.com]
- 14. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 16. Synthesis, biological evaluation and molecular docking of novel this compound derivatives containing phosphonates as insecticidal/AChE inhibitory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Bioactivity and Molecular Docking of this compound Derivatives Containing Phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Acute lethal effect of the commercial formulation of the insecticides Imidacloprid, Spinosad y Thiocyclam hidrogenoxalate in Bombus atratus (Hymenoptera: Apidae) workers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thiocyclam Hydrogen Oxalate | Research Chemical [benchchem.com]
- 20. extension.oregonstate.edu [extension.oregonstate.edu]
- 21. Pesticides & Bee Toxicity | Minnesota Department of Agriculture [mda.state.mn.us]
- 22. Thiocyclam | C5H11NS3 | CID 35970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. This compound [sitem.herts.ac.uk]
A Comparative Neurotoxicological Profile: Nereistoxin Analogs vs. Neonicotinoids
A comprehensive guide for researchers and drug development professionals on the differential neurotoxic effects of Nereistoxin-related compounds and neonicotinoid insecticides.
This guide provides an objective comparison of the neurotoxic properties of two major classes of insecticides: this compound and its synthetic analogs, and neonicotinoids. Both classes primarily target the nicotinic acetylcholine receptors (nAChRs), crucial components of the insect central nervous system. However, their distinct modes of action at this target site lead to different neurotoxic outcomes. This document summarizes key comparative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to aid in research and the development of novel, selective neurotoxic agents.
Executive Summary
This compound, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, and its synthetic derivatives like cartap, function primarily as non-competitive antagonists of nicotinic acetylcholine receptors.[1][2][3] They block the nAChR ion channel, thereby inhibiting nerve signal transmission and leading to paralysis.[4] In contrast, neonicotinoids, a class of synthetic insecticides including imidacloprid and thiamethoxam, act as agonists of insect nAChRs.[5][6] They mimic the neurotransmitter acetylcholine, causing persistent receptor activation, which leads to overstimulation of the nervous system, paralysis, and death. This fundamental difference in their mechanism of action is a key determinant of their respective toxicological profiles.
Data Presentation: Comparative Acute Toxicity
The following tables summarize the acute toxicity (LD50) data for representative compounds from both classes in mammalian and insect models. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here are compiled from various sources.
Table 1: Mammalian Acute Oral Toxicity (LD50)
| Compound Class | Compound | Species | Oral LD50 (mg/kg) | Citations |
| This compound Analog | Cartap Hydrochloride | Rat (male) | 345 | [7] |
| Cartap Hydrochloride | Rat (female) | 325 | [7] | |
| Cartap Hydrochloride | Mouse | 156 | [8] | |
| Neonicotinoid | Imidacloprid | Rat (male) | 424 | [9] |
| Imidacloprid | Rat (female) | 450-475 | [9] | |
| Imidacloprid | Mouse (male) | 131 | [9][10][11] | |
| Imidacloprid | Mouse (female) | 168-170 | [9][10] | |
| Thiamethoxam | Rat | 1563 | [12] | |
| Thiamethoxam | Mouse (male) | 871 | [12][13] |
Table 2: Mammalian Acute Dermal Toxicity (LD50)
| Compound Class | Compound | Species | Dermal LD50 (mg/kg) | Citations |
| This compound Analog | Cartap Hydrochloride | Mouse | >1000 | [7] |
| Neonicotinoid | Imidacloprid | Rat | >5000 | [10] |
| Thiamethoxam | Rat | >2000 | [12] |
Table 3: Insect Acute Toxicity (LD50)
| Compound Class | Compound | Species | Oral LD50 (µ g/bee ) | Citations |
| Neonicotinoid | Imidacloprid | Honeybee (Apis mellifera) | 0.023 | [8] |
| Thiamethoxam | Honeybee (Apis mellifera) | Not specified in search results | ||
| Clothianidin | Honeybee (Apis mellifera) | Not specified in search results |
Mechanism of Action and Signaling Pathways
The differential neurotoxic effects of this compound analogs and neonicotinoids stem from their opposing actions on nAChRs.
This compound and its Analogs: nAChR Antagonism
This compound and its pro-insecticide analogs, such as cartap, act as non-competitive blockers of the nAChR ion channel.[2][14] By binding to a site within the channel pore, they physically obstruct the flow of ions, even when acetylcholine is bound to the receptor. This leads to a blockade of neuronal signaling, resulting in flaccid paralysis. Some evidence also suggests that this compound may have dual agonist and non-competitive blocker targets.[2][3][14]
Neonicotinoids: nAChR Agonism
Neonicotinoids are potent agonists of insect nAChRs. They bind to the acetylcholine binding site on the receptor, causing the ion channel to open.[5] Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not, leading to prolonged and excessive stimulation of the postsynaptic neuron. This hyperexcitation disrupts normal nerve function, leading to spastic paralysis and eventual death. Downstream effects of this overstimulation include disruption of intracellular calcium homeostasis and the generation of oxidative stress.[4][14][15][16][17][18]
Sublethal Neurotoxic Effects
Beyond acute lethality, both classes of compounds can induce significant sublethal effects at concentrations that do not cause immediate death.
-
This compound Analogs: Sublethal exposure to cartap has been shown to induce oxidative stress in the liver and brain of rats and inhibit acetylcholinesterase activity.[8][19]
-
Neonicotinoids: A substantial body of research has documented the sublethal effects of neonicotinoids, particularly in beneficial insects like bees. These effects include impairments in learning, memory, and navigation, which can disrupt foraging behavior and compromise colony health.[6][20][21][22][23] In mammals, chronic exposure to neonicotinoids has been linked to alterations in learning and memory processes.[12]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the neurotoxic effects of this compound and neonicotinoids.
Radioligand Binding Assay for nAChR
This assay is used to determine the binding affinity of a compound to the nAChR.
Objective: To quantify the interaction between the test compound (this compound analog or neonicotinoid) and the nAChR by measuring the displacement of a radiolabeled ligand.
Materials:
-
Tissue homogenate containing nAChRs (e.g., from insect heads or mammalian brain).
-
Radioligand (e.g., [³H]epibatidine, [³H]cytisine, or [³H]imidacloprid).[1][24][25]
-
Test compound (unlabeled).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the nAChRs. Resuspend the membrane pellet in the binding buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated to represent the binding affinity.
Whole-Cell Voltage Clamp Electrophysiology on Insect Neurons
This technique allows for the direct measurement of ion channel activity in response to the application of a neurotoxin.
Objective: To characterize the effect of the test compound on the function of nAChRs by measuring the electrical currents flowing through the ion channels in a single neuron.
Materials:
-
Isolated insect neurons.
-
Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system).
-
Glass micropipettes.
-
Intracellular and extracellular solutions.
-
Test compound.
Protocol:
-
Neuron Preparation: Isolate and culture neurons from the desired insect tissue (e.g., brain).
-
Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with the intracellular solution.
-
Giga-seal Formation: Under a microscope, carefully bring the micropipette into contact with the membrane of a single neuron and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[26]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the membrane potential at a desired holding voltage using the patch-clamp amplifier.
-
Compound Application: Perfuse the extracellular solution containing a known concentration of the test compound over the neuron.
-
Data Recording: Record the changes in the membrane current in response to the application of an agonist (to test for antagonism) or the test compound itself (to test for agonism).
-
Data Analysis: Analyze the recorded currents to determine the effect of the compound on the ion channel's properties, such as activation, inactivation, and conductance.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for assessing the neurotoxicity of these compounds and the logical relationship between their mechanism of action and observed effects.
Conclusion
This compound analogs and neonicotinoids, while both targeting the insect nAChR, exhibit fundamentally different modes of action that result in distinct neurotoxicological profiles. This compound analogs act as channel blockers, leading to an inhibition of neuronal signaling and flaccid paralysis. In contrast, neonicotinoids are receptor agonists, causing hyperexcitation and spastic paralysis. Understanding these differences at the molecular, cellular, and organismal levels is critical for the rational design of new insecticides with improved selectivity and reduced off-target effects, as well as for assessing the environmental and health risks associated with their use. This guide provides a foundational comparison to support these research and development endeavors.
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound interaction with the acetylcholine receptor-ionic channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biolifejournals.com [biolifejournals.com]
- 6. Sublethal effects of neonicotinoids in bees: a review | Scientific Electronic Archives [scientificelectronicarchives.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. The α7-nicotinic Acetylcholine Receptor and MMP-2/-9 Pathway Mediate the Proangiogenic Effect of Nicotine in Human Retinal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound: a naturally occurring toxin with redox effects on neuronal nicotinic acetylcholine receptors in chick retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. This compound and cartap neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological Method for Whole-cell Voltage Clamp Recordings from Drosophila Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 18. Graphviz [graphviz.org]
- 19. mdpi.com [mdpi.com]
- 20. Current Insights into Sublethal Effects of Pesticides on Insects [mdpi.com]
- 21. pollinera-horizon.eu [pollinera-horizon.eu]
- 22. The Sublethal Effects of Neonicotinoids on Honeybees - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Interactions of this compound and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Preparation of Drosophila Central Neurons for in situ Patch Clamping [jove.com]
- 26. m.youtube.com [m.youtube.com]
Assessing Cross-Resistance of Insects to Nereistoxin and Other Pesticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of insects to nereistoxin and its analogues with other major classes of insecticides, including pyrethroids, organophosphates, and neonicotinoids. The information presented is supported by experimental data from peer-reviewed studies to aid in the development of effective insecticide resistance management strategies.
Executive Summary
The development of insecticide resistance is a significant challenge in pest management. Cross-resistance, where resistance to one insecticide confers resistance to another, often from a different chemical class, further complicates control efforts. This compound and its synthetic analogues, such as cartap, represent a class of insecticides that act as non-competitive blockers of the nicotinic acetylcholine receptor (nAChR).[1][2] Understanding the potential for cross-resistance between this compound analogues and other insecticides with different modes of action is crucial for sustainable pest control. This guide summarizes key experimental findings on cross-resistance patterns, details the methodologies used in these assessments, and visualizes the underlying biological pathways and resistance mechanisms.
Data Presentation: Cross-Resistance Data
The following tables summarize quantitative data from studies on the cross-resistance of Plutella xylostella (Diamondback Moth) to the this compound analogue cartap and other insecticides. Resistance Ratios (RR) are calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.
Table 1: Cross-Resistance between Cartap and Esfenvalerate (Pyrethroid) in Plutella xylostella
| Strain | Insecticide | LC50 (mg/L) (95% CI) | Slope (±SE) | Resistance Ratio (RR) |
| KOBII-cartap-selected | Cartap | 288 (220–415) | 1.49 (±0.20) | 14.8 |
| Esfenvalerate | 1.25 (0.975–1.67) | 1.84 (±0.25) | 2.4 | |
| Osaka susceptible | Cartap | 19.5 (15.8–24.3) | 1.76 (±0.20) | - |
| Esfenvalerate | 0.524 (0.410–0.736) | 1.84 (±0.15) | - | |
| Data sourced from Ninsin, 2015. |
Table 2: Cross-Resistance between Esfenvalerate and Cartap in Plutella xylostella
| Strain | Insecticide | LC50 (mg/L) (95% CI) | Slope (±SE) | Resistance Ratio (RR) |
| KOBII-esfenvalerate-selected | Esfenvalerate | 68.6 (44.4–116) | 0.75 (±0.18) | 131 |
| Cartap | 74.8 (57.9–103) | 1.66 (±0.28) | 3.8 | |
| Osaka susceptible | Esfenvalerate | 0.524 (0.410–0.736) | 1.84 (±0.15) | - |
| Cartap | 19.5 (15.8–24.3) | 1.76 (±0.20) | - | |
| Data sourced from Ninsin, 2015. |
Table 3: Cross-Resistance between Acetamiprid (Neonicotinoid) and Cartap in Plutella xylostella
| Strain | Insecticide | LC50 (mg/L) | Resistance Ratio (RR) |
| Acetamiprid-Resistant | Acetamiprid | 13.2 | 110 |
| Cartap | 23.8 | 3.4 | |
| Susceptible | Acetamiprid | 0.12 | - |
| Cartap | 7.0 | - | |
| Data indicates low levels of cross-resistance to cartap in an acetamiprid-resistant strain.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of insecticide resistance and cross-resistance. The following are summaries of standard protocols used in the cited studies.
Leaf-Dip Bioassay
This method is commonly used to determine the toxicity of insecticides to leaf-eating insects.[3][4][5][6][7]
Protocol:
-
Preparation of Insecticide Solutions: A series of graded concentrations of the test insecticide are prepared, typically in distilled water with a non-ionic surfactant (e.g., Triton X-100) to ensure even leaf coverage. A control solution containing only distilled water and surfactant is also prepared.
-
Leaf Treatment: Leaf discs of a suitable host plant (e.g., cabbage for P. xylostella) are excised. Each leaf disc is dipped into one of the insecticide concentrations for a standardized period (e.g., 10-20 seconds) with gentle agitation.
-
Drying: The treated leaf discs are air-dried on a clean, non-absorbent surface for a set period (e.g., 1-2 hours).
-
Insect Exposure: The dried leaf discs are placed in individual ventilated containers (e.g., Petri dishes) lined with moistened filter paper to maintain humidity. A set number of test insects (e.g., 10-20 third-instar larvae) are introduced into each container.
-
Incubation: The containers are maintained under controlled conditions of temperature, humidity, and photoperiod (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D).
-
Mortality Assessment: Mortality is recorded at a specified time point (e.g., 24, 48, or 72 hours) after exposure. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals.
Topical Application Bioassay
This method involves the direct application of a precise dose of insecticide to the body of an insect.[8][9][10][11][12]
Protocol:
-
Preparation of Insecticide Solutions: Serial dilutions of the technical-grade insecticide are prepared in a volatile solvent, such as acetone.
-
Insect Immobilization: Test insects are anesthetized, typically using carbon dioxide, for a short period to allow for handling.
-
Insecticide Application: A micro-applicator is used to apply a small, precise volume (e.g., 0.5-1.0 µL) of the insecticide solution to a specific location on the insect's body, usually the dorsal thorax. Control insects are treated with the solvent only.
-
Holding and Observation: The treated insects are placed in clean containers with access to food and water and maintained under controlled environmental conditions.
-
Mortality Assessment: Mortality is assessed at predetermined time intervals (e.g., 24, 48 hours).
-
Data Analysis: Probit analysis is used to calculate the LD50 (lethal dose to kill 50% of the population) and its 95% confidence intervals.
Synergist Bioassay
Synergists are used to investigate the role of metabolic enzymes in insecticide resistance.[13][14][15][16][17] Common synergists include piperonyl butoxide (PBO), which inhibits cytochrome P450 monooxygenases, and S,S,S-tributyl phosphorotrithioate (DEF), which inhibits esterases.
Protocol:
-
Synergist Pre-treatment: A group of insects is exposed to a sub-lethal concentration of the synergist for a specified period (e.g., 1 hour) before insecticide exposure. This can be done by exposing them to synergist-impregnated filter paper or through topical application.
-
Insecticide Exposure: The synergist-pre-treated insects are then exposed to the insecticide using a standard bioassay method (e.g., leaf-dip or topical application). A parallel bioassay is conducted with insects not pre-treated with the synergist.
-
Mortality Assessment and Data Analysis: Mortality is recorded, and LC50 values are determined for both the synergist-treated and non-treated groups.
-
Calculation of Synergism Ratio (SR): The SR is calculated as: SR = LC50 of insecticide alone / LC50 of insecticide + synergist An SR value significantly greater than 1 suggests the involvement of the enzyme system inhibited by the synergist in the detoxification of the insecticide.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mode of action of this compound at the insect nicotinic acetylcholine receptor (nAChR) and the subsequent physiological effects.
References
- 1. Target-site resistance to neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 4. rjas.org [rjas.org]
- 5. Leaf dip bioassay [bio-protocol.org]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. researchgate.net [researchgate.net]
- 8. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 9. entomoljournal.com [entomoljournal.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mosquito Adult Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ecofriendly synergists for insecticide formulations | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 15. Emerging Mosquito Resistance to Piperonyl Butoxide-Synergized Pyrethroid Insecticide and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. complianceservices.com [complianceservices.com]
Safety Operating Guide
Proper Disposal of Nereistoxin: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Nereistoxin, a neurotoxin commonly used in research. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Essential Safety Precautions
This compound is a potent neurotoxin that acts as a nicotinic acetylcholine receptor antagonist. Acute exposure can lead to symptoms such as headache, nausea, and respiratory difficulties. Therefore, strict adherence to safety protocols is paramount during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat should be worn to protect from accidental splashes.
-
Respiratory Protection: When handling this compound powder or creating aerosols, a properly fitted respirator is recommended.
All disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation exposure.
Chemical Degradation for Disposal
Chemical degradation is the recommended method for rendering this compound non-toxic before disposal. Two primary methods, alkaline hydrolysis and oxidation, have been identified as effective for breaking down the this compound molecule.
Method 1: Alkaline Hydrolysis
This compound contains a dithiolane ring that is susceptible to cleavage under alkaline conditions. This process breaks the disulfide bond, leading to the formation of less toxic, open-chain compounds.
Experimental Protocol: Alkaline Hydrolysis of this compound
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Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.
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Reaction Setup: For every 1 mg of this compound waste, add 10 mL of the 1 M NaOH solution in a suitable, sealed container (e.g., a glass bottle with a screw cap).
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Incubation: Allow the mixture to react for a minimum of 24 hours at room temperature with occasional swirling to ensure complete degradation. For faster degradation, the mixture can be heated to 50°C for 6-8 hours with constant stirring.
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Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with a 1 M hydrochloric acid (HCl) solution. Monitor the pH with a pH meter or pH paper until it is between 6.0 and 8.0.
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Disposal: The neutralized solution can now be disposed of as regular chemical waste, in accordance with local and institutional regulations.
Method 2: Oxidation
Oxidizing agents can effectively degrade this compound by breaking the disulfide bond and oxidizing the sulfur atoms. Sodium hypochlorite (bleach) and potassium permanganate are readily available and effective for this purpose.
Experimental Protocol: Oxidation of this compound with Sodium Hypochlorite
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Preparation: In a chemical fume hood, use a commercial bleach solution (typically 5-6% sodium hypochlorite).
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Reaction Setup: For every 1 mg of this compound waste, add 20 mL of bleach solution in a suitable, sealed container.
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Incubation: Allow the mixture to react for at least 12 hours at room temperature with occasional swirling.
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Quenching: After the reaction is complete, quench any remaining hypochlorite by adding a 1 M solution of sodium bisulfite (NaHSO₃) dropwise until a starch-iodide paper test indicates the absence of an oxidizer.
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Disposal: The resulting solution should be disposed of as chemical waste according to institutional guidelines.
Experimental Protocol: Oxidation of this compound with Potassium Permanganate
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Preparation: Prepare a 0.1 M potassium permanganate (KMnO₄) solution in a chemical fume hood.
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Reaction Setup: For every 1 mg of this compound waste, add 10 mL of the 0.1 M KMnO₄ solution in a suitable, sealed container.
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Incubation: Allow the mixture to react for at least 24 hours at room temperature with occasional swirling. The disappearance of the purple color indicates the consumption of permanganate. If the solution becomes colorless, add more KMnO₄ solution until a faint, persistent pink color remains.
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Quenching: After the reaction, quench the excess permanganate by adding a 1 M solution of sodium bisulfite (NaHSO₃) dropwise until the solution becomes colorless.
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Disposal: The resulting manganese dioxide precipitate and the solution should be disposed of as hazardous waste, following all local and institutional regulations.
Data Presentation: Disposal Method Comparison
| Parameter | Alkaline Hydrolysis | Oxidation (Sodium Hypochlorite) | Oxidation (Potassium Permanganate) |
| Reagent | 1 M Sodium Hydroxide | Commercial Bleach (5-6% NaOCl) | 0.1 M Potassium Permanganate |
| Reagent Volume | 10 mL per 1 mg this compound | 20 mL per 1 mg this compound | 10 mL per 1 mg this compound |
| Reaction Time | 24 hours (room temp) or 6-8 hours (50°C) | 12 hours (room temp) | 24 hours (room temp) |
| Quenching Step | Neutralization with HCl | Sodium Bisulfite | Sodium Bisulfite |
| Waste Stream | Neutralized aqueous solution | Aqueous solution | Aqueous solution with MnO₂ precipitate |
| Considerations | Heat can accelerate the reaction. | Readily available reagent. | Formation of solid waste (MnO₂). |
Mandatory Visualization: this compound Disposal Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
